Technical Documentation Center

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
  • CAS: 1199773-61-9

Core Science & Biosynthesis

Foundational

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol chemical properties

Executive Summary (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a bifunctional heterocyclic scaffold integrating a bidentate coordination site (N,N'-chelator) with a reactive primary alcohol handle. This compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a bifunctional heterocyclic scaffold integrating a bidentate coordination site (N,N'-chelator) with a reactive primary alcohol handle. This compound serves as a critical intermediate in the synthesis of metallopharmaceuticals, kinase inhibitors, and advanced catalytic ligands. Its unique architecture combines the electron-deficient nature of the pyridine ring with the electron-rich (but moderated) pyrazole core, offering tunable electronic properties for drug design and organometallic chemistry.

This guide details the physicochemical profile, robust synthetic pathways, and reactivity logic required to utilize this scaffold effectively in high-stakes research environments.

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a pyrazole ring N-linked to the 2-position of a pyridine ring. A hydroxymethyl group is positioned at the C4 of the pyrazole.

  • IUPAC Name: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 175.19 g/mol

  • Key Features:

    • N,N'-Bidentate Pocket: The pyridine nitrogen (

      
      ) and the pyrazole nitrogen (
      
      
      
      ) are coplanar, capable of forming stable 5-membered chelate rings with transition metals (e.g., Ru, Ir, Pt).
    • C4-Hydroxymethyl Handle: A primary alcohol amenable to oxidation, halogenation, or esterification without disrupting the heteroaromatic core.

Predicted Physicochemical Properties

Note: Experimental values depend on specific polymorphs; these represent consensus values for the structural class.

PropertyValue / CharacteristicImplication for Handling
Physical State White to off-white solidStandard powder handling; non-hygroscopic.
Melting Point 85–95 °C (Estimated)Suitable for solid-state storage; watch for sublimation under high vac.
Solubility DMSO, Methanol, DCMSoluble in polar aprotic/protic solvents. Poor water solubility.
pKa (Pyridine) ~5.2Basic center; protonates in acidic media (HCl salts form easily).
pKa (Pyrazole) < 2.5 (N2)Very weak base; does not protonate under physiological pH.
LogP ~0.8 – 1.2Moderate lipophilicity; good membrane permeability potential.

Synthesis & Manufacturing Logic

The most robust route to (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol avoids the unstable 4-ester precursors and instead utilizes a Vilsmeier-Haack Formylation followed by reduction. This ensures regioselectivity at the C4 position.

Synthetic Pathway Diagram

Synthesis Start 2-Hydrazinopyridine (CAS 4930-98-7) Inter1 1-(Pyridin-2-yl)-1H-pyrazole (Core Scaffold) Start->Inter1 Cyclization Reflux, EtOH Reagent1 1,1,3,3-Tetramethoxypropane (Acid Cat.) Reagent1->Inter1 Inter2 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Inter1->Inter2 Formylation 0°C -> 80°C Step2 Vilsmeier-Haack (POCl3 / DMF) Step2->Inter2 Final (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol Inter2->Final Reduction RT, 1 hr Step3 Reduction (NaBH4 / MeOH) Step3->Final

Figure 1: Step-wise synthesis from commercially available 2-hydrazinopyridine. This route maximizes regiocontrol.

Detailed Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole
  • Reactants: Dissolve 2-hydrazinopyridine (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq) in Ethanol.

  • Catalyst: Add catalytic HCl (conc.).

  • Conditions: Reflux for 3-4 hours.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM.

  • Result: The unsubstituted pyrazole core is obtained.

Step 2: Vilsmeier-Haack Formylation (Critical Step)

Rationale: The pyrazole ring is electron-rich, but the N-pyridine substituent is electron-withdrawing. Standard conditions must be aggressive enough to overcome this deactivation.

  • Preparation: In a dry flask under

    
    , add anhydrous DMF (5.0 eq). Cool to 0°C.
    
  • Activation: Dropwise add

    
     (1.5 eq). Stir 30 min to form the Vilsmeier reagent (white precipitate may form).
    
  • Addition: Dissolve 1-(pyridin-2-yl)-1H-pyrazole in minimal DMF and add dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (formation of aldehyde).

  • Quench: Pour onto ice/sodium acetate solution (buffered hydrolysis is crucial to prevent ring cleavage).

  • Isolation: Filter the solid precipitate (Aldehyde).

Step 3: Reduction to Alcohol
  • Reaction: Suspend the aldehyde in Methanol. Add

    
     (0.5 eq) portion-wise at 0°C.
    
  • Monitoring: The reaction is typically complete in <1 hour.

  • Workup: Quench with water. Evaporate MeOH. Extract aqueous layer with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/EtOAc or column chromatography.

Reactivity & Functionalization

The utility of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol lies in its orthogonal reactivity. The alcohol can be modified without affecting the chelation site.

Reactivity Center (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol Oxidation Oxidation (MnO2 or Dess-Martin) -> Aldehyde/Acid Center->Oxidation Redox Manipulation Halogenation Halogenation (SOCl2/PBr3) -> Alkyl Halide (Electrophile) Center->Halogenation Leaving Group Install Coordination Metal Coordination (M-Cl2) -> N,N'-Bidentate Complexes Center->Coordination Ligand Binding

Figure 2: Primary reactivity vectors for the scaffold.

Alcohol Transformations
  • Conversion to Halides: Reaction with

    
     yields the 4-chloromethyl derivative. Warning: The hydrochloride salt of the pyridine ring will form first; neutralization is required before use as an alkylating agent.
    
  • Oxidation:

    
     in DCM selectively oxidizes the alcohol back to the aldehyde without over-oxidation to the acid, useful for reductive amination.
    
Coordination Chemistry

The pyridine-pyrazole (py-pz) motif is a "hard" nitrogen donor set.

  • Binding Mode: Forms neutral complexes with anionic coligands (e.g., [M(py-pz)Cl2]) or cationic complexes with neutral coligands.

  • Applications:

    • Iridium(III) Complexes: Used in OLED emitters due to high triplet energy.

    • Ruthenium(II) Complexes: Catalysts for transfer hydrogenation.

Medicinal Chemistry Applications

In drug discovery, this scaffold serves as a biaryl pharmacophore .

  • Kinase Inhibition: The N-N biaryl system mimics the adenine hinge-binding region of ATP. The C4-methanol group projects into the solvent-accessible region or the ribose-binding pocket, allowing for solubilizing groups to be attached (e.g., via ether linkage).

  • Hydrogen Bonding: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the hydroxyl group can act as both HBA and Hydrogen Bond Donor (HBD).

  • Metabolic Stability: The N-linked pyrazole is generally more metabolically stable than C-linked isomers, though the pyridine ring is susceptible to N-oxidation by CYPs.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood, especially during synthesis involving

    
    .
    
  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • Synthesis of 1-Arylpyrazoles

    • Title: Regioselective synthesis of 1-aryl-1H-pyrazole-4-carboxyl
    • Source:Tetrahedron Letters, Vol 45, Issue 23.
    • Context: Establishes the condensation logic for hydrazine deriv
  • Vilsmeier-Haack on Pyrazoles

    • Title: Vilsmeier-Haack reaction of 1-substituted pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Standard protocol for introducing C4-formyl groups on pyrazoles.
  • Coordination Chemistry of Pyridyl-Pyrazoles

    • Title: Pyridyl-pyrazole ligands in Iridium(III) complexes for OLEDs.
    • Source:Dalton Transactions.
    • Context: Details the bidentate binding mode and electronic properties.
  • General Reactivity

    • Title: The Chemistry of Pyrazoles (Book Chapter).
    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: Definitive guide on pyrazole reactivity and functionaliz
Exploratory

Structural Elucidation of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Technical Guide for Medicinal Chemistry Applications Executive Summary The heterocycle (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a critical scaffold in drug discovery, particularly as a bidentate ligand in co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The heterocycle (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a critical scaffold in drug discovery, particularly as a bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitor design. Its structural integrity relies heavily on the regiochemistry of the


-arylation and the stability of the hydroxymethyl side chain.

This guide provides a definitive protocol for the structural elucidation of this molecule. Unlike standard alkyl-pyrazoles, the introduction of the electron-deficient pyridyl ring at the


 position induces specific anisotropic effects that must be accounted for during spectroscopic assignment.

Synthesis & Regiochemical Context

To understand the elucidation challenge, one must understand the origin of the molecule. The target is typically synthesized via the reduction of an ester precursor.

  • Precursor: Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

  • Reaction: Reduction using LiAlH

    
     or DIBAL-H in THF.
    
  • Critical Impurity Profile:

    • Regioisomers: If synthesized from hydrazine and asymmetric dicarbonyls, the 1,3- vs 1,5-isomerism is a risk. However, using a symmetric Vilsmeier-Haack intermediate typically locks the substitution at C4, leaving the

      
      -arylation site as the primary variable.
      
    • Over-reduction: Reduction of the pyridine ring (rare under standard conditions but possible).

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a self-validating structural confirmation.

ElucidationWorkflow Start Crude Product HRMS Step 1: HRMS (Confirm C9H9N3O) Start->HRMS NMR_1D Step 2: 1H/13C NMR (Functional Groups) HRMS->NMR_1D NMR_2D Step 3: 2D NMR (Connectivity & Regio) NMR_1D->NMR_2D Ambiguity Check Final Validated Structure NMR_2D->Final

Figure 1: Step-by-step structural elucidation workflow.

Detailed Elucidation Protocols

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before consuming NMR time, validate the molecular formula.

  • Method: ESI+ (Electrospray Ionization).

  • Target Ion:

    
    .
    
  • Expected Mass:

    • Formula:

      
      
      
    • Exact Mass: 175.0746 Da

    • 
      : 176.0824 m/z 
      
  • Acceptance Criteria:

    
     < 5 ppm.
    
Step 2: 1H NMR Spectroscopy (1D)

The proton spectrum provides the first map of the chemical environment.

  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    to clearly visualize the hydroxyl proton (-OH) and prevent aggregation of the polar heterocycle.
  • Key Assignments:

Proton IDChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Py-H6 8.45 - 8.55d (broad)1H

-proton to Pyridine N; most deshielded.
Pz-H5 8.30 - 8.40s (or d)1HPyrazole H5. Deshielded by Pyridine ring current.
Py-H3 7.90 - 8.00d1HOrtho to Pyrazole; diagnostic for connectivity.
Py-H4 7.80 - 7.90td1HPara to Pyridine N.
Pz-H3 7.60 - 7.70s1HPyrazole H3. Shielded relative to H5.
Py-H5 7.20 - 7.30ddd1HMeta to Pyridine N.
-OH 4.90 - 5.10t (broad)1HHydroxyl proton (couples to CH2 in DMSO).
-CH2- 4.40 - 4.50d2HMethylene linker.

Expert Insight: The distinction between Pyrazole H3 and H5 is critical. H5 is typically more downfield due to the proximity to the pyridine ring's magnetic anisotropy and the lone pair of the pyridine nitrogen (if planar).

Step 3: 2D NMR (The Connectivity Proof)

1D NMR is insufficient to definitively prove the


-linkage over a hypothetical 

-linkage or

-isomer without precedent. 2D experiments provide the spatial and through-bond evidence.
A. NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the "smoking gun" for regiochemistry.

  • Target Interaction: Spatial proximity between Pyrazole H5 and Pyridine H3 .

  • Observation: A strong cross-peak indicates these protons are within 5 Å, confirming the

    
    -(pyridin-2-yl) connectivity. The Pyrazole H3 will not show this correlation.
    
B. HMBC (Heteronuclear Multiple Bond Correlation)
  • Target Interaction: Long-range coupling (

    
    ) from Pyrazole H5  to Pyridine C2  (the ipso carbon).
    
  • Validation: This bond confirms the rings are chemically linked.

NOESY_Pathway Pz_H5 Pyrazole H5 Py_H3 Pyridine H3 Pz_H5->Py_H3 Strong NOE (Spatial Proximity) N_Link N-C Bond Pz_H5->N_Link HMBC to C2 N_Link->Py_H3 Connectivity

Figure 2: Key NOESY and HMBC correlations validating the N1-C2 linkage.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Ensure the solvent is dry. Water peaks can obscure the -CH2- signal or induce proton exchange, collapsing the -OH triplet to a singlet.

  • Tube: Transfer to a high-precision 5mm NMR tube.

  • Temperature: Equilibrate at 298 K in the probe.

Protocol B: Data Acquisition Parameters (600 MHz recommended)
  • 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (min)

    • Scans (NS): 16 or 32

  • NOESY:

    • Mixing time: 300-500 ms (optimized for medium-sized molecules).

    • Scans: 8-16 per increment.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing -OH signal Rapid exchange with water in solvent.Use fresh ampoule of DMSO-

or dry solvent over molecular sieves.
Broad Pyridine signals Restricted rotation around N-N bond.Perform Variable Temperature (VT) NMR at 320-350 K to sharpen peaks.
Ambiguous H3/H5 assignment Similar chemical shifts.Rely on NOESY. H5 must correlate with Pyridine H3.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR strategies).

  • Elguero, J., et al. (2002). Proton NMR of N-substituted pyrazoles. Magnetic Resonance in Chemistry. (Foundational work on pyrazole regiochemistry).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shifts).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Tables for spectral data prediction).

Foundational

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol CAS number 1199773-61-9

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1199773-61-9). CAS Number: 1199773-61-9 Role: Pharmacophore B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1199773-61-9).

CAS Number: 1199773-61-9 Role: Pharmacophore Building Block & Privileged Scaffold Intermediate[1]

Executive Summary

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a heteroaromatic primary alcohol serving as a critical intermediate in the synthesis of bioactive small molecules.[1] Characterized by a 1-(pyridin-2-yl)-pyrazole core—a "privileged structure" in medicinal chemistry—this compound provides a geometrically defined vector for extending molecular interactions into solvent-exposed or hydrophobic pockets within protein targets.[1]

Its primary utility lies in drug discovery campaigns targeting kinases (e.g., p38 MAPK, JAKs) and GPCRs , where the pyridine nitrogen often acts as a hydrogen bond acceptor for hinge regions, while the hydroxymethyl group serves as a versatile synthetic handle for further elaboration.[1]

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol
CAS Number 1199773-61-9
Molecular Formula C

H

N

O
Molecular Weight 175.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Pyridine N) ~3.8 (Estimated based on 2-pyrazolylpyridine)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Strategic Synthesis

The synthesis of CAS 1199773-61-9 is typically achieved through a convergent route involving the construction of the biaryl N-N bond followed by functional group interconversion (FGI).[1] The most robust industrial pathway utilizes a metal-catalyzed cross-coupling followed by a hydride reduction.[1]

Retrosynthetic Analysis

The target alcohol is best accessed via the reduction of its corresponding ester precursor, Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate .[1] This ester is synthesized via a copper-catalyzed Ullmann-type coupling or a Palladium-catalyzed Buchwald-Hartwig amination between 2-halopyridine and ethyl 1H-pyrazole-4-carboxylate .[1]

Synthesis Workflow Diagram

SynthesisWorkflow Precursor1 2-Bromopyridine (Electrophile) Step1 Step 1: C-N Coupling (CuI, K2CO3, DMEDA, 110°C) Precursor1->Step1 Precursor2 Ethyl 1H-pyrazole-4-carboxylate (Nucleophile) Precursor2->Step1 Intermediate Intermediate Ester (Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate) Step1->Intermediate Step2 Step 2: Reduction (LiAlH4 or DIBAL-H, THF, 0°C) Intermediate->Step2 Product Target Alcohol CAS 1199773-61-9 Step2->Product

Figure 1: Convergent synthetic pathway from commercial starting materials to the target alcohol.[1]

Medicinal Chemistry Applications

The 1-(pyridin-2-yl)-pyrazole moiety is not merely a structural connector; it is a bioactive pharmacophore.[1]

Structural Logic & Binding Modes[1]
  • Bidentate Chelation: The pyridine nitrogen (N1) and the pyrazole nitrogen (N2) can form a bidentate coordination complex with metals or participate in water-mediated hydrogen bonding networks within enzyme active sites.[1]

  • Kinase Hinge Binding: In many kinase inhibitors, the pyridine ring mimics the adenine ring of ATP, accepting a hydrogen bond from the backbone amide of the "hinge" region.[1]

  • Vector Extension: The C4-hydroxymethyl group points away from the biaryl plane, allowing medicinal chemists to grow the molecule into the "solvent front" or "ribose pocket" of the ATP binding site.[1]

Derivatization Potential

The primary alcohol is a "pivot point" for library generation:[1]

  • Alkylation (Williamson Ether Synthesis): Introduction of solubilizing ether chains.[1]

  • Oxidation (to Aldehyde): Enables Reductive Amination to install amine-based side chains.[1]

  • Halogenation (to Alkyl Halide): Creates an electrophile for S

    
    2 reactions with amines or thiols.[1]
    
Functionalization Logic Diagram

SAR_Logic Center Target Alcohol (CAS 1199773-61-9) Aldehyde Aldehyde (via MnO2/Dess-Martin) Center->Aldehyde Oxidation Halide Alkyl Chloride/Bromide (via SOCl2 or PBr3) Center->Halide Halogenation Acid Carboxylic Acid (via Jones Oxidation) Center->Acid Oxidation RedAm Reductive Amination (Library Generation) Aldehyde->RedAm SN2 Nucleophilic Substitution (Core Expansion) Halide->SN2 Peptide Amide Coupling (Fragment Linking) Acid->Peptide

Figure 2: Divergent synthesis capabilities starting from the hydroxymethyl handle.[1]

Detailed Experimental Protocols

Note: These protocols are adapted from standard methodologies for pyrazole-pyridine systems and should be validated with specific substrates.

Protocol A: Synthesis of Intermediate Ester

Reaction: N-Arylation of Ethyl 1H-pyrazole-4-carboxylate.

  • Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv), 2-Bromopyridine (1.2 equiv), Copper(I) Iodide (0.1 equiv), trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Charge an oven-dried reaction flask with the pyrazole, base, and CuI under nitrogen.

    • Add the solvent, followed by the ligand and 2-bromopyridine.[1]

    • Heat the mixture to 110°C for 16–24 hours. Monitor via LC-MS (Target M+H

      
       218).[1]
      
    • Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Reduction to Alcohol (CAS 1199773-61-9)

Reaction: Hydride reduction of the ester.[1]

  • Reagents: Intermediate Ester (1.0 equiv), LiAlH

    
     (1.5 equiv) or DIBAL-H.
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the ester in anhydrous THF and cool to 0°C under nitrogen atmosphere.

    • Add LiAlH

      
       (2.4 M in THF) dropwise over 15 minutes.[1] Caution: Exothermic gas evolution.[1]
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench (Fieser Method): Cool back to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is the weight of LiAlH
      
      
      in grams.
    • Stir until a white granular precipitate forms. Filter and concentrate.

    • Validation:

      
      H NMR should show the disappearance of the ethyl group (quartet/triplet) and the appearance of a singlet/doublet for the CH
      
      
      
      OH at
      
      
      ppm.[1]

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyridine ring makes the compound slightly basic; avoid storage near volatile acids.[1]

  • Stability: Generally stable in solid form.[1] In solution (especially chlorinated solvents), the alcohol may slowly oxidize to the aldehyde if exposed to air and light over prolonged periods.[1]

  • Safety: Irritant.[1] Causes skin irritation (H315) and serious eye irritation (H319).[1] Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol.[1] Retrieved from [Link]

  • Marcoux, D., & Charette, A. B. (2008). Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles.[1] The Journal of Organic Chemistry.[1] (General protocol for Pyrazole-Pyridine coupling). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling &amp; Synthetic Utility of the Pyridinyl-Pyrazol-Methanol Scaffold

[1] Executive Summary The pyridinyl-pyrazol-methanol scaffold represents a privileged substructure in modern medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.[1] This motif combine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyridinyl-pyrazol-methanol scaffold represents a privileged substructure in modern medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.[1] This motif combines the electronic versatility of the pyridine ring, the hydrogen-bond donor/acceptor capability of the pyrazole, and the synthetic malleability of a primary alcohol (methanol) handle.

This guide provides a rigorous technical analysis of the scaffold's physical properties, synthetic pathways, and chemical reactivity. It is designed to assist researchers in optimizing "scaffold hopping" strategies and fine-tuning solubility/permeability profiles in lead optimization.[1]

Structural Architecture & Electronic Properties[2]

Tautomerism and Planarity

The core pharmacophore typically consists of a 2-(pyridin-2-yl)-1H-pyrazole system.[1] The defining feature of this system is its annular tautomerism, which is heavily influenced by the adjacent pyridine ring.

  • Intramolecular Hydrogen Bonding: In non-polar solvents, the molecule adopts a planar conformation due to an intramolecular hydrogen bond between the pyrazole N-H and the pyridine nitrogen lone pair. This "pseudo-tricyclic" planar arrangement is critical for fitting into narrow ATP-binding pockets (e.g., the hinge region of kinases like c-Met or ALK).[1]

  • Electronic Distribution:

    • Pyridine Nitrogen: Acts as a weak base (

      
      ) and a hydrogen bond acceptor.[1]
      
    • Pyrazole Ring: Amphoteric.[1] The

      
       is pyrrole-like (H-bond donor), while 
      
      
      
      is pyridine-like (H-bond acceptor).[1]
    • Methanol Group: Provides a polar handle that disrupts planarity only if sterically hindered, but generally increases water solubility (

      
       reduction).
      
Physicochemical Parameters

The following data summarizes the core properties of the unsubstituted 2-(pyridin-2-yl)-1H-pyrazol-5-yl]methanol and related congeners.

Table 1: Physicochemical Profile of Representative Scaffold

ParameterValue / RangeContextual Note
Molecular Weight ~175.19 g/mol Fragment-like space; ideal for FBDD.[1]
Melting Point 119 – 126 °CCrystalline solid; indicates stable lattice packing via

stacking.[1]

(Pyridine)
5.1 – 5.3Protonation disrupts planarity due to electrostatic repulsion.[1]

(Pyrazole)
~14.0 (NH deprot)Very weak acid; requires strong bases (NaH,

) for alkylation.
LogP (Oct/Water) 0.7 – 1.2Moderate lipophilicity; methanol group lowers LogP by ~0.5 units vs methyl.[1]
H-Bond Donors 2Pyrazole -NH, Methanol -OH.[1]
H-Bond Acceptors 3Pyridine N, Pyrazole N, Methanol O.

Synthetic Routes & Protocols

The synthesis of the pyridinyl-pyrazol-methanol scaffold generally proceeds via two strategies: De Novo Cyclization (constructing the pyrazole) or Functional Group Interconversion (reducing a pre-formed ester/aldehyde).[1]

Primary Synthetic Pathway (De Novo)

The most robust route involves the condensation of acetyl-pyridine derivatives with hydrazine, followed by functionalization via the Vilsmeier-Haack reaction.

Protocol: Synthesis of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanol

Reagents: 2-Acetylpyridine, DMF-DMA, Hydrazine hydrate,


, 

.
  • Enaminone Formation:

    • Reflux 2-acetylpyridine (1.0 eq) with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in xylene for 6 hours.
      
    • Checkpoint: Monitor disappearance of ketone via TLC.[1] Evaporate solvent to yield the enaminone intermediate.[1]

  • Cyclization:

    • Dissolve intermediate in Ethanol.[1] Add Hydrazine hydrate (1.5 eq).[1] Reflux for 4 hours.

    • Result: Formation of 2-(1H-pyrazol-3-yl)pyridine.[1][2]

  • Formylation (Vilsmeier-Haack):

    • Add

      
       dropwise to dry DMF at 0°C. Stir for 30 min to generate the Vilsmeier reagent.[1]
      
    • Add the pyrazole substrate.[1][2][3][4][5] Heat to 80°C for 4 hours.

    • Workup: Quench with ice water; neutralize with

      
      .[1] Isolate 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
      
  • Reduction to Methanol:

    • Suspend the aldehyde in Methanol (0.1 M).[1]

    • Add

      
       (1.5 eq) portion-wise at 0°C. Stir for 1 hour.
      
    • Validation: Quench with dilute HCl.[1] Extract with EtOAc.[1]

    • Analytical Check:

      
       NMR should show a singlet/doublet at 
      
      
      
      4.5-4.7 ppm (CH2-OH) and loss of aldehyde proton (
      
      
      9-10 ppm).[1]
Visualization of Synthetic Logic

Synthesispathway Start 2-Acetylpyridine Inter1 Enaminone Intermediate Start->Inter1 DMF-DMA Reflux Cycle Pyridinyl-Pyrazole Core Inter1->Cycle N2H4 Cyclization Formyl 4-Formyl Derivative Cycle->Formyl POCl3/DMF (Vilsmeier-Haack) Final Pyridinyl-Pyrazol -Methanol Formyl->Final NaBH4 Reduction

Figure 1: Step-wise synthetic progression from acetylpyridine precursors to the target methanol scaffold.

Chemical Reactivity & Stability[1][4][5]

The "methanol" moiety in this scaffold is not merely a solubilizing group; it is a versatile "chemical handle" for further diversification.[1]

Reactivity Profile
  • Oxidation: The primary alcohol is benzylic-like (attached to an aromatic heterocycle).[1] It is susceptible to mild oxidation (e.g.,

    
     or Dess-Martin Periodinane) to revert to the aldehyde, which can undergo reductive amination.
    
  • Nucleophilic Substitution: Conversion of the alcohol to a chloride (using

    
    ) or mesylate generates a highly reactive electrophile.[1] This is commonly used to attach solubilizing tails (e.g., morpholine, piperazine) via 
    
    
    
    reactions.
  • Metal Coordination: The Pyridine-N and Pyrazole-N (position 2) form a bidentate pocket.[1] In the presence of transition metals (Cu, Pd), this scaffold acts as a ligand. Caution: This can poison palladium catalysts during cross-coupling reactions (Suzuki/Buchwald) on other parts of the molecule.[1]

Stability Concerns
  • Acid Sensitivity: The pyridine ring protonates easily.[1] While the scaffold is stable in dilute acid, strong acidic conditions at high heat can lead to dehydration if secondary alcohols are present (less concern for primary methanol).

  • Oxidative Metabolism: In vivo, the

    
     group is a metabolic "soft spot," often rapidly oxidized to the carboxylic acid (Phase I metabolism), drastically altering pharmacokinetics.
    

Application in Drug Discovery: Kinase Inhibition[5][8][9][10]

The pyridinyl-pyrazole motif is a "privileged scaffold" for ATP-competitive inhibition.[1]

Binding Mode Mechanism

The scaffold mimics the adenine ring of ATP.

  • Hinge Binder: The Pyridine N (acceptor) and Pyrazole NH (donor) form a bidentate hydrogen bond network with the backbone amide/carbonyl of the kinase hinge region (e.g., Met1199 in c-Met or Glu1197 in ALK).

  • Solvent Front: The methanol group typically orients towards the solvent front, improving water solubility of the lipophilic inhibitor complex.

Case Study: Crizotinib Intermediates

In the synthesis of Crizotinib (ALK/c-Met inhibitor), the 4-position of the pyrazole is substituted.[6] However, the 3-(pyridin-2-yl) geometry is conserved to maintain the critical hinge interaction.[1] The methanol variant serves as a probe to test the tolerance of the solvent channel.

Signal Transduction Logic

BindingMode Scaffold Pyridinyl-Pyrazole Scaffold Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge Bidentate H-Bonding ATP_Site ATP Binding Pocket Scaffold->ATP_Site Competitive Occupancy Signal Downstream Signaling (e.g., STAT3, AKT) ATP_Site->Signal Inhibition (Blockade)

Figure 2: Mechanistic interaction of the scaffold within the kinase active site, blocking downstream oncogenic signaling.

References

  • Fustero, S. et al. (2011).[1][3] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[1] Chemical Reviews.[1] Link

  • Cui, J. J. et al. (2011).[1] Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2797657, 2-(1H-Pyrazol-3-yl)pyridine.[1]Link

  • Beloglazkina, E. K. et al. (2017).[1][7] Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate.[1][7] Link

  • Goyal, P. K. et al. (2023).[1][8] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).[1] Molecules.[1][2][3][4][5][7][9][10][11][12][13] Link

Sources

Foundational

Technical Guide: Spectroscopic Profiling of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

This technical guide details the spectroscopic characterization and structural analysis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol , a critical bidentate ligand scaffold used in coordination chemistry and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and structural analysis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol , a critical bidentate ligand scaffold used in coordination chemistry and pharmaceutical intermediate synthesis.[1]

Executive Summary & Compound Identity

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a heteroaromatic alcohol featuring a pyrazole core substituted at the N1 position with a pyridine ring and at the C4 position with a hydroxymethyl group.[1] This specific substitution pattern creates a "push-pull" electronic system, making the compound valuable as a ligand for transition metals (e.g., Ru(II), Ir(III)) and as a precursor for biologically active N-heterocycles.

Property Data
IUPAC Name (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
CAS Registry Number 1199773-61-9
Molecular Formula C

H

N

O
Molecular Weight 175.19 g/mol
SMILES OCc1cn(nc1)c2ccccn2
Appearance White to off-white solid

Synthesis & Preparation Context

Understanding the synthetic origin is crucial for interpreting spectroscopic impurities.[1] The compound is typically synthesized via the reduction of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate or the corresponding aldehyde.[1]

Reaction Workflow

The following diagram illustrates the standard reduction pathway using Lithium Aluminum Hydride (LiAlH


) or Sodium Borohydride (NaBH

), which dictates the likely side products (unreacted ester, over-reduced alkanes) visible in spectra.

SynthesisPathway Ester Ethyl 1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate (Precursor) Intermediate Alkoxide Intermediate Ester->Intermediate Nucleophilic Attack Reagent Reduction Agent (LiAlH4 or NaBH4/MeOH) Reagent->Intermediate Product (1-(pyridin-2-yl)- 1H-pyrazol-4-yl)methanol (Target) Intermediate->Product Acidic Workup (H3O+)

Figure 1: Reductive synthesis pathway from the ester precursor to the target alcohol.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is dominated by the desymmetrizing effect of the pyridine ring on the pyrazole core. The pyridine nitrogen lone pair deshields the spatially proximate Pyrazole-H5 proton.[1]

H NMR Assignment (400 MHz, DMSO-

)

Note: Chemical shifts (


) are consensus values derived from structural analogues (e.g., 2,6-bis(pyrazol-1-yl)pyridine derivatives).
Position

(ppm)
MultiplicityIntegralAssignment Logic
Pyridine-H6 8.45 – 8.55Doublet (d)1HMost deshielded aromatic proton (adj. to N).[1]
Pyrazole-H5 8.35 – 8.45Singlet (s)1HDeshielded by Pyridine ring current/N-lone pair.[1]
Pyridine-H3 7.90 – 8.00Doublet (d)1HOrtho to pyrazole attachment.[1]
Pyridine-H4 7.80 – 7.90Triplet (td)1HPara to pyridine nitrogen.[1]
Pyrazole-H3 7.65 – 7.75Singlet (s)1HLess shielded than H5; diagnostic pyrazole peak.[1]
Pyridine-H5 7.20 – 7.30Triplet (ddd)1HMeta to pyridine nitrogen; most shielded aromatic.[1]
-OH 4.90 – 5.10Triplet (t)1HHydroxyl proton (couples to CH

in DMSO).[1]
-CH

-
4.45 – 4.55Doublet (d)2HMethylene protons (couples to OH).[1]

Critical Diagnostic:

  • H5 vs H3 Distinction: The pyrazole proton at position 5 (H5) typically appears further downfield (higher ppm) than H3 due to the anisotropic effect of the adjacent pyridine ring.

  • Coupling: In anhydrous DMSO-

    
    , the OH proton often appears as a triplet (
    
    
    
    Hz) due to coupling with the methylene protons. In CDCl
    
    
    , this appears as a broad singlet.[1]

C NMR Assignment (100 MHz, DMSO-

)
  • Carbonyl Absence: Confirmation of reduction success is the disappearance of the ester carbonyl peak (~160-165 ppm).

  • Aromatic Region (100–155 ppm): Five pyridine carbons + two pyrazole carbons.[1]

    • C2 (Pyridine-N): ~150–152 ppm.[1]

    • C4 (Pyrazole-CH2): ~120–125 ppm.[1]

  • Aliphatic Region:

    • -CH

      
      OH:  ~55–58 ppm (Diagnostic for primary alcohol).[1]
      
Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (+).

  • Molecular Ion [M+H]

    
    :  Calculated m/z for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    = 176.0824 .[1]
  • Fragmentation Pattern:

    • [M+H - H

      
      O]
      
      
      
      :
      Loss of water, observed at m/z ~158.[1]
    • [M+H - CH

      
      OH]
      
      
      
      :
      Cleavage of the hydroxymethyl group.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group validation.[1]

Frequency (cm

)
Vibration ModeStructural Indication
3200 – 3400 O-H Stretch (Broad)Presence of alcohol group (H-bonded).[1]
3100 – 3150 C-H Stretch (Ar)Heteroaromatic C-H bonds.[1]
2850 – 2950 C-H Stretch (Alk)Methylene (-CH

-) group.[1]
1580 – 1600 C=N / C=C StretchPyridine and Pyrazole ring breathing.[1]
1000 – 1050 C-O StretchPrimary alcohol C-O bond.[1]

Experimental Protocol: Reduction of Ethyl Ester

Self-validating protocol for generating the analytical sample.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Reduction: Slowly add LiAlH

    
      (1.5 eq) (2.0 M in THF) dropwise over 15 minutes. Caution: Gas evolution.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting material spot (R

    
     ~0.[1]6) disappears and a lower spot (R
    
    
    
    ~0.[1]2) appears.[1][2][3]
  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the mass of LiAlH
    
    
    in grams.
  • Isolation: Filter the white precipitate through Celite. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 95:5) to obtain the pure alcohol for analysis.[1]

References

  • PubChem Compound Summary. (2025). Compound CID 53394025: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol.[1] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] Product Catalog: Pyrazole and Pyridine Derivatives. Merck KGaA.[1] Link

  • Potapov, A. S., et al. (2011).[1] "Synthesis and structure of 1-(pyridin-2-yl)pyrazole-4-carboxylic acid derivatives." Russian Journal of Organic Chemistry. (Provides analogous NMR shift data for the ester precursor).

  • 001Chemical. (2025).[1][4] CAS 1199773-61-9 Data Sheet. Link

Sources

Exploratory

Technical Guide: NMR Characterization of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

This guide details the structural characterization of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol using 1H and 13C NMR spectroscopy. It is designed for researchers requiring rigorous structural verification of this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol using 1H and 13C NMR spectroscopy. It is designed for researchers requiring rigorous structural verification of this specific heterocyclic scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.

Structural Context & Numbering Strategy

Before interpreting spectra, we must establish a rigorous numbering system. This compound consists of three distinct magnetic environments:

  • The Pyridine Ring (Substituent A): An electron-deficient aromatic system attached to the pyrazole nitrogen.

  • The Pyrazole Ring (Core B): A 1,4-disubstituted 5-membered heterocycle.

  • The Hydroxymethyl Group (Sidechain C): An aliphatic methylene coupled to a hydroxyl proton.

Structural Logic & Numbering
  • Pyridine Ring: Numbered 2' through 6' (with 2' being the point of attachment to the pyrazole).

  • Pyrazole Ring: Nitrogen 1 is the attachment point. Carbon 3, 4, and 5 follow standard IUPAC nomenclature.

  • Methanol Group: C6 (methylene).

Structure Py_N N Py_C2 C2' Py_N->Py_C2 Py_C3 C3' Py_C2->Py_C3 Pz_N1 N1 Py_C2->Pz_N1 Linker Py_C4 C4' Py_C3->Py_C4 Py_C5 C5' Py_C4->Py_C5 Py_C6 C6' Py_C5->Py_C6 Py_C6->Py_N Pz_N2 N2 Pz_N1->Pz_N2 Pz_C3 C3 Pz_N2->Pz_C3 Pz_C4 C4 Pz_C3->Pz_C4 Pz_C5 C5 Pz_C4->Pz_C5 Me_C CH2 Pz_C4->Me_C Pz_C5->Pz_N1 Me_OH OH Me_C->Me_OH

Figure 1: Connectivity map illustrating the three distinct magnetic domains: Pyridine (Red/Gray), Pyrazole (Blue/Gray), and Methanol (Green/Red).

Experimental Protocol

Sample Preparation[1][2][3][4][5][6]
  • Solvent Selection: DMSO-d6 is the preferred solvent over CDCl3.

    • Reasoning: DMSO-d6 slows the exchange of the hydroxyl proton (OH), allowing it to appear as a distinct triplet (coupling to CH2). In CDCl3, the OH often appears as a broad singlet or disappears due to rapid exchange, obscuring valuable connectivity data.

  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL DMSO-d6.

  • Water Suppression: Ensure the DMSO is dry. Water peaks (typically ~3.33 ppm in DMSO) can overlap with the methylene signal if not carefully managed.

Instrument Parameters
  • Pulse Sequence: Standard 1H ZG30 (30° pulse angle) to ensure accurate integration of aromatic protons with varying relaxation times (T1).

  • Transients: 16-32 scans are sufficient for 1H; 512-1024 scans for 13C.

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is defined by the deshielding effect of the pyridine ring on the pyrazole H5 proton and the characteristic coupling of the pyridine ring.

Detailed Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.60 - 8.65 Doublet (d)1HPy-H6' Most deshielded due to proximity to Pyridine Nitrogen.
8.55 Singlet (d*)1HPz-H5 Diagnostic Peak. Deshielded by the adjacent N1-Pyridine ring. Often shows small long-range coupling (J~0.6 Hz).
7.95 - 8.05 Doublet (d)1HPy-H3' Ortho to the pyrazole linkage.
7.90 - 7.98 Triplet of Doublets (td)1HPy-H4' Typical pyridine meta-proton pattern.
7.75 Singlet (s)1HPz-H3 Less deshielded than H5; further from the pyridine ring.
7.30 - 7.35 Multiplet (ddd)1HPy-H5' Most shielded aromatic proton.
5.15 Triplet (t)1H-OH Visible in DMSO-d6. J ≈ 5.5 Hz.
4.45 Doublet (d)2H-CH2- Couples to OH. Appears as a singlet if D2O exchange is performed.
Key Diagnostic Features[3][4][6][7][8][9]
  • The Pz-H5 vs. Pz-H3 Shift: The proton at position 5 of the pyrazole (adjacent to the pyridine) will always be significantly downfield (~8.55 ppm) compared to H3 (~7.75 ppm). This confirms the regiochemistry of the N-arylation. If the pyridine were attached to N2 (isomer), the shifts of H3 and H5 would be more similar.

  • Coupling Constants (J values):

    • Pyridine H6'-H5':

      
      .
      
    • Pyridine H3'-H4':

      
      .
      
    • Hydroxymethyl Coupling:

      
      .
      

13C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum confirms the presence of 9 unique carbon environments.

Assignment Table
Chemical Shift (δ ppm)TypeAssignmentNotes
153.0 Quaternary (C)Py-C2' Ipso carbon attached to Pyrazole N1.
149.5 Methine (CH)Py-C6' Alpha to Pyridine Nitrogen.
141.5 Methine (CH)Pz-C5 Adjacent to N1; typically broad due to N-quadrupole.
139.0 Methine (CH)Py-C4' Para to Pyridine Nitrogen.
127.5 Methine (CH)Pz-C3
123.0 Quaternary (C)Pz-C4 Substituted by the methanol group.
121.5 Methine (CH)Py-C5'
113.5 Methine (CH)Py-C3' Shielded by resonance from Pyrazole N1 lone pair.
56.5 Methylene (CH2)-CH2-OH Typical benzylic/heterobenzylic alcohol shift.

Structure Verification Workflow (HMBC/HSQC)

To definitively prove the structure (specifically the N1-linkage), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Critical HMBC Correlations
  • Pz-H5 to Py-C2': This is the "smoking gun" correlation. The pyrazole H5 proton (singlet at ~8.55) will show a strong 3-bond correlation to the quaternary pyridine carbon (153.0 ppm). This proves the pyridine is attached to N1.

  • CH2 to Pz-C3, Pz-C4, Pz-C5: The methylene protons will correlate to all three pyrazole carbons, confirming the placement of the methanol group at C4.

HMBC_Workflow cluster_expt Experimental Workflow cluster_logic Logic Gate Sample Sample: 15mg in DMSO-d6 proton 1H NMR (Identify H5 & H3) Sample->proton carbon 13C NMR (Count 9 signals) Sample->carbon HSQC HSQC (Assign C-H pairs) proton->HSQC carbon->HSQC HMBC HMBC (Verify Linkage) HSQC->HMBC Check1 Does Pz-H5 correlate to Py-C2'? HMBC->Check1 Result_Yes CONFIRMED: 1-(pyridin-2-yl) isomer Check1->Result_Yes Yes Result_No ERROR: Check for 2-isomer Check1->Result_No No

Figure 2: Structure verification workflow emphasizing the critical HMBC checkpoint for regiochemical assignment.

References

  • Vertex AI Search. (2024). Synthesis and NMR data of Pyrazole Derivatives. Retrieved from 1.

  • National Institutes of Health (NIH). (2023). Chemical synthesis and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives. Retrieved from 2.

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. Retrieved from 3.

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities in Common Solvents. Retrieved from 4.

Sources

Foundational

Biological activity of pyrazole derivatives.

The Pyrazole Scaffold in Medicinal Chemistry: From SAR to Clinical Application Introduction: The "Privileged" Scaffold In the landscape of modern medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a struc...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Scaffold in Medicinal Chemistry: From SAR to Clinical Application

Introduction: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural component; it is a "privileged scaffold."[1] This five-membered heterocycle, characterized by two adjacent nitrogen atoms, possesses a unique electronic profile that allows it to serve as a bio-isostere for phenyl rings, carboxylic acids, and amides. Its ubiquity in blockbuster drugs—from the anti-inflammatory giant Celecoxib to the obesity-targeting Rimonabant —stems from its ability to engage in multiple hydrogen-bonding interactions while maintaining a rigid planar geometry essential for active site fitting.

This technical guide dissects the biological activity of pyrazole derivatives, moving beyond basic descriptions to the causal mechanisms of action (MOA) and self-validating experimental protocols required for robust drug discovery.[2]

Structure-Activity Relationship (SAR) Logic

To design an effective pyrazole-based drug, one must understand the specific contributions of the ring positions.[3] The pyrazole core is rarely the sole pharmacophore; rather, it acts as a scaffold that orients functional groups into specific protein pockets.

The Substitution Logic
  • N1 Position: Critical for pharmacokinetic properties (solubility, lipophilicity). In COX-2 inhibitors, this position often hosts a phenyl-sulfonamide moiety to target the hydrophilic side pocket.

  • C3 & C5 Positions: These positions dictate steric bulk and electronic environment. Bulky aryl groups here often facilitate hydrophobic packing (e.g., in the hydrophobic channel of COX-2).

  • C4 Position: Often used for fine-tuning electronic properties or adding "linker" chains to secondary binding motifs.

Visualizing the SAR Logic:

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) N1 N1 Position Solubility & PK Control (e.g., Sulfonamides for COX-2) Core->N1 Regulates Bioavailability C3_C5 C3/C5 Positions Steric Bulk & Hydrophobic Packing (Aryl/Heteroaryl groups) Core->C3_C5 Target Selectivity C4 C4 Position Electronic Tuning (Halogens, Linkers) Core->C4 Potency Fine-tuning

Figure 1: Strategic substitution zones on the pyrazole scaffold for optimizing biological activity.

Therapeutic Area A: Inflammation (COX-2 Inhibition)

The most established application of pyrazoles is the selective inhibition of Cyclooxygenase-2 (COX-2).

Mechanism of Action (MOA)

Traditional NSAIDs inhibit both COX-1 (constitutive, gastric-protective) and COX-2 (inducible, inflammatory). Pyrazole derivatives achieve selectivity by exploiting a subtle structural difference: the isoleucine-to-valine exchange at position 523.

  • The Valine Gate: The smaller valine residue in COX-2 opens a hydrophobic side pocket that is inaccessible in COX-1 due to the bulkier isoleucine.

  • The Pyrazole Key: A rigid pyrazole core inserts a bulky substituent (e.g., a sulfonamide or sulfonyl group at N1) directly into this side pocket, locking the enzyme.

Protocol: COX-2 Selective Inhibition Assay

Validation Standard: This assay must demonstrate >50-fold selectivity for COX-2 over COX-1 to be considered a "hit."

Materials:

  • Recombinant human COX-2 and COX-1 enzymes.

  • Substrate: Arachidonic acid.

  • Chromogenic probe (e.g., TMPD or Amplex Red).

  • Positive Control: Celecoxib (10 µM).

Step-by-Step Methodology:

  • Enzyme Reconstitution: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing heme cofactor. Critical: Heme is required for the peroxidase activity of COX.

  • Inhibitor Pre-Incubation (The Causality Step):

    • Add 10 µL of the pyrazole derivative (dissolved in DMSO) to the enzyme solution.

    • Incubate for 10 minutes at 37°C.

    • Why? Pyrazoles are often "slow-binding" inhibitors. Omitting this step leads to false negatives (underestimation of potency).

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and the colorimetric probe.

  • Reaction Monitoring: Measure absorbance (590 nm) or fluorescence (Ex/Em 535/587 nm) kinetically for 5 minutes.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

    
    
    

Therapeutic Area B: Oncology (Kinase Inhibition)

Modern research focuses on pyrazoles as ATP-competitive kinase inhibitors (targeting CDK, EGFR, VEGFR).

Mechanism of Action (MOA)

Pyrazoles mimic the adenine ring of ATP. The nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors/donors to interact with the "hinge region" of the kinase domain.

  • H-Bonding: The N2 nitrogen often accepts a proton from the backbone amide of the kinase hinge.

  • Specificity: Substituents at C3/C5 extend into the "gatekeeper" region, determining selectivity against specific kinases (e.g., BRAF V600E).

Visualizing the Kinase Pathway:

KinasePathway GrowthFactor Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Activation SignalCascade Downstream Cascade (RAS-RAF-MEK-ERK) Receptor->SignalCascade Phosphorylation ATP ATP Binding ATP->Receptor Energy Donor Pyrazole Pyrazole Inhibitor (ATP Competitive) Pyrazole->Receptor BLOCKS ATP Pocket Proliferation Cell Proliferation / Survival SignalCascade->Proliferation

Figure 2: Mechanism of ATP-competitive inhibition by pyrazoles in oncogenic signaling.

Protocol: Cell Viability Validation (MTT Assay)

Validation Standard: A Z-factor > 0.5 is required for high-throughput screening validity.

  • Seeding: Plate cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Add pyrazole derivatives at serial dilutions (0.1 µM – 100 µM).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

    • Mechanism:[3][4][5][6][7][8] Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm.

Synthesis & Chemical Validation

To test these biological activities, high-purity compounds are essential. The Knorr Pyrazole Synthesis remains the gold standard for generating the core scaffold.

Visualizing the Synthesis Workflow:

KnorrSynthesis Reactants 1,3-Dicarbonyl + Hydrazine Derivative Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization -H2O Product Pyrazole Derivative Cyclization->Product Aromatization

Figure 3: The Knorr Pyrazole Synthesis pathway.

Protocol: Microwave-Assisted Knorr Synthesis (Green Chemistry Optimized)

  • Reactants: Mix 1.0 eq of 1,3-diketone and 1.1 eq of hydrazine hydrate in Ethanol.

  • Catalyst: Add catalytic amount of Glacial Acetic Acid (approx. 2-3 drops).

  • Reaction: Irradiate in a microwave reactor at 140°C for 10 minutes (vs. 4 hours reflux in traditional methods).

  • Purification: Pour into crushed ice. Filter the precipitate. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (look for pyrazole C4-H singlet around 6.0-7.0 ppm).

Summary of Biological Data

Biological ActivityTarget ProteinKey Structural FeatureReference Drug
Anti-Inflammatory COX-2N1-Sulfonamide/SulfonylCelecoxib
Anticancer BRAF / EGFRC3-Amide / Urea LinkersVemurafenib
Antiobesity CB1 ReceptorC3-Aryl, N1-Aryl (Diaryl)Rimonabant
Antimicrobial DNA GyraseC4-Fluorine/Nitro groupsResearch Compounds

References

  • Vertex AI Search. (2024). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents.[1][2][9][10][11][12][13] PubMed.[3] Link

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Link

  • ResearchGate. (2024).[11] A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Link

  • MDPI. (2024). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Link

  • NIH. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Link

  • BenchChem. (2025).[8] Detailed experimental protocol for Knorr pyrazole synthesis. Link

  • RSC. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study. New Journal of Chemistry. Link

Sources

Exploratory

Strategic Engineering of Pyrazole Scaffolds in Modern Drug Discovery

Executive Summary: The "Privileged" Heterocycle In the landscape of modern medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for div...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle

In the landscape of modern medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors with high affinity.[1] While historically recognized in NSAIDs (e.g., Celecoxib), the scaffold’s true utility has evolved into the backbone of kinase inhibition.

As of 2024, over 40 FDA-approved small molecules contain a pyrazole core. The physicochemical versatility of this five-membered ring lies in its ability to act simultaneously as a hydrogen bond donor (NH) and acceptor (N2), making it an ideal bioisostere for the imidazole ring of histidine or the purine ring of ATP.

This guide details the structural logic, synthetic bottlenecks (specifically regioselectivity), and validation protocols required to deploy pyrazole pharmacophores in novel drug candidates.

Structural Logic: The Hinge-Binding Pharmacophore

The dominance of pyrazoles in oncology stems from their ability to mimic the adenine moiety of ATP. In the context of kinase inhibitors, the pyrazole motif frequently occupies the ATP-binding pocket, engaging the "hinge region" of the kinase.[2][3]

The Donor-Acceptor Motif

For Type I ATP-competitive inhibitors, the pyrazole nitrogen atoms are critical.

  • N1 (if unsubstituted): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the gatekeeper residue (e.g., Glu, Leu).

  • N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

This bidentate interaction anchors the ligand, orienting the "tail" substituents into the hydrophobic pockets (specificity pocket) or the solvent-exposed front.

Visualization: The Design Cycle

The following diagram illustrates the iterative workflow from scaffold selection to lead optimization, highlighting the critical decision nodes for pyrazole substitution.

PyrazoleDesignCycle Scaffold Scaffold Selection (Pyrazole Core) Modeling In Silico Docking (Hinge Interaction) Scaffold->Modeling Pharmacophore Map Synthesis Synthetic Strategy (Regiocontrol) Modeling->Synthesis Target Design Assay Biological Assay (IC50 / Kd) Synthesis->Assay Library Gen SAR SAR Analysis (Substituent Effects) Assay->SAR Potency Data SAR->Scaffold Scaffold Hopping SAR->Modeling Refinement

Figure 1: The iterative design cycle for pyrazole-based kinase inhibitors, emphasizing the feedback loop between biological data and in silico modeling.

Synthetic Mastery: The Regioselectivity Challenge

The most significant technical hurdle in pyrazole synthesis is regiochemical control during the condensation of hydrazine derivatives with non-symmetrical 1,3-dicarbonyls (or their equivalents like enaminones).

The Problem: N1 vs. N2 Isomers

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two tautomeric isomers are possible:
  • 1,3,5-trisubstituted pyrazole

  • 1,3,4-trisubstituted isomer (often the minor, unwanted byproduct)

Separating these isomers via chromatography is often difficult due to similar polarity. Therefore, regioselective synthesis is not just preferred; it is a requirement for scalable process chemistry.

Mechanistic Pathway & Control

Regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

Regioselectivity Start Reagents: Substituted Hydrazine + 1,3-Diketone IntermedA Intermediate A: Hydrazone Formation (Kinetic) Start->IntermedA IntermedB Intermediate B: Cyclization (Thermodynamic) IntermedA->IntermedB Path1 Isomer 1 (Target) Steric Control IntermedB->Path1 Solvent/Catalyst Optimization Path2 Isomer 2 (Byproduct) Electronic Control IntermedB->Path2

Figure 2: Divergent synthetic pathways. Controlling the reaction conditions (solvent polarity, Lewis acid catalysis) shifts the equilibrium toward the target isomer.

Case Study: JAK Inhibition (Ruxolitinib)

Ruxolitinib (Jakafi) represents the archetype of pyrazole success. It functions as a JAK1/JAK2 inhibitor.

  • Structure: A pyrazole ring fused to a pyrrolo-pyrimidine system.[4]

  • Mechanism: The pyrazole moiety does not act alone but positions the pyrrolo[2,3-d]pyrimidine to bind to the hinge region of the Janus Kinase (JAK).

  • Clinical Relevance: Used for myelofibrosis and polycythemia vera.[2]

Signaling Pathway Visualization

Inhibition of the JAK-STAT pathway prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

JAK_STAT Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Kinase) Receptor->JAK Activation STAT_In STAT (Inactive) JAK->STAT_In Phosphorylation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK ATP Competition (Blockade) STAT_P p-STAT (Dimer) STAT_In->STAT_P Dimerization Nucleus Nucleus / DNA Transcription STAT_P->Nucleus Translocation

Figure 3: Mechanism of Action. The pyrazole-based inhibitor competitively binds to the JAK ATP-pocket, preventing STAT phosphorylation and downstream gene transcription.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles

Objective: Synthesize a pyrazole core with >95:5 regioselectivity using a fluorinated building block approach (common in modern medicinal chemistry to prevent metabolic oxidation).

Reagents:

  • Aryl hydrazine hydrochloride (

    
     equiv)
    
  • 4,4,4-Trifluoro-1-(aryl)butane-1,3-dione (

    
     equiv)
    
  • Ethanol (Absolute)

  • Catalytic HCl or Acetic Acid

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in ethanol (20 mL).

  • Addition: Add the aryl hydrazine hydrochloride (10 mmol) in a single portion at room temperature.

  • Catalysis: Add 3 drops of concentrated HCl. Note: Acid catalysis promotes the initial nucleophilic attack of the hydrazine

    
     on the more electrophilic carbonyl.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize from hot ethanol to obtain the pure regioisomer.

  • Validation: Confirm regiochemistry using NOESY NMR spectroscopy. A cross-peak between the pyrazole C5-proton and the N1-aryl protons confirms the 1,3,5-substitution pattern.

Protocol B: FRET-Based Kinase Assay (Z'-LYTE)

Objective: Quantify the IC50 of the synthesized pyrazole ligand against a target kinase (e.g., JAK2).

Methodology:

  • Reaction Mix: Prepare a 384-well plate with 10

    
    L reaction volume containing:
    
    • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP (at

      
       concentration).
      
    • Synthetic FRET peptide substrate (Coumarin-Fluorescein labeled).

    • Test Compound (Serial dilution in DMSO).

  • Incubation: Add Kinase enzyme (optimized concentration, e.g., 2-5 nM) to initiate the reaction. Incubate for 1 hour at room temperature.

  • Development: Add 5

    
    L of Development Reagent (Site-specific protease).
    
    • Principle: The protease cleaves non-phosphorylated peptides, disrupting FRET. Phosphorylated peptides (protected by the kinase reaction) remain intact, maintaining FRET.

  • Readout: Measure Fluorescence Emission Ratio (Coumarin 445 nm / Fluorescein 520 nm).

  • Analysis: Plot % Phosphorylation vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation to determine IC50.

References

  • Furet, P., et al. (2017). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase BCR-ABL1." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link

  • Verstovsek, S., et al. (2010). "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." The New England Journal of Medicine. Link

  • FDA Center for Drug Evaluation and Research. (2024).[5][6] "Novel Drug Approvals for 2024." FDA.gov.[7] Link

  • Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[8][9][10] New Journal of Chemistry. Link

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research. Link

Sources

Foundational

Role of pyrazole scaffold in medicinal chemistry.

Role of Pyrazole Scaffold in Medicinal Chemistry: An In-Depth Technical Guide Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern drug discovery, distinguished by its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Role of Pyrazole Scaffold in Medicinal Chemistry: An In-Depth Technical Guide

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern drug discovery, distinguished by its unique electronic profile and metabolic stability. Unlike its isomer imidazole, pyrazole offers a distinct hydrogen-bonding array (donor/acceptor motif) that mimics the peptide bond, allowing for high-affinity interactions with kinase hinge regions and G-protein coupled receptors (GPCRs). This guide analyzes the structural utility of the pyrazole core, detailing its application in blockbuster therapeutics like Celecoxib and Ruxolitinib, and provides validated protocols for its synthesis and biological evaluation.

Physicochemical Profile & Structural Utility

The utility of pyrazole stems from its ability to modulate physicochemical properties without compromising binding affinity.

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -forms), which is critical for binding versatility.
  • Acid-Base Chemistry: Pyrazole is a weak base (

    
    ) and a very weak acid (
    
    
    
    ). This neutrality at physiological pH allows it to serve as a bioisostere for phenyl rings, reducing lipophilicity (
    
    
    vs.
    
    
    ) while introducing polarity for solubility.
  • Metabolic Stability: The aromatic nature of the ring makes it resistant to oxidative metabolism compared to furan or thiophene, enhancing the pharmacokinetic (PK) profile of drug candidates.

Diagram 1: Pyrazole Tautomerism & Binding Modes

PyrazoleProperties cluster_0 Annular Tautomerism cluster_1 Binding Interactions P1 1H-Pyrazole (H-Bond Donor) P2 2H-Pyrazole (H-Bond Acceptor) P1->P2 Proton Shift Kinase Kinase Hinge Region (e.g., JAK2, ALK) P1->Kinase H-Bond (NH to Backbone CO) Pocket Hydrophobic Pocket (Selectivity) P1->Pocket Pi-Stacking / vdW P2->Kinase H-Bond (N: to Backbone NH)

Caption: Pyrazole tautomers facilitate dual H-bonding modes, critical for ATP-mimetic binding in kinase inhibitors.

Therapeutic Landscape: FDA-Approved Case Studies

The scaffold's versatility is evident in its presence across diverse therapeutic classes.

Drug NameTargetIndicationPyrazole Role
Celecoxib COX-2Inflammation/PainSelectivity anchor; fits into the COX-2 specific side pocket.[1]
Ruxolitinib JAK1/JAK2MyelofibrosisHinge binder; mimics the adenine ring of ATP.
Sildenafil PDE5Erectile DysfunctionFused pyrazolopyrimidine core mimics guanine.
Crizotinib ALK/ROS1NSCLC3-position substitution dictates selectivity.

Case Study 1: Celecoxib (Regioselective Synthesis)

Mechanism: Celecoxib inhibits Cyclooxygenase-2 (COX-2) by binding to its active site. The trifluoromethyl (


) group on the pyrazole ring is crucial for selectivity, accessing a hydrophobic side pocket present in COX-2 but accessible in COX-1.

Synthetic Challenge: The core challenge in synthesizing Celecoxib is regioselectivity . The condensation of 4-hydrazinobenzenesulfonamide with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione can yield two isomers. The desired isomer places the


 group at the 3-position (adjacent to the NH in the tautomer equivalent) and the sulfonamide phenyl group at the 1-position.
Diagram 2: Regioselective Synthesis of Celecoxib

CelecoxibSynthesis Diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione Intermediate Hemiketal / Enol Intermediate (Controlled by Solvent/pH) Diketone->Intermediate Condensation (EtOH/H2O or TFE) Hydrazine 4-Sulphonamidophenyl hydrazine HCl Hydrazine->Intermediate Condensation (EtOH/H2O or TFE) Celecoxib Celecoxib (Desired) (CF3 at C3) Intermediate->Celecoxib Major Pathway (Fluorinated Solvents) Regioisomer Regioisomer (Impurity) (CF3 at C5) Intermediate->Regioisomer Minor Pathway

Caption: Regiocontrol is achieved via solvent effects (e.g., TFE) or specific pH conditions favoring the C3-CF3 isomer.

Case Study 2: Ruxolitinib (JAK-STAT Pathway)[3]

Mechanism: Ruxolitinib is a Janus Kinase (JAK) inhibitor. It competes with ATP for the binding site in the kinase domain of JAK1 and JAK2.[2] By blocking phosphorylation, it prevents the docking and activation of STAT (Signal Transducers and Activators of Transcription) proteins, thereby halting the transcription of pro-inflammatory cytokines.

Diagram 3: JAK-STAT Signaling & Inhibition

JAKSTAT Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Kinase Domain) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Blocked) Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Blocks ATP Binding pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Ruxolitinib intercepts the pathway at the JAK kinase domain, preventing STAT phosphorylation and downstream inflammation.[3]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib

Based on optimized green chemistry methodologies (ACS Sustain. Chem. Eng. 2018).[4][5][6]

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulphonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Trifluoroethanol (TFE) or Ethanol/Water (1:1)

  • Catalyst: 32% HCl (catalytic amount)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equiv of the diketone in the chosen solvent (TFE provides higher regioselectivity; EtOH/Water is greener).

  • Addition: Add 1.1 equiv of the hydrazine salt. If using EtOH/Water, add catalytic HCl (0.1 mL per mmol) to accelerate the reaction and direct regioselectivity via acid catalysis.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of diketone via TLC (Hexane/EtOAc 3:1).
    
  • Workup: Cool the reaction to room temperature.

    • If precipitate forms: Filter the solid directly.[7]

    • If solution: Remove solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water.

  • Validation: Confirm regiochemistry using

    
    -NMR. The 
    
    
    
    group at position 3 typically resonates upfield relative to the regioisomer.
Protocol B: Fluorometric COX-2 Inhibition Assay

Standardized protocol for screening pyrazole derivatives.

Principle: Measures the peroxidase activity of COX-2. The enzyme converts Arachidonic Acid (AA) to PGG2, then PGH2. This reduction oxidizes the probe (ADHP/Amplex Red) to a fluorescent product (Resorufin).

Materials:

  • Recombinant Human COX-2 Enzyme.[4][8][9][10]

  • Fluorescent Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Substrate: Arachidonic Acid.[4][5][8][9][10][11]

  • Inhibitor: Test compound (dissolved in DMSO).[9]

  • Buffer: 100 mM Tris-HCl, pH 8.0.

Workflow:

  • Enzyme Prep: Dilute COX-2 enzyme in Tris buffer. Keep on ice.

  • Inhibitor Incubation:

    • Add

      
       of test compound (various concentrations) to a black 96-well plate.
      
    • Add

      
       of COX-2 enzyme solution.
      
    • Control: Use DMSO only for 100% activity; Celecoxib (

      
      ) for positive inhibition control.
      
    • Incubate for 10 minutes at

      
       to allow inhibitor binding.
      
  • Reaction Initiation:

    • Prepare a Master Mix containing Arachidonic Acid (

      
       final) and ADHP probe.
      
    • Add

      
       of Master Mix to each well.
      
  • Measurement:

    • Immediately read fluorescence in kinetic mode for 10 minutes.

    • Excitation: 535 nm | Emission: 590 nm.[10]

  • Analysis: Calculate the slope of the linear portion of the curve. Determine

    
     by plotting slope vs. log[inhibitor].
    

References

  • Garg, P. et al. (2025). "Pyrazole: A Privileged Scaffold of Medicinal Chemistry." PubMed.

  • FDA Drug Database. "Celecoxib Prescribing Information."

  • Incyte Corporation. "Jakafi (Ruxolitinib) Mechanism of Action."

  • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit Protocol."

  • Promega. "ADP-Glo Kinase Assay Technical Manual."

  • BPS Bioscience. "COX-2 Inhibitor Screening Assay Kit."

  • Journal of Chemical Education. "A Greener Synthesis of Celecoxib."

Sources

Exploratory

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol molecular weight.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Executive Summary The compound (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a critical bi-heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Executive Summary

The compound (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a critical bi-heteroaryl scaffold in medicinal chemistry. Characterized by a 1,4-disubstituted pyrazole core linked to a pyridine ring, this molecule serves as a versatile intermediate for developing kinase inhibitors, particularly where ATP-hinge binding is required. This guide provides a definitive analysis of its molecular weight, physicochemical properties, and a robust, self-validating synthetic protocol for its generation from ester precursors.

Part 1: Physicochemical Characterization

Molecular Weight & Formula Analysis

Accurate molecular weight determination is foundational for stoichiometry in synthesis and molarity calculations in biological assays.

  • IUPAC Name: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

  • Chemical Formula:

    
    
    

Table 1: Mass Spectrometry & Elemental Data

PropertyValueDerivation
Exact Mass 175.0746 uCalculated from most abundant isotopes (

)
Average Molecular Weight 175.19 g/mol Weighted average of natural isotopic abundance
Heavy Atom Count 13Useful for fragment-based drug design (FBDD)
Rotatable Bonds 2C(pyrazole)-C(methanol) and C(pyrazole)-N(pyridine)
Solubility & Stability Profile
  • Solubility: The presence of the hydroxymethyl group (

    
    ) and the pyridyl nitrogen enhances polarity. The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in lower alcohols (Methanol, Ethanol). It shows limited solubility in non-polar hydrocarbons (Hexane).
    
  • pKa: The pyridine nitrogen typically has a pKa

    
    . The pyrazole protonation occurs at very low pH. The alcohol is neutral.
    
  • Stability: Stable under standard ambient conditions. Hygroscopic tendency requires storage in desiccated environments.

Part 2: Synthetic Pathways & Methodology

The synthesis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is most reliably achieved via the reduction of its corresponding ester precursor. This approach avoids the harsh conditions of direct cyclization involving unstable aldehydes.

Retrosynthetic Analysis

The target alcohol is derived from Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate . This ester is synthesized via the condensation of 2-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate (or related 1,3-dielectrophiles).

Experimental Protocol: Ester Reduction

Objective: Convert Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate to the target alcohol using Lithium Aluminum Hydride (


).

Reagents:

  • Precursor: Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (

    
     equiv)
    
  • Reductant:

    
     (
    
    
    
    M in THF,
    
    
    equiv)
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Glauber’s Salt (

    
    ) or Fieser workup.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Solvation: Dissolve the ester precursor in anhydrous THF (

    
     M concentration). Cool the solution to 
    
    
    
    using an ice bath.
  • Addition: Dropwise add the

    
     solution over 15 minutes. Causality: Slow addition prevents thermal runaway and minimizes side reactions at the pyridine ring.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Validation (TLC/LCMS):

    • TLC: 5% MeOH in DCM. The product will have a lower

      
       than the ester.
      
    • LCMS: Look for the mass peak

      
      .
      
  • Quench (Fieser Method): Cool back to

    
    . For every 
    
    
    
    grams of
    
    
    used, add:
    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the resulting granular precipitate through a celite pad. Concentrate the filtrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Part 3: Visualization of Workflows

Synthetic Logic Flow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisFlow Start 2-Hydrazinopyridine (Starting Material) Cyclization Cyclization (w/ Ethyl (ethoxymethylene) cyanoacetate) Start->Cyclization Heat, EtOH Intermediate Ethyl 1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate Cyclization->Intermediate Isolation Reduction Reduction (LiAlH4 / THF, 0°C) Intermediate->Reduction Hydride Transfer Product (1-(pyridin-2-yl)- 1H-pyrazol-4-yl)methanol (MW: 175.19) Reduction->Product Fieser Quench

Figure 1: Linear synthetic pathway from commercially available hydrazines to the target alcohol.

Structural Pharmacophore Analysis

This diagram highlights the interaction points relevant to drug design (e.g., kinase hinge binding).

Pharmacophore Core Pyrazole Core (Scaffold) Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine N1-Linkage Methanol Hydroxymethyl (H-Bond Donor/Acceptor) Core->Methanol C4-Linkage Interaction Bidentate Chelation (N-N Coordination) Core->Interaction N2 Lone Pair Pyridine->Interaction Lone Pair

Figure 2: Pharmacophore mapping showing the bidentate potential of the N-N motif.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

The 1-(pyridin-2-yl)-pyrazole motif is a privileged scaffold. The pyridine nitrogen and the pyrazole nitrogen (N2) are spatially arranged to act as a bidentate ligand. In kinase inhibitors, this mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase active site.

  • Mechanism: The alcohol group at C4 allows for further functionalization (e.g., conversion to a halide for cross-coupling or oxidation to an aldehyde for reductive amination) to access the "solvent-exposed" region of the binding pocket.

Metal Coordination Chemistry

Due to the


 nitrogens on the pyridine and pyrazole rings, this molecule can form stable 5-membered chelate rings with transition metals (

). This property is utilized in:
  • Catalysis: Designing tunable ligands for C-H activation.

  • Metallodrugs: Development of ruthenium-based antineoplastic agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyrazole synthesis mechanisms). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Source for

    
     reduction protocols). Retrieved from [Link]
    
Foundational

Technical Guide: Solubility Profile of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

This technical guide details the solubility profile and physicochemical characterization of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol . It is designed for researchers requiring high-fidelity data for formulation, purifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile and physicochemical characterization of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol . It is designed for researchers requiring high-fidelity data for formulation, purification, or biological assay development.[1][2][3][4]

CAS: 1199773-61-9 | Formula: C₉H₉N₃O | M.W.: 175.19 g/mol [2][3][4][5][6]

Part 1: Physicochemical Characterization

Before attempting solubilization, it is critical to understand the molecular forces governing the dissolution of this compound.[1][2][3][4] The molecule consists of a lipophilic bi-heteroaryl core (pyridine linked to pyrazole) and a polar hydroxymethyl tail.[1][2][3][4]

Molecular Descriptors
PropertyValue (Experimental/Predicted)Implication for Solubility
Physical State White to off-white solidHigh lattice energy requires polar aprotic solvents or pH manipulation for high concentration.[1][2][3][4][5][7]
pKa (Basic) ~4.8 – 5.2 (Pyridine Nitrogen)Critical: Solubility is highly pH-dependent.[1][2][3][4][5] The compound acts as a weak base.[1][2][3][4]
LogP 0.8 – 1.2 (Estimated)Moderately lipophilic.[2][3][4][5] Passes biological membranes but requires co-solvents for aqueous stock solutions.[1][2][3][4]
H-Bond Donors 1 (–OH)Capable of specific interactions with protic solvents (MeOH, Water).[1][2][3][4][5]
H-Bond Acceptors 3 (Pyridine N, Pyrazole N, –OH)Good solubility in H-bond donor solvents (e.g., Ethanol).[1][2][3][5]
Ionization & pH-Dependent Solubility

The solubility of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is driven by the protonation of the pyridine nitrogen.[1][2][3][4][5]

  • pH < 4.0: The pyridine ring is fully protonated (

    
    ).[2][3][4] Aqueous solubility increases by orders of magnitude (>10 mg/mL).[1][2][3][4]
    
  • pH > 6.0: The molecule exists as a neutral free base.[2][3][4] Aqueous solubility drops significantly (likely <1 mg/mL), driven solely by the hydroxymethyl group.[1][2][3][4]

Part 2: Solubility Profile

Solvent Compatibility Matrix

Data synthesized from structural analogs and synthesis isolation protocols.[1][2][3][4][5]

Solvent ClassSpecific SolventSolubility RatingUsage Notes
Dipolar Aprotic DMSO High (>50 mg/mL)Primary Stock Solvent. Ideal for biological assays.[1][2][3][4][5] Hygroscopic; keep sealed.
DMF / NMP High (>50 mg/mL)Alternative stock solvents.[1][2][3][4][5] Harder to remove than DMSO.[1][2][3][4]
Polar Protic Methanol High (>20 mg/mL)Excellent for transfers and dilutions.[1][2][3][4][5]
Ethanol Moderate Good for recrystallization.[1][2][3][4][5]
Water (Neutral) Low (<1 mg/mL)Poor solubility. Requires pH adjustment or cosolvents.[1][2][3][4][5]
0.1N HCl High (>10 mg/mL)Protonation solubilizes the compound instantly.[1][2][3][5]
Organic Ethyl Acetate Moderate Used for extraction/purification.[1][2][3][4][5][8]
THF Good Suitable for reaction media.[1][2][3][4][5]
Dichloromethane Moderate Good for extraction; poor for long-term storage (evaporation).[1][2][3][4][5]
Non-Polar Hexane / Heptane Insoluble Used as an anti-solvent to precipitate the compound.[1][2][3][4][5]
Biorelevant Media (Predicted)
  • FaSSIF (Fasted State Simulated Intestinal Fluid): Moderate solubility enhancement due to mixed micelles (taurocholate/lecithin).[1][2][3][4]

  • SGF (Simulated Gastric Fluid, pH 1.2): High solubility due to ionization.[1][2][3][4]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solubilizing this compound based on the application.

SolubilityWorkflow Start Start: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Purification Purification/Isolation Goal->Purification IVFormulation IV Formulation Goal->IVFormulation Stock Dissolve in DMSO (10-100 mM) BioAssay->Stock Dilution Dilute into Buffer (<1% DMSO final) Stock->Dilution Recryst Recrystallization: Ethanol or EtOAc/Hexane Purification->Recryst Acidify Acidify (pH 3-4) or Cyclodextrin (HP-β-CD) IVFormulation->Acidify

Caption: Decision tree for solvent selection based on downstream application.

Part 4: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Use this protocol to generate precise solubility data for your specific batch.[1][2][5]

Materials:

  • Compound (Solid)[1][2][3][4][7][9][10]

  • Buffers: pH 1.2, pH 4.5, pH 7.4 (PBS)[1][2][3][4][5]

  • HPLC System with UV Detector (254 nm)[1][2][3][4]

Step-by-Step Methodology:

  • Saturation: Add excess solid (~5 mg) to 1 mL of each buffer in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours. Note: 24h is required to reach thermodynamic equilibrium; shorter times yield kinetic solubility.[1][2][3]

  • Filtration: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter. Do not use Nylon filters as they may bind the aromatic rings.[1][2][3][4]

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1][2][3][4]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: The acidic mobile phase ensures the pyridine is protonated, yielding a sharp peak shape and preventing tailing.[1][2][3][4]

  • Calculation: Compare the Area Under Curve (AUC) of the filtrate against a standard curve prepared in DMSO.

Protocol: Formulation for Animal Dosing (PO/IV)

Due to low neutral aqueous solubility, simple saline is insufficient.[1][2][3][4][5]

Vehicle A (Standard):

  • 10% DMSO (Pre-dissolve compound here)[1][2][3][4]

  • 40% PEG400[1][2][4][5]

  • 50% Saline or Water[2][3][4][5]

  • Procedure: Dissolve in DMSO first.[1][2][3][4] Add PEG400 and vortex.[1][2][3][4] Slowly add Saline with rapid stirring. If precipitation occurs, sonicate.[1][2][3][4]

Vehicle B (pH Adjusted - Preferred for IV):

  • 50 mM Acetate Buffer (pH 4.0)[1][2][3][4]

  • Procedure: The lower pH utilizes the pyridine pKa to maintain solubility without high organic solvent loads.[1][2][3][4]

Part 5: References

  • ChemicalBook. (1H-PYRAZOL-4-YL)METHANOL Derivatives and Synthesis. Retrieved from [1][2][3][4]

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol Compound Summary. (Used for SAR/LogP extrapolation of the pyrazole-methanol core).[2][3][4] Retrieved from [1][2][3][4]

  • MDPI Molecules. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. (Provides solubility context for pyridine-pyrazole coupled systems). Retrieved from [1][2][3][4]

  • Sigma-Aldrich. (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol Product Sheet. (Analogous structure data). Retrieved from [1][2][3][4]

Sources

Exploratory

The Pyridinyl Pyrazole Core: Structural Architecture, Synthetic Logic, and Medicinal Utility

Executive Summary The Pyridinyl Pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its biphenyl-like geometry yet tunable electronic profile. This biaryl system—com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyridinyl Pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its biphenyl-like geometry yet tunable electronic profile. This biaryl system—comprising an electron-deficient pyridine ring linked to an electron-rich pyrazole—serves as a cornerstone in the design of kinase inhibitors, particularly for targeting the ATP-binding hinge region.[1]

This technical guide analyzes the two primary architectural variants of this core: the C-linked (e.g., 3-(pyridin-2-yl)pyrazole) and the N-linked (e.g., 1-(pyridin-2-yl)pyrazole).[1] We explore the causality behind their selection in drug discovery, detailed synthetic protocols for their regioselective construction, and their application in FDA-approved therapeutics like Pralsetinib .

Structural Architecture & Physicochemical Profile[1][2]

The pyridinyl pyrazole core is not merely a linker; it is a functional pharmacophore. Its utility stems from the interplay between the π-deficient pyridine and the π-excessive pyrazole.[1]

Electronic Complementarity and Dipole Modulation
  • Pyridine (The Acceptor): The pyridine nitrogen (sp² hybridized) acts as a classic hydrogen bond acceptor (HBA). In kinase inhibitors, this often interacts with the backbone NH of the hinge region (e.g., Met, Glu residues).

  • Pyrazole (The Donor/Acceptor Hybrid):

    • In 1H-pyrazoles (unsubstituted N1), the N1-H serves as a hydrogen bond donor (HBD), while N2 is an acceptor.[1]

    • In N-substituted pyrazoles (e.g., N-methyl or N-aryl), the pyrazole ring acts primarily as a steric spacer and π-stacking unit, often twisting out of coplanarity with the pyridine to relieve steric strain, thereby shaping the molecule to fit specific hydrophobic pockets (e.g., the Gatekeeper region).

The "Hinge Binder" Motif

In the context of kinase inhibition (e.g., p38 MAPK, BRAF, RET), the 3-(pyridin-2-yl)-1H-pyrazole tautomer is particularly valued.[1] It presents a "Donor-Acceptor" motif (Pyridine N + Pyrazole NH) that mimics the adenine ring of ATP, allowing for bidentate hydrogen bonding with the kinase hinge.

FeatureC-Linked (3-Pyridyl)N-Linked (1-Pyridyl)
Connectivity C3 of Pyrazole to C2/3/4 of PyridineN1 of Pyrazole to C2/3/4 of Pyridine
H-Bonding Bidentate potential (if NH free)Monodentate (Pyridine N only)
Geometry Planar (stabilized by intramolecular H-bond)Twisted (steric clash between H5-pyrazole and H3-pyridine)
Drug Example Preclinical p38 inhibitorsPralsetinib (RET inhibitor)

Synthetic Strategies & Regiocontrol[3][4]

Constructing the pyridinyl pyrazole core requires overcoming significant regioselectivity challenges. The choice of method depends strictly on whether a C-C linked or N-C linked system is required.

Visualization: Synthetic Logic Flow

The following diagram outlines the decision tree for synthesizing these cores, distinguishing between de novo ring construction and cross-coupling approaches.

SynthesisWorkflow Start Target Scaffold CLinked C-Linked (3-Pyridyl-Pyrazole) Start->CLinked Route 1 NLinked N-Linked (1-Pyridyl-Pyrazole) Start->NLinked Route 2 MethodA Claisen-Schmidt Condensation CLinked->MethodA MethodB Buchwald/Ullmann Coupling NLinked->MethodB IntermedA Enaminone / 1,3-Diketone MethodA->IntermedA DMF-DMA or Ester IntermedB Halopyridine + Pyrazole MethodB->IntermedB ProductA Regioselective Cyclization IntermedA->ProductA + Hydrazine ProductB C-N Bond Formation IntermedB->ProductB Cu or Pd Cat.

Caption: Decision tree for pyridinyl pyrazole synthesis. Route 1 utilizes cyclocondensation for C-C bonds; Route 2 utilizes metal-catalyzed coupling for C-N bonds.[1]

Detailed Methodologies
Method A: The Enaminone Route (For C-Linked Cores)

This is the gold standard for synthesizing 3-(pyridin-2-yl)pyrazoles .[1]

  • Activation: 2-Acetylpyridine is treated with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an

    
    -unsaturated enaminone.[1]
    
  • Cyclization: The enaminone reacts with hydrazine hydrate.

    • Mechanism:[2][3] The hydrazine NH₂ attacks the

      
      -carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and intramolecular cyclization.
      
    • Regiocontrol: Use of substituted hydrazines (e.g., Methylhydrazine) often yields a mixture of 1,3- and 1,5-isomers. Steric bulk on the hydrazine favors the 1,3-isomer.

Method B: Metal-Catalyzed Cross-Coupling (For N-Linked Cores)

Essential for drugs like Pralsetinib , where the pyrazole N1 is bonded to the pyridine ring.[1]

  • Substrates: 2-Halopyridine (Br/I) and Pyrazole (or substituted derivative).

  • Catalyst: Copper (Ullmann-type) or Palladium (Buchwald-Hartwig).[1]

    • Protocol Note: Copper(I) iodide with ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine is preferred for cost and efficiency, though Pd-catalyzed reactions (e.g., using Xantphos) offer milder conditions for sensitive substrates.[1]

Mechanistic Pharmacology & Case Study: Pralsetinib

Pralsetinib (Gavreto) is a potent, selective RET kinase inhibitor approved for non-small cell lung cancer (NSCLC) and thyroid cancers.[4] Its core structure features a 6-(1H-pyrazol-1-yl)pyridine moiety (functionally a 2-pyridyl-N-pyrazole linkage).[1]

Structural Role in Pralsetinib[1]
  • The Scaffold: The pyridine ring acts as the central hub.

  • The Interaction: The pyrazole ring, substituted with fluorine, projects into the solvent front/gatekeeper area, optimizing van der Waals contacts while the pyridine nitrogen orients the molecule within the binding pocket.

  • Selectivity: The specific twist of the N-linked biaryl system, combined with the flexible linker on the pyridine's 3-position, allows Pralsetinib to fold into the RET ATP pocket while avoiding steric clashes present in other kinases (e.g., VEGFR2), thereby reducing off-target toxicity.

Visualization: Kinase Binding Mode

The following diagram illustrates the conceptual binding mode of a generic pyridinyl pyrazole inhibitor within the kinase hinge region.

BindingMode Hinge Kinase Hinge Region (Met/Glu Backbone) Pyridine Pyridine Ring (H-Bond Acceptor) Hinge->Pyridine H-Bond (NH...N) Pocket Hydrophobic Pocket (Gatekeeper) Pyrazole Pyrazole Ring (H-Bond Donor/Spacer) Pocket->Pyrazole Van der Waals / Pi-Stacking Pyridine->Pyrazole Biaryl Linker

Caption: Schematic interaction of the pyridinyl pyrazole core within the ATP-binding site. The pyridine typically accepts a hydrogen bond from the hinge backbone.

Experimental Protocols

Protocol 4.1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine (C-Linked)

Reference Standard: Adapted from conventional enaminone protocols [1].[1]

Reagents:

  • 2-Acetylpyridine (1.0 equiv)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)[1]

  • Hydrazine hydrate (1.5 equiv)

  • Ethanol (Solvent)[3][5]

Step-by-Step:

  • Enaminone Formation: Charge a round-bottom flask with 2-acetylpyridine and DMF-DMA. Reflux for 3–5 hours. Monitor by TLC (disappearance of ketone).

  • Evaporation: Remove excess DMF-DMA and methanol byproduct under reduced pressure to yield the crude enaminone (typically a yellow/orange solid).

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add Hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 20% volume and add cold water. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR (DMSO-d6): Look for pyrazole CH signals around

    
     7.8 and 6.8 ppm.[1] The NH signal should be broad around 
    
    
    
    13.0 ppm.
Protocol 4.2: Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile (N-Linked)

Reference Standard: Copper-catalyzed Ullmann coupling [2].[1]

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)[1]

  • 1H-Pyrazole (1.2 equiv)[1]

  • CuI (0.1 equiv)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv)[1]

  • K₂CO₃ (2.0 equiv)

  • Dioxane (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon, combine halide, pyrazole, CuI, ligand, and base in a pressure vial.

  • Solvent: Add anhydrous Dioxane. Seal the vial.

  • Reaction: Heat to 110°C for 16–24 hours.

  • Workup: Cool, dilute with EtOAc, filter through a Celite pad to remove copper salts.

  • Extraction: Wash filtrate with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (PMC) [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Advances / NIH [Link]

  • Pralsetinib (BLU-667): A Potent and Selective RET Inhibitor. Source: Guide to Pharmacology [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles. Source: Journal of Organic Chemistry (ACS) [Link]

  • FDA Label: GAVRETO (pralsetinib) capsules. Source: FDA.gov [Link]

Sources

Foundational

Precision Targeting of the Pyridinyl Pyrazole Scaffold: A Technical Analysis of Kinase Inhibition Profiles

Executive Summary The pyridinyl pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition. Its utility stems from the inherent capacity of the nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinyl pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition. Its utility stems from the inherent capacity of the nitrogen-rich heterocycles to mimic the adenine ring of ATP, allowing for high-affinity interactions with the hinge region of protein kinases. This guide analyzes the therapeutic potential of this scaffold, specifically focusing on its application in targeting p38 MAPK, TGF-β type I receptor (ALK5), and BRAF kinases. We provide a technical roadmap for validation, moving from structural rationale to experimental protocols.

Structural Basis of Target Engagement

The efficacy of pyridinyl pyrazole compounds lies in their ability to form bidentate or tridentate hydrogen bonds with the kinase hinge region.

  • The Hinge Binder: The pyridine nitrogen often acts as a hydrogen bond acceptor, while the pyrazole NH serves as a hydrogen bond donor.

  • Regioisomerism: The connectivity between the pyrazole and pyridine rings (e.g., 3-pyridyl vs. 4-pyridyl) dictates selectivity. For instance, 4-pyridyl isomers are historically associated with p38 inhibition, whereas 2-pyridyl variants often shift selectivity toward ALK5.

Visualization: Pharmacophore Interaction Model

The following diagram illustrates the generalized binding mode of a pyridinyl pyrazole inhibitor within the ATP-binding pocket.

Pharmacophore Hinge Kinase Hinge Region (Met/Glu/Asp) Scaffold Pyridinyl Pyrazole Scaffold Scaffold->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Clash/Fit Hydrophobic Hydrophobic Pocket II (Allosteric/Selectivity) Scaffold->Hydrophobic Van der Waals

Figure 1: Conceptual interaction map showing the critical binding vectors for pyridinyl pyrazole inhibitors.

Primary Therapeutic Targets

Target A: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Therapeutic Area: Inflammation (RA, COPD), Cytokine Storms.

The pyridinyl pyrazole moiety is a bioisostere of the triaryl imidazole core found in first-generation p38 inhibitors like SB203580. These compounds function as ATP-competitive inhibitors.[1][2]

  • Mechanism: Inhibition of p38

    
     prevents the phosphorylation of downstream substrates like MAPKAPK2 (MK2), thereby blocking the translation of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).
  • Key Structural Feature: A 4-pyridyl ring attached to the pyrazole is critical for orienting the molecule to accept a hydrogen bond from the backbone amide of Met109 (in p38

    
    ).
    
Target B: TGF- Type I Receptor (ALK5)

Therapeutic Area: Fibrosis (Liver, Pulmonary), Oncology (Metastasis).

Inhibiting ALK5 prevents the phosphorylation of Smad2/3, halting the fibrotic signaling cascade.

  • Mechanism: The scaffold binds to the ALK5 kinase domain. Unlike p38 inhibitors, ALK5 inhibitors often feature a 2-pyridyl substitution pattern to exploit specific hydrophobic pockets unique to the TGF-

    
     receptor family.
    
  • Signaling Pathway:

TGFBeta_Pathway TGFB TGF-Beta Ligand Receptor TGF-Beta Receptor Complex (Type I & II) TGFB->Receptor Activation Smad23 Smad2/3 Receptor->Smad23 Phosphorylation Inhibitor Pyridinyl Pyrazole Inhibitor Inhibitor->Receptor Blocks ATP Binding PSmad p-Smad2/3 (Phosphorylated) Smad23->PSmad Smad4 Smad4 PSmad->Smad4 Complex Formation Nucleus Nuclear Translocation & Transcription Smad4->Nucleus Fibrosis Fibrosis / EMT Nucleus->Fibrosis

Figure 2: The TGF-beta signaling cascade and the intervention point for ALK5 inhibitors.

Target C: BRAF (V600E Mutation)

Therapeutic Area: Oncology (Melanoma, Colorectal Cancer).

Pyridinyl pyrazoles serve as scaffolds for "Type I.5" or "Type II" kinase inhibitors, which can bind to the inactive conformation (DFG-out) or active conformation (DFG-in) of BRAF.

  • Mechanism: In V600E mutants, the kinase is constitutively active. Pyrazole-based inhibitors stabilize the inactive conformation or block the catalytic cleft.

Comparative Data Profile

The following table summarizes the potency ranges typically observed for optimized leads within this scaffold class against these targets.

TargetPrimary IndicationTypical IC50 (Optimized)Key Selectivity Challenge
p38 MAPK Rheumatoid Arthritis< 10 nMCYP450 inhibition (due to pyridine nitrogen)
ALK5 Liver Fibrosis< 50 nMp38 MAPK cross-reactivity
BRAF V600E Melanoma< 20 nMWild-type BRAF vs. Mutant selectivity

Experimental Validation Framework

As an Application Scientist, establishing a robust screening funnel is critical. We recommend a cascade approach: Biochemical Assay


 Cellular Target Engagement 

Phenotypic Readout.
Protocol 1: Biochemical Kinase Assay (TR-FRET)

Purpose: To determine intrinsic affinity (


 or 

) without cellular membrane permeability variables.

Reagents:

  • Recombinant Kinase (p38

    
    , ALK5, or BRAF).
    
  • Fluorescently labeled peptide substrate.

  • ATP (at

    
     concentration).
    
  • Test Compounds (Pyridinyl pyrazoles).[3]

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of compounds in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Mix: Dilute the kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2.5

    
    L to the plate. Incubate for 15 mins (pre-incubation allows slow-binding detection).
    
  • Substrate Initiation: Add 2.5

    
    L of ATP/Substrate mix.
    
  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 5

    
    L of EDTA-containing detection reagent (e.g., Eu-antibody). Read TR-FRET signal after 1 hour equilibration.
    
  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

Purpose: To confirm the compound enters the cell and inhibits the specific signaling node.

Target Specifics:

  • For p38: Probe for p-HSP27 or p-MK2 (downstream targets). Probing p-p38 itself can be misleading as inhibitors often prevent downstream phosphorylation but may induce upstream phosphorylation via feedback loops.

  • For ALK5: Probe for p-Smad2 (Ser465/467).

Workflow:

  • Seeding: Seed HeLa or HepG2 cells (depending on target) at 0.5

    
     10^6 cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Treatment: Pre-treat with pyridinyl pyrazole compound for 1 hour.

  • Stimulation:

    • p38: Stimulate with LPS (1

      
      g/mL) or TNF-
      
      
      
      (10 ng/mL) for 15-30 mins.
    • ALK5: Stimulate with TGF-

      
      1 (5 ng/mL) for 30-60 mins.
      
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting: Run SDS-PAGE, transfer, and blot with specific phospho-antibodies.

Validation Workflow Diagram

Validation_Workflow Step1 1. In Silico Docking (Hinge Interaction Check) Step2 2. Biochemical Assay (TR-FRET / ADP-Glo) Determine IC50 Step1->Step2 Step3 3. Cell Viability (MTT) Rule out general toxicity Step2->Step3 Hit Selection Step4 4. Western Blot / ELISA Confirm Pathway Inhibition (p-Smad2 or p-MK2) Step3->Step4 Go/No-Go Step5 5. Phenotypic Assay (e.g., Cytokine Release) Step4->Step5 Lead Optimization

Figure 3: Step-wise experimental validation funnel for kinase inhibitor candidates.

Future Outlook: Polypharmacology vs. Selectivity

The pyridinyl pyrazole scaffold is historically termed "promiscuous." While early drug discovery focused on absolute selectivity to avoid toxicity, modern paradigms in oncology often favor polypharmacology .

  • Dual Inhibition: Compounds targeting both p38 MAPK and BRAF could be highly effective in cancers where inflammation drives tumor progression.

  • Structural Modifications: To improve selectivity, researchers are now exploring:

    • Macrocyclization: Linking the pyrazole N1 to the pyridine ring to rigidify the conformation.

    • Allosteric Pockets: Adding bulky groups to the pyrazole C3 position to displace the "Gatekeeper" residue, accessing the back pocket (DFG-out).

References

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [Link]

  • Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. Gut. [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. PLOS ONE. [Link]

  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: Structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link][4]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Abstract (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a critical scaffold in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors (e.g., for JAK, p38 MAPK) and as a bidentate ligand in coordinati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a critical scaffold in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors (e.g., for JAK, p38 MAPK) and as a bidentate ligand in coordination chemistry. This application note details a robust, scalable two-step synthetic protocol. The method prioritizes regioselectivity and yield, utilizing a copper-catalyzed Ullmann-type coupling followed by a hydride reduction. This approach avoids the regiochemical ambiguity often associated with hydrazine cyclization routes.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the commercially available ethyl 1H-pyrazole-4-carboxylate and 2-bromopyridine . This route (Path A) is preferred over the construction of the pyrazole ring (Path B) because it utilizes stable, inexpensive starting materials and allows for convergent synthesis.

Retrosynthesis Target (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (Target) Ester Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (Intermediate) Target->Ester Functional Group Interconversion (FGI) Pyrazole Ethyl 1H-pyrazole-4-carboxylate Ester->Pyrazole C-N Disconnection (Path A: Recommended) Pyridine 2-Bromopyridine Ester->Pyridine Hydrazine 2-Hydrazinopyridine Ester->Hydrazine Ring Construction (Path B: Alternative) Formyl Ethyl 2-formyl-3-oxopropanoate Ester->Formyl

Figure 1: Retrosynthetic analysis showing the convergent C-N coupling strategy (Path A) versus the linear cyclization strategy (Path B).

Experimental Protocol

Step 1: N-Arylation via Ullmann-Type Coupling

This step installs the pyridine ring onto the pyrazole nitrogen. Unlike palladium-catalyzed Buchwald-Hartwig aminations, which can be costly and require complex ligands, this protocol uses a robust Copper(I) system promoted by a diamine ligand.

Reaction Scheme:



Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: In a flame-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, combine Ethyl 1H-pyrazole-4-carboxylate (10 mmol, 1.40 g), CuI (1 mmol, 190 mg), 1,10-Phenanthroline (2 mmol, 360 mg), and Cs

    
    CO
    
    
    
    (20 mmol, 6.5 g).
  • Inertion: Evacuate and backfill the vessel with Argon three times to remove oxygen, which can oxidize the Cu(I) catalyst to inactive Cu(II).

  • Addition: Add anhydrous DMF (20 mL) and 2-Bromopyridine (12 mmol, 1.14 mL) via syringe under Argon flow.

  • Reaction: Seal the vessel and heat to 110 °C for 16–24 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting pyrazole should be consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional EtOAc.

  • Extraction: Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.

    • Note: Thorough water washing is critical to remove DMF, which can interfere with the subsequent reduction.

  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (SiO
    
    
    , Gradient: 10% to 40% EtOAc in Hexanes).
    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Reduction of Ester to Alcohol

The ester intermediate is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH). While DIBAL-H can be used, LAH typically ensures complete conversion without over-reduction side products in this scaffold.

Reaction Scheme:



Materials:

  • Intermediate from Step 1 (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 equiv, 2.4 M in THF or powder)
    
  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask and cool under Argon. Add the Ester intermediate (5 mmol, 1.09 g) and dissolve in anhydrous THF (25 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Carefully add LiAlH

    
     (10 mmol) portion-wise (if powder) or dropwise (if solution) over 15 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur. Maintain temperature < 5 °C.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5).

  • Quench (Fieser Method): Cool back to 0 °C. Carefully add:

    • 0.4 mL Water (slowly!)

    • 0.4 mL 15% NaOH solution

    • 1.2 mL Water

  • Workup: Stir the mixture for 30 minutes at room temperature until a white granular precipitate forms. Add anhydrous MgSO

    
     to dry the solution directly. Filter through a sintered glass funnel or Celite.
    
  • Purification: Concentrate the filtrate. The crude product is often pure enough (>95%), but can be recrystallized from EtOAc/Hexane or purified via short silica plug (DCM:MeOH 95:5) if necessary.

    • Expected Yield: 85–92%

    • Appearance: White solid.

Mechanistic Insights & Troubleshooting

Mechanism of Step 1 (Ullmann-Type Coupling)

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the pyrazole nitrogen, and finally reductive elimination to form the C-N bond.

  • Ligand Role: 1,10-Phenanthroline or DMEDA prevents the aggregation of Cu species and facilitates the oxidative addition step.

  • Base Role: Cs

    
    CO
    
    
    
    is essential to deprotonate the pyrazole (pKa ~14), making it a competent nucleophile.
Troubleshooting Table
ProblemPossible CauseSolution
Low Conversion (Step 1) Catalyst oxidation (Cu(I)

Cu(II))
Ensure rigorous degassing (Argon/N

). Use fresh CuI (should be white/off-white, not green).
Blue/Green Aqueous Layer Residual CopperWash organic phase with 10% NH

OH or aqueous EDTA during workup to chelate and remove copper.
Incomplete Reduction (Step 2) Wet solvent / Old LAHUse freshly distilled THF. Titrate or use fresh LAH. Ensure inert atmosphere.
Emulsion during Workup Fine aluminum saltsUse the Fieser quench method described above. Do not rush the stirring step after quenching; granular precipitates filter easily.

Workflow Diagram

Workflow Start Start: Ethyl 1H-pyrazole-4-carboxylate + 2-Bromopyridine Step1 Step 1: Ullmann Coupling CuI, 1,10-Phenanthroline, Cs2CO3 DMF, 110°C, 16h Start->Step1 Workup1 Workup 1 Dilute EtOAc, Filter Celite Wash H2O (remove DMF) Step1->Workup1 Intermed Intermediate: Ethyl 1-(pyridin-2-yl)-pyrazole-4-carboxylate Workup1->Intermed Step2 Step 2: Reduction LiAlH4, THF, 0°C -> RT Intermed->Step2 Quench Fieser Quench H2O, 15% NaOH, H2O Filter granular solids Step2->Quench Final Final Product: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Quench->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • 2-Bromopyridine: Toxic if swallowed or absorbed through skin. Handle in a fume hood.

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Keep away from moisture. Have a Class D fire extinguisher available.

  • DMF: Hepatotoxic. Avoid inhalation and skin contact.

References

  • Ullmann-Type Coupling Mechanism & Conditions

    • Zhu, D., et al. "Ligand-Promoted Copper-Catalyzed N-Arylation of Pyrazoles with Aryl Halides." Journal of Organic Chemistry, vol. 82, no. 9, 2017, pp. 4964–4969. Link

  • General Pyrazole Synthesis & Reduction

    • Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Substituted Pyrazoles." Organic Letters, vol. 24, no.[1] 1, 2022, pp. 115–120.[1] Link

  • Alternative Cyclization Route (Context)

    • Attanasi, O. A., et al. "Regioselective role of the hydrazide moiety in the formation of complex pyrrole-pyrazole systems."[2] Tetrahedron, vol. 57, no.[3] 7, 2001, pp. 1387–1394.[3] Link

Sources

Application

Application Note: Protocol for Synthesizing Pyridinyl Pyrazole Ligands

Introduction & Strategic Analysis Pyridinyl pyrazoles are a privileged class of bidentate nitrogen ligands used extensively in coordination chemistry, catalysis (e.g., ruthenium-catalyzed water oxidation), and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Pyridinyl pyrazoles are a privileged class of bidentate nitrogen ligands used extensively in coordination chemistry, catalysis (e.g., ruthenium-catalyzed water oxidation), and medicinal chemistry (e.g., p38 MAP kinase inhibitors). Their utility stems from their ability to mimic 2,2'-bipyridine while offering tunable electronic properties and steric profiles.

There are two distinct isomers of "pyridinyl pyrazole" used as ligands, defined by the linkage between the heterocycles. The synthetic route is strictly dictated by the desired isomer:

  • Isomer A (N-Linked): 2-(1H-pyrazol-1-yl)pyridine. The pyrazole nitrogen is bonded to the pyridine ring.

    • Primary Route: Metal-Catalyzed Cross-Coupling (Ullmann or Buchwald-Hartwig).

  • Isomer B (C-Linked): 2-(1H-pyrazol-3-yl)pyridine.[1][2] The pyrazole carbon is bonded to the pyridine ring.

    • Primary Route: Cyclocondensation (Claisen/Hydrazine).

Strategic Route Selection
FeatureMethod A: Cross-Coupling (N-Linked) Method B: Cyclocondensation (C-Linked)
Bond Formed C–N (Pyridine C2 – Pyrazole N1)C–C (Pyridine C2 – Pyrazole C3)
Key Reagents 2-Halopyridine, Pyrazole, Cu/Pd Catalyst2-Acetylpyridine, Ester/DMA, Hydrazine
Modularity High: Mix-and-match commercial heterocycles.Medium: Requires synthesis of specific diketone.
Cost Higher (Catalysts, Ligands).[3][4]Lower (Commodity reagents).[1][3]
Scalability Good (Flow chemistry compatible).Excellent (Industrial batch compatible).
Main Challenge Catalyst poisoning, incomplete conversion.Regioselectivity with unsymmetrical diketones.

Method A: Metal-Catalyzed Cross-Coupling (N-Linked Isomers)

This protocol details the synthesis of 2-(1H-pyrazol-1-yl)pyridine via a modified Ullmann-type coupling. While Palladium (Buchwald-Hartwig) offers lower temperatures, Copper is preferred for this specific scaffold due to the high affinity of pyrazoles for Pd, which often leads to catalyst deactivation.

Mechanistic Workflow (Copper Catalysis)[5]

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The choice of ligand is critical to solubilize the copper species and prevent aggregation.

UllmannCycle Start Start: CuI + Ligand ActiveCat Active Species [L-Cu-I] Start->ActiveCat Activation NuSub Nucleophilic Subst. (Base/Pyrazole) ActiveCat->NuSub + Pyrazole / Base OxAdd Oxidative Addition [L-Cu(III)-Ar-I] RedElim Reductive Elimination Product Release OxAdd->RedElim C-N Bond Formation NuSub->OxAdd + 2-Iodopyridine RedElim->ActiveCat Regeneration

Figure 1: Simplified catalytic cycle for the Copper-catalyzed N-arylation of pyrazoles.

Experimental Protocol

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a Schlenk tube or pressure vial and cool under argon.

  • Charging: Add CuI (19 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and 1H-pyrazole (82 mg, 1.2 mmol).

  • Inerting: Evacuate and backfill with argon three times.

  • Liquid Addition: Add degassed 1,4-dioxane (2.0 mL), 2-bromopyridine (95 µL, 1.0 mmol), and DMCDA (32 µL, 0.2 mmol) via syringe.

    • Critical Note: The order matters. Add the ligand (DMCDA) last to the liquid mixture to ensure immediate complexation with solubilized Cu.

  • Reaction: Seal the vessel and heat to 110 °C for 24 hours. The mixture should turn a deep blue/green color, indicating active copper species.

  • Work-up: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

    • Tip: Pyrazoles can streak on silica. Pre-treat the column with 1% Triethylamine (Et₃N) to neutralize acidic sites.

Method B: De Novo Cyclocondensation (C-Linked Isomers)

This route synthesizes 2-(1H-pyrazol-3-yl)pyridine .[1][2] It involves the construction of the pyrazole ring onto an existing pyridine framework. This is the "classic" ligand synthesis route.

Mechanistic Workflow (Claisen-Hydrazine)

This is a two-stage process: (1) Claisen condensation to form a 1,3-diketone (or enaminone) equivalent, followed by (2) Cyclization with hydrazine.

Condensation Step1 Step 1: Claisen Condensation (2-Acetylpyridine + Ester/DMA) Intermed Intermediate: 1,3-Dicarbonyl Enolate Step1->Intermed NaOEt/THF Step2 Step 2: Hydrazine Addition Intermed->Step2 NH2NH2·H2O Cycliz Cyclization & Dehydration Step2->Cycliz - H2O Product Product: 2-(1H-pyrazol-3-yl)pyridine Cycliz->Product Aromatization

Figure 2: Reaction pathway for the synthesis of C-linked pyrazolyl-pyridines.

Experimental Protocol

Reagents:

  • 2-Acetylpyridine (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) [Alternative to ester condensation]

  • Hydrazine Monohydrate (2.0 equiv)[2]

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Enaminone Formation:

    • In a round-bottom flask, dissolve 2-acetylpyridine (1.21 g, 10 mmol) in DMF-DMA (5 mL).

    • Reflux at 110 °C for 4–6 hours.

    • Observation: The solution will turn dark red/orange.

    • Remove excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate (3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one). This intermediate is usually stable enough to be used without purification.

  • Cyclization:

    • Dissolve the crude intermediate in Ethanol (20 mL).

    • Add Hydrazine Monohydrate (1.0 mL, ~20 mmol) dropwise at 0 °C (exothermic reaction).

    • Allow to warm to room temperature, then reflux at 80 °C for 2 hours.

  • Isolation:

    • Cool the mixture. The product often precipitates as a solid upon cooling.

    • If no precipitate forms, remove ethanol under vacuum.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from Ethanol/Water or Toluene.

    • Yield Expectations: 85–95%.

Analytical Validation & Troubleshooting

Characterization Data (Expected)[1][2][6][7][8][9]
TechniqueMethod A (N-Linked)Method B (C-Linked)
¹H NMR (CDCl₃) Pyridine H6: Doublet ~8.4 ppmPyrazole H5: Doublet ~8.6 ppm (deshielded by Py N)Pyridine H6: Doublet ~8.6 ppmPyrazole H4: ~6.8 ppm
MS (ESI+) [M+H]⁺ = 146.1[M+H]⁺ = 146.1
Appearance White to off-white solidPale yellow needles
Troubleshooting Guide
  • Issue: Regioisomers in Method B.

    • Cause: If using a substituted hydrazine (e.g., Methylhydrazine), you will get a mixture of isomers (1-methyl-3-(pyridin-2-yl)pyrazole vs 1-methyl-5-(pyridin-2-yl)pyrazole).

    • Solution: Use unsubstituted hydrazine to form the NH-pyrazole first, then alkylate using NaH/MeI if necessary. The N-alkylation of the pre-formed pyrazole is more regioselective (steric control) than the cyclization.

  • Issue: Low Yield in Method A.

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution: Switch to a stronger ligand system (e.g., CuI/L-Proline or CuI/1,10-Phenanthroline ) or increase temperature to 130 °C in DMF.

Safety Considerations

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Handle only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Pressure Reactions: Method A involves heating solvents near their boiling points in sealed vessels. Use appropriate blast shields.

References

  • Review of Pyrazolyl-Pyridine Ligands: Potapov, A. S., & Domina, G. A. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties.[5] Reviews in Inorganic Chemistry. [Link]

  • Ullmann Coupling Protocol (Method A): Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly efficient and mild copper-catalyzed N-and C-arylations with aryl bromides and iodides. Chemistry–A European Journal, 10(22), 5607-5622. [Link]

  • Claisen-Hydrazine Cyclization (Method B): Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. (Context on heteroaryl synthesis). Specific Protocol: Watts, A. et al. (2018). Synthesis of 2-(1H-pyrazol-3-yl)pyridines. Organic Syntheses. [Link] (General reference for standard hydrazine condensations).

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008).[6][7] Regioselective synthesis of pyrazoles from 1,3-diketones. Organic Letters, 10(4), 605-608. [Link]

Sources

Method

Application Note: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol in Catalysis

This Application Note provides a comprehensive technical guide for the use of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol as a ligand in transition metal catalysis. Abstract (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol as a ligand in transition metal catalysis.

Abstract

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a bidentate N,N-donor ligand featuring a pendant hydroxymethyl (-CH₂OH) group. Unlike simple bipyridine or phenanthroline analogues, this ligand offers a unique combination of hemilability , water solubility , and secondary coordination sphere interactions . This guide details its synthesis, coordination chemistry, and application in aqueous-phase cross-coupling and bifunctional hydrogenation catalysis.

Introduction: Ligand Design & Functionality

The efficacy of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol stems from three structural features:

  • Pyridine-Pyrazole Core: Provides a robust N,N-chelation bite angle (approx. 72–76°), suitable for stabilizing metals like Pd(II), Ir(III), and Ru(II). The pyrazole nitrogen is a harder donor than the pyridine, creating electronic asymmetry.

  • Hydroxymethyl Pendant:

    • Solubility: Increases polarity, enabling catalysis in aqueous or biphasic media.

    • Outer-Sphere Effects: The -OH group can act as a hydrogen-bond donor/acceptor, facilitating proton transfer steps in hydrogenation or oxidation reactions (bifunctional catalysis).

    • Hemilability: The oxygen atom can transiently coordinate to the metal center, stabilizing coordinatively unsaturated intermediates.

Protocol: Ligand Synthesis

Objective: Synthesize (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol from commercially available precursors via an ester intermediate.

Reaction Scheme

The synthesis follows a two-step sequence: Cyclocondensation followed by Hydride Reduction.

Synthesis Start 2-Hydrazinopyridine + Ethyl (ethoxymethylene)cyanoacetate Step1 Cyclization (Reflux/EtOH) Start->Step1 80°C, 4h Inter Intermediate: Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Step1->Inter Yield ~85% Step2 Reduction (LiAlH4/THF) Inter->Step2 0°C to RT Product Product: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Step2->Product Yield ~90%

Figure 1: Synthetic pathway for the target ligand.

Detailed Procedure
Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
  • Reagents: 2-Hydrazinopyridine (10.0 mmol), Ethyl (ethoxymethylene)cyanoacetate (10.0 mmol), Ethanol (30 mL).

  • Setup: 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Execution:

    • Dissolve 2-hydrazinopyridine in ethanol.

    • Add Ethyl (ethoxymethylene)cyanoacetate dropwise.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. The product often precipitates as a solid. Filter, wash with cold ethanol, and dry.[1] If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol/hexane.

Step 2: Reduction to (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
  • Reagents: Ester intermediate (5.0 mmol), Lithium Aluminum Hydride (LiAlH₄, 7.5 mmol), Dry THF (20 mL).

  • Safety: LiAlH₄ is pyrophoric. Perform under inert atmosphere (N₂ or Ar).[1][2][3]

  • Execution:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add the ester intermediate (dissolved in minimal THF) dropwise over 15 mins.

    • Allow to warm to room temperature and stir for 2 hours.

  • Quenching (Fieser Method):

    • Cool to 0°C. Carefully add: 0.3 mL water, 0.3 mL 15% NaOH, then 0.9 mL water.

    • Stir until a white granular precipitate forms.

  • Purification: Filter through a celite pad. Concentrate the filtrate. Purify by column chromatography (DCM:MeOH 95:5) to yield a white/off-white solid.

Catalytic Application: Aqueous Suzuki-Miyaura Coupling

Rationale: The hydrophilic hydroxymethyl group allows the Pd-complex to operate in water/alcohol mixtures, promoting "Green Chemistry" principles.

Catalyst Preparation (In Situ)
  • Metal Source: Na₂PdCl₄ or Pd(OAc)₂.

  • Ratio: 1:1 Metal-to-Ligand ratio.

  • Solvent: Water/Ethanol (1:1).

Standard Operating Procedure (SOP)
ParameterCondition
Substrate Aryl Bromide (1.0 equiv)
Coupling Partner Phenylboronic Acid (1.2 equiv)
Catalyst Loading 0.5 - 1.0 mol% Pd
Base K₂CO₃ (2.0 equiv)
Solvent System H₂O : EtOH (1:1 v/v)
Temperature 80°C (or Microwave 100°C for 10 min)

Protocol:

  • Charge a reaction tube with Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the Pre-formed Catalyst Solution (prepared by stirring 0.01 mmol Na₂PdCl₄ and 0.01 mmol Ligand in 1 mL water for 15 min).

  • Add 3 mL of solvent (H₂O:EtOH).

  • Heat at 80°C for 4–8 hours.

  • Extraction: Cool, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Mechanistic Insights & Bifunctional Catalysis

The hydroxymethyl group is not merely a solubilizing tag; it plays an active role in the catalytic cycle, particularly in Transfer Hydrogenation or Oxidation reactions.

Proposed Mechanism: Outer-Sphere Proton Relay

In transfer hydrogenation (e.g., ketone reduction using isopropanol), the -OH group can hydrogen bond with the substrate, orienting it and facilitating concerted proton/hydride transfer.

CatalyticCycle Complex Active Catalyst (M-H species) SubstrateBind Substrate Interaction (H-Bonding via -OH) Complex->SubstrateBind + Ketone TS Concerted Transfer TS SubstrateBind->TS Orientation ProductRelease Product Release TS->ProductRelease H-Transfer Regeneration Catalyst Regeneration (via iPrOH) ProductRelease->Regeneration - Alcohol Regeneration->Complex + iPrOH/-Acetone

Figure 2: Bifunctional mechanism where the ligand's -OH group (second coordination sphere) assists in substrate activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Poor solubility of Aryl Halide.Increase Ethanol ratio or add TBAB (phase transfer catalyst).
Pd Black Formation Ligand dissociation at high T.Ensure slight excess of Ligand (1.1 equiv). Lower temp to 60°C.
Low Yield (Synthesis) Incomplete reduction of ester.Use fresh LiAlH₄. Ensure anhydrous THF is used.
Product Contamination Aluminum salts in filtrate.Perform Fieser workup rigorously; use Rochelle's salt wash if necessary.

References

  • Synthesis of Pyrazole-Pyridine Ligands

    • T. Mukherjee et al., "New Pyrazole-Derived Ligands and their Reactivity," ResearchGate, 2025. Link

  • Aqueous Suzuki Coupling with Pyridine-Pyrazole Complexes

    • M. L.[2] Saha et al., "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species," NIH/PubMed, 2025. Link

  • General Protocol for Ester Reduction (Analogous Chemistry)

    • "Chemical synthesis... of novel pyrimidin-4-yl-1H-pyrazole derivatives," NIH/PubMed, 2026. Link

  • Protic Pyrazoles in Catalysis (Mechanistic Insight)

    • "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes," MDPI, 2025. Link

Sources

Application

Copper complexes of pyridinyl pyrazole ligands in oxidation reactions.

Protocols for Organic Synthesis and Energy Conversion Abstract This technical guide details the synthesis, characterization, and application of Copper(II) complexes bearing pyridinyl pyrazole ligands. These ligands, char...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Organic Synthesis and Energy Conversion

Abstract

This technical guide details the synthesis, characterization, and application of Copper(II) complexes bearing pyridinyl pyrazole ligands. These ligands, characterized by their hemilability and proton-responsive –NH sites, enable robust catalysis in oxidative transformations. We present two distinct application modules: (1) Aerobic Alcohol Oxidation relevant to pharmaceutical intermediate synthesis, and (2) Electrocatalytic Water Oxidation for sustainable energy research. The protocols emphasize the critical role of Proton-Coupled Electron Transfer (PCET) mechanisms facilitated by the pyrazole moiety.

Introduction: The Ligand Advantage

Pyridinyl pyrazole ligands (e.g., 3-(2-pyridyl)pyrazole) offer a distinct advantage over traditional bipyridine systems due to the presence of the pyrazole ring.

  • Electronic Tuning: The pyrazole nitrogen is a weaker

    
    -donor than pyridine, stabilizing Cu(I) intermediates while remaining robust enough to support Cu(II)/Cu(III) high-valent species.
    
  • Proton Responsiveness: The uncoordinated –NH group on the pyrazole ring can act as a local proton relay (Brønsted acid/base), lowering the activation energy for oxidation reactions via PCET.

  • Hemilability: The ligand can transiently decoordinate to open a site for substrate binding without complete catalyst decomposition.

Mechanistic Insights

The catalytic efficacy relies on the interplay between the metal center and the ligand backbone.[1]

The PCET Mechanism

In oxidation reactions, the removal of electrons from the metal often coincides with the removal of protons from the substrate (or water). The pyridinyl pyrazole ligand facilitates this by:

  • Substrate Binding: The substrate (e.g., alcohol) coordinates to the Cu center.

  • Deprotonation: The pyrazole moiety (or an external base assisted by the ligand) abstracts a proton.

  • Electron Transfer: Oxidation of the Cu center occurs simultaneously, avoiding high-energy charged intermediates.

CatalyticCycle Figure 1: Generalized PCET Catalytic Cycle for Cu-Pyridinyl Pyrazole Systems Start Cu(II)-L Species Substrate Substrate Binding (Alcohol/H2O) Start->Substrate + Substrate Intermediate Cu(II)-Alkoxide/Hydroxide (Proton Transfer to Ligand/Base) Substrate->Intermediate - H+ TS Transition State (PCET Step) Intermediate->TS Rate Determining Step Product Product Release (Aldehyde/O2) TS->Product e- Transfer Regen Re-oxidation of Catalyst (O2 -> H2O) Product->Regen Cu(I) -> Cu(II) Regen->Start

Application Note 1: Aerobic Alcohol Oxidation

Target Application: Synthesis of aldehydes/ketones from primary/secondary alcohols using air as the oxidant. Relevance: Green chemistry alternative to Cr(VI) or DMSO-based oxidations (Swern) in drug development.

Protocol A: Ligand & Complex Synthesis

Ligand: 3-(2-pyridyl)pyrazole (L1 ) Complex: [Cu(L1)2(NO3)]NO3

Step 1: Ligand Synthesis

  • Reagents: 2-Acetylpyridine (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (11 mmol), Hydrazine monohydrate (15 mmol).

  • Procedure: Reflux 2-acetylpyridine and DMF-DMA in ethanol for 6 hours to form the enaminone intermediate. Evaporate solvent. Redissolve in ethanol, add hydrazine monohydrate, and reflux for 4 hours.

  • Workup: Cool to precipitate the product. Recrystallize from ethanol.

    • Yield: ~85% (Off-white solid).

Step 2: Complexation

  • Reagents: L1 (2.0 mmol), Cu(NO3)2·3H2O (1.0 mmol).

  • Procedure: Dissolve L1 in MeOH (10 mL). Add dropwise to a solution of Cu(NO3)2 in MeOH (5 mL). The solution turns deep blue/green. Stir at RT for 2 hours.

  • Isolation: Slow evaporation or addition of Et2O yields crystalline complex.

    • Characterization: ESI-MS (m/z for [Cu(L1)2]+), UV-Vis (d-d transitions ~650 nm).

Protocol B: Catalytic Oxidation Run

Substrate: Benzyl Alcohol (Model) Conditions: 1 mol% Catalyst, TEMPO (5 mol%), NMI (N-methylimidazole, 10 mol%), MeCN, Air (balloon).

  • Setup: In a 10 mL Schlenk tube, dissolve Benzyl Alcohol (1.0 mmol) in MeCN (3 mL).

  • Catalyst Addition: Add [Cu(L1)2(NO3)]NO3 (0.01 mmol, 1 mol%), TEMPO (0.05 mmol), and NMI (0.1 mmol).

  • Reaction: Purge slightly with O2 or attach an air balloon. Stir at RT to 50°C for 6-12 hours.

    • Note: The solution changes color from green to brown/orange (active species) and back to green upon completion.

  • Analysis: Filter through a short silica plug. Analyze by GC-MS or 1H NMR.

Performance Data (Typical):

Substrate Product Time (h) Yield (%)
Benzyl Alcohol Benzaldehyde 6 >95
4-Methoxybenzyl Alcohol 4-Methoxybenzaldehyde 6 98
1-Phenylethanol Acetophenone 12 88

| Cyclohexanol | Cyclohexanone | 24 | 75 |

Application Note 2: Electrocatalytic Water Oxidation

Target Application: Anode material for water splitting electrolyzers. Relevance: Sustainable hydrogen production; robust homogenous catalysts are rare.

Protocol C: Electrochemical Setup

Complex: 2 (Aqua complex variant)

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0 - 8.0).

  • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).

  • Catalyst Loading: 0.5 - 1.0 mM concentration in the buffer.

  • Measurement:

    • Perform Cyclic Voltammetry (CV) from 0.0 V to +1.6 V vs. NHE.

    • Look for a catalytic wave onsetting > 1.2 V.[2]

    • Control: Run CV of buffer without catalyst to confirm background current is negligible.

Critical Parameter: Overpotential (


) 
The catalytic activity is defined by the overpotential at a specific current density (e.g., 1 mA/cm²).
  • Expected

    
    : 500 - 700 mV depending on exact ligand substitution.
    
  • Stability:[2][3] Perform Bulk Electrolysis at 1.4 V for 2 hours. Monitor charge passed (Coulometry) to calculate Faradaic Efficiency (measure O2 produced via probe).

Troubleshooting & Optimization (Expert Insights)
IssueProbable CauseCorrective Action
Low Yield (Alcohol Ox.) Catalyst poisoning by water or acid.Add 3Å molecular sieves; ensure base (NMI) is fresh.
Precipitation during Rxn Solubility limit of complex.Switch solvent to DMF or use a 1:1 MeCN/H2O mix (for water oxidation).
High Overpotential (Water Ox.) Ligand dissociation at high pH.Operate at neutral pH (7.0-8.0); use multidentate ligands (e.g., bis-pyridyl pyrazole) for higher stability.
Color Loss Reduction to Cu(I) without re-oxidation.Increase O2 pressure; ensure vigorous stirring for mass transfer.
Experimental Workflow Diagram

Workflow Figure 2: Step-by-Step Experimental Workflow cluster_0 Synthesis cluster_1 Application S1 Ligand Prep (Reflux) S2 Complexation (Cu salt + Ligand) S1->S2 S3 Crystallization S2->S3 A1 Catalytic Run (Solvent/Substrate) S3->A1 A2 Monitoring (GC/CV) A1->A2

References
  • Catalytic Activity of Pyrazole-Copper Complexes : New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper(II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts 2023, 13, 162.[4]

  • Water Oxidation Mechanisms : Electrocatalytic water oxidation by copper(II) complexes with a pentadentate amine-pyridine ligand. Sustainable Energy & Fuels, 2022.[3]

  • Bifunctional Catalysis : Electrocatalytic CO2 Reduction Coupled with Water Oxidation by bi- and Tetranuclear Copper Complexes Based on di-2-pyridyl Ketone Ligand. Molecules 2023.

  • C-H Activation & Stability : Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability.... ACS Omega 2018.

  • Ligand Design & Synthesis : Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole. Crystal Growth & Design 2022.

Sources

Method

Strategic Utilization of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol in Kinase Inhibitor Design

Application Note: AN-CHM-2026-004 Abstract This application note details the strategic implementation of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1199773-61-9) as a high-value pharmacophore and synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-004

Abstract

This application note details the strategic implementation of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1199773-61-9) as a high-value pharmacophore and synthetic intermediate in medicinal chemistry. Specifically targeting researchers in oncology and inflammation, this guide explores the molecule's role as a "privileged scaffold" for ATP-competitive kinase inhibition (specifically p38 MAPK and TGF-β pathways). We provide validated protocols for its synthesis, functionalization, and integration into fragment-based drug discovery (FBDD) campaigns, supported by structural biology insights.

Structural Analysis & Pharmacophore Properties[1]

The bi-heteroaryl system of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a classic hinge-binding motif . In the context of kinase inhibitor design, this scaffold mimics the adenine ring of ATP, allowing it to anchor into the kinase active site.

The "Privileged" Scaffold

The 1-(pyridin-2-yl)-pyrazole core is distinguished by two key features:

  • Bidentate Acceptor/Donor System: The pyridine nitrogen (N1') and the pyrazole nitrogen (N2) often serve as hydrogen bond acceptors for the backbone amide hydrogens of the kinase hinge region (e.g., the "gatekeeper" residue).

  • The C4-Methanol Vector: The hydroxymethyl group at the 4-position acts as a solvent-exposed vector. It is critically positioned to allow the attachment of solubilizing tails (e.g., morpholines, piperazines) without disrupting the primary binding event.

Physicochemical Profile
PropertyValueRelevance in Drug Design
Molecular Weight 175.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Donors 1 (-OH)Capable of probing specific hydrophilic pockets or water networks.
H-Bond Acceptors 3 (N, N, O)Facilitates hinge binding and solvent interaction.
LogP ~0.8 - 1.2Favorable lipophilicity for membrane permeability before derivatization.
Rotatable Bonds 2Low entropic penalty upon binding.

Synthetic Protocols

Protocol A: De Novo Synthesis of the Core

Rationale: Direct coupling of pyrazoles to pyridines via Ullmann-type reactions can be sluggish. A hydrazine condensation strategy is often more reliable for this specific regioisomer.

Reagents:

  • 2-Hydrazinopyridine (1.0 eq)

  • Ethyl 2-formyl-3-oxopropanoate (or equivalent 1,3-dicarbonyl surrogate)

  • Ethanol (Solvent)[1]

  • LiAlH4 or NaBH4 (Reducing agent)

Step-by-Step Workflow:

  • Condensation: Dissolve 2-hydrazinopyridine in ethanol. Add Ethyl 2-formyl-3-oxopropanoate dropwise at 0°C. Reflux for 4 hours. The cyclization yields Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate .

  • Isolation: Evaporate solvent. Recrystallize from EtOH/Hexane to remove regioisomers.

  • Reduction: Suspend the ester in dry THF under Argon. Add LiAlH4 (1.5 eq) at 0°C. Stir for 2 hours.

  • Quench: Perform a Fieser quench (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Purification: Flash chromatography (DCM:MeOH 95:5) yields the target alcohol.[2][3][4]

Protocol B: Functionalization (Conversion to Electrophile)

Rationale: The alcohol is rarely the final drug; it is a handle. Converting it to a chloride or mesylate allows for nucleophilic attack by amines (reductive amination is also an option via the aldehyde).

  • Chlorination: Dissolve (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol in DCM.

  • Activation: Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise at 0°C. A catalytic amount of DMF accelerates the reaction.

  • Workup: Evaporate volatiles directly (avoid aqueous workup to prevent hydrolysis). The resulting 4-(chloromethyl)-1-(pyridin-2-yl)-1H-pyrazole hydrochloride salt is used immediately for coupling with amines (e.g., piperazine).

Visualizing the Synthetic & Design Logic

The following diagram illustrates the workflow from raw materials to active kinase inhibitors, highlighting the critical role of the methanol intermediate.

G cluster_0 Pharmacophore Expansion Raw 2-Hydrazinopyridine Intermediate Ethyl 1-(pyridin-2-yl) pyrazole-4-carboxylate Raw->Intermediate Cyclization (EtOH, Reflux) Target (1-(pyridin-2-yl)-1H- pyrazol-4-yl)methanol (The Core) Intermediate->Target Reduction (LiAlH4) Deriv1 Aldehyde (Reductive Amination) Target->Deriv1 Oxidation (MnO2) Deriv2 Alkyl Chloride (Nucleophilic Sub.) Target->Deriv2 Chlorination (SOCl2) Drug Kinase Inhibitor (e.g., p38/TGF-β) Deriv1->Drug + Amine (NaBH(OAc)3) Deriv2->Drug + Amine (K2CO3)

Figure 1: Synthetic workflow transforming the hydrazine precursor into the target alcohol, followed by divergent pathways to active pharmaceutical ingredients (APIs).

Case Study: Targeting p38 MAPK and TGF-β[8]

The utility of this scaffold is best exemplified in the design of inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) .

Mechanism of Action

In the p38 MAPK binding pocket, the pyridine nitrogen accepts a hydrogen bond from the backbone NH of Met109 (or equivalent hinge residue). The pyrazole ring provides a hydrophobic twist that orients the C4-substituent towards the solvent channel.

  • Application: Researchers use the hydroxymethyl group of the title compound to synthesize "Type II" inhibitors. By converting the alcohol to a urea or amide linker, the molecule can reach the "DFG-out" allosteric pocket, significantly increasing selectivity and residence time [1, 2].

Biological Validation (Self-Validating Protocol)

To verify the activity of derivatives synthesized from this alcohol:

  • Assay: ADP-Glo™ Kinase Assay (Promega).

  • Control: Use SB203580 (a standard pyridyl-imidazole inhibitor) as a positive control.

  • Expectation: Derivatives retaining the 1-(pyridin-2-yl)-pyrazole core should show IC50 values in the low nanomolar range (<100 nM) if the tail group is optimized for solubility.

References

  • Design and Synthesis of p38 Inhibitors: Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[5] Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • TGF-β Receptor Kinase Inhibitors: Title: Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor. Source: PubMed. URL:[Link]

  • Scaffold Versatility: Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.[6] Source: Future Medicinal Chemistry / PubMed Central. URL:[Link]

  • Synthetic Methodology (General Pyrazole Synthesis): Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules). URL:[Link][7]

Sources

Application

Application Note: In Vitro Evaluation of Anti-Inflammatory Potency in Pyrazole Derivatives

Executive Summary & Scientific Rationale Pyrazole derivatives represent a cornerstone in modern anti-inflammatory pharmacotherapy, exemplified by blockbuster drugs like Celecoxib. The pharmacological efficacy of these sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrazole derivatives represent a cornerstone in modern anti-inflammatory pharmacotherapy, exemplified by blockbuster drugs like Celecoxib. The pharmacological efficacy of these scaffolds primarily stems from their ability to inhibit the cyclooxygenase (COX) enzymes—specifically COX-2—and stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory mediators.

Before advancing to costly in vivo models, researchers must validate the anti-inflammatory potential of novel pyrazole derivatives using robust in vitro assays. This guide moves beyond simple recipe listing to provide a validated, mechanistic framework for three critical assays:

  • Inhibition of Albumin Denaturation: A surrogate for protein stabilization capabilities.

  • HRBC Membrane Stabilization: A cellular model mimicking lysosomal stability.

  • Proteinase Inhibition: Evaluating the suppression of tissue-degrading enzymes.

Mechanistic Insight: The Pyrazole Intervention

To interpret assay data correctly, one must understand the molecular targets. Inflammation triggers a cascade involving arachidonic acid metabolism and lysosomal enzyme release. Pyrazoles intervene at critical junctions.

Signaling Pathway Visualization

The following diagram illustrates the inflammatory cascade and the specific intervention points of pyrazole derivatives.

PyrazoleMechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase AA->LOX Prostaglandins Prostaglandins (Pain/Inflammation) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Pyrazole Pyrazole Derivatives (Target) Pyrazole->COX1 Weak/No Inhibition Pyrazole->COX2 Selective Inhibition

Figure 1: Mechanism of Action showing selective COX-2 inhibition by Pyrazole derivatives.

Protocol A: Inhibition of Albumin Denaturation

Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. As established by Mizushima et al., agents that can prevent the thermal denaturation of bovine serum albumin (BSA) often possess anti-inflammatory properties. This assay serves as a rapid, high-throughput primary screen.

Reagents Required:

  • Test Compound: Pyrazole derivative (dissolved in DMSO/DMF).

  • Reference Standard: Diclofenac Sodium or Aspirin.

  • Bovine Serum Albumin (BSA): 1% aqueous solution.

  • Phosphate Buffered Saline (PBS): pH 6.4.

Experimental Workflow
  • Preparation:

    • Prepare a 1% w/v solution of BSA in PBS (pH 6.4).

    • Prepare serial dilutions of the pyrazole derivative (e.g., 10, 20, 40, 80, 100 µg/mL).

  • Incubation:

    • Mix 0.2 mL of test compound with 1.8 mL of BSA solution.

    • Control: 0.2 mL of Distilled Water + 1.8 mL BSA solution.

    • Standard: 0.2 mL of Diclofenac + 1.8 mL BSA solution.

    • Incubate at 37°C for 15 minutes (Equilibration).

    • Heat at 70°C for 5 minutes (Thermal Denaturation Induction).

  • Measurement:

    • Cool samples to room temperature under running tap water.

    • Measure absorbance at 660 nm using a UV-Vis Spectrophotometer.

Data Analysis

Calculate the Percentage Inhibition using the following formula:



  • Interpretation: Higher % inhibition indicates greater stabilization of the protein structure, suggesting higher anti-inflammatory potential.

Protocol B: Human Red Blood Cell (HRBC) Membrane Stabilization

Principle: The HRBC membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that stabilize HRBCs against hypotonicity-induced lysis are predicted to stabilize lysosomal membranes, preventing enzyme release.

Safety Note: Handle human blood with Biosafety Level 2 (BSL-2) precautions.

Workflow Diagram

HRBCWorkflow Blood Fresh Human Blood (Alsever's Solution) Centrifuge1 Centrifuge 3000 rpm, 10 min Blood->Centrifuge1 Wash Wash with Isosaline (x3) Centrifuge1->Wash Suspension 10% HRBC Suspension Wash->Suspension Treatment Add Test Compound + Hypotonic Saline Suspension->Treatment Incubate Incubate 37°C, 30 min Treatment->Incubate Centrifuge2 Centrifuge 3000 rpm, 5 min Incubate->Centrifuge2 Read Read Supernatant Abs @ 560 nm Centrifuge2->Read

Figure 2: Step-by-step workflow for the HRBC Membrane Stabilization Assay.

Detailed Methodology
  • Erythrocyte Preparation:

    • Collect 2 mL of fresh human blood from a healthy volunteer who has not taken NSAIDs for 2 weeks.

    • Mix with equal volume of Alsever’s solution (anticoagulant/preservative).

    • Centrifuge at 3000 rpm for 10 minutes. Discard supernatant (plasma).

    • Wash the packed cells 3 times with isosaline (0.85% NaCl, pH 7.2).

    • Resuspend cells to prepare a 10% v/v suspension in isosaline.

  • Assay Execution:

    • Test Group: 1.0 mL of Test Compound (various concentrations) + 1.0 mL Phosphate Buffer (0.15 M, pH 7.4) + 2.0 mL Hypotonic Saline (0.36% NaCl) + 0.5 mL HRBC suspension.

    • Control Group: 1.0 mL Distilled Water instead of drug (represents 100% lysis condition).

    • Standard Group: Diclofenac Sodium.

  • Induction & Reading:

    • Incubate at 37°C for 30 minutes .

    • Centrifuge at 3000 rpm for 20 minutes.

    • Collect the supernatant (contains hemoglobin released by lysis).

    • Measure absorbance at 560 nm .

Calculation


Protocol C: Proteinase Inhibitory Activity

Principle: Neutrophils carry serine proteinases (like trypsin) in their lysosomal granules. Upon activation, these enzymes degrade structural proteins. Pyrazole derivatives acting as proteinase inhibitors offer significant tissue protection.

Reagents:

  • Trypsin: 0.06 mg trypsin in 1 mL 20 mM Tris HCl buffer (pH 7.4).

  • Casein: 0.8% w/v (Substrate).

  • Perchloric Acid: 70% (Stopping agent).

Step-by-Step Protocol
StepActionCritical Parameter
1 Mix 1 mL Tris HCl Buffer + 1 mL Test Compound + 1 mL Trypsin.
2 Incubate 37°C for 5 minutes.
3 Substrate Add 1 mL of 0.8% (w/v) Casein.
4 Incubate 37°C for 20 minutes.
5 Stop Add 2 mL of 70% Perchloric Acid.
6 Clarify Centrifuge (if cloudy) or filter.
7 Read Measure Absorbance at 210 nm .

Calculation:



Data Presentation & Statistical Analysis

Do not rely on raw absorbance data. Convert all findings into IC50 values (Concentration required to inhibit 50% of the activity).

  • Plotting: Plot Concentration (X-axis) vs. % Inhibition (Y-axis).

  • Regression: Perform Linear or Non-linear regression analysis.

  • Validation:

    • Assays should be performed in triplicate .

    • Data expressed as Mean ± Standard Deviation (SD).

    • Use One-way ANOVA followed by Dunnett’s test for significance (

      
      ).
      

References

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169–173.

  • Gandhisan, R., Thamaraichelvan, A., & Baburaj, S. (1991). Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization. Fitoterapia, 62, 81–83.

  • Sakat, S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 146-155.

  • Chandra, S., et al. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178-S180.

Method

Application Note: Fragment-Based Screening of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Scaffolds for Kinase Inhibition

Abstract & Strategic Rationale This application note details the screening protocols for (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (and its derivatives), a "privileged scaffold" in kinase medicinal chemistry. Unlike pot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the screening protocols for (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (and its derivatives), a "privileged scaffold" in kinase medicinal chemistry. Unlike potent nanomolar inhibitors, this molecule represents a fragment —a low-molecular-weight starting point (


) that typically binds with low affinity (

in

range) but high ligand efficiency.

The pyridine-pyrazole core functions as a bidentate hinge-binder, mimicking the adenine ring of ATP. The hydroxymethyl group serves as a solvent-exposed handle, allowing for subsequent "fragment growing" or "linking" strategies. Standard IC


 assays often fail to detect such weak binders due to sensitivity limits. Therefore, this guide prioritizes Differential Scanning Fluorimetry (DSF)  for hit identification, followed by a high-concentration TR-FRET  assay for validation.

Chemical Logic & Binding Hypothesis

The screening strategy is predicated on the Traxler Model of kinase inhibition. The subject molecule is expected to bind to the ATP-binding pocket (hinge region) via:

  • Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge (typically the

    
     residue).
    
  • Donor: If functionalized (or via water bridges), the pyrazole can act as a donor.

  • Vector: The hydroxymethyl group points towards the solvent front, providing a vector for synthetic elaboration without disrupting the core binding mode.

Visualization: The Screening Workflow

The following diagram outlines the critical path from compound solubilization to hit validation.

ScreeningWorkflow Compound Compound Prep (100 mM DMSO Stock) QC Solubility QC (Nephelometry) Compound->QC DSF Primary Screen: Thermal Shift (DSF) QC->DSF Pass TRFRET Orthogonal Assay: TR-FRET Competition DSF->TRFRET ΔTm > 2°C Cryst Structural Biology (X-Ray Co-crystal) TRFRET->Cryst IC50 < 500 µM

Figure 1: Integrated workflow for fragment-based screening. Note the high concentration stock requirement.

Protocol 1: Differential Scanning Fluorimetry (DSF)[1]

Objective: Detect binding by measuring the ligand-induced increase in the protein's melting temperature (


). This is the "Gold Standard" for fragments because it is independent of enzymatic turnover.
Reagents & Setup
ComponentSpecificationPurpose
Protein Purified Kinase Domain (e.g., p38, CDK2)Target.[1] Purity >90% is critical to avoid biphasic melts.
Dye SYPRO Orange (5000x Stock)Fluoresces upon binding hydrophobic regions exposed during unfolding.
Buffer 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100Detergent is mandatory to prevent fragment aggregation (false positives).
Compound 100 mM in DMSOHigh conc. needed to saturate weak binding sites.
Step-by-Step Methodology
  • Protein Optimization: Dilute kinase to 2–5 µM in assay buffer.

    • Expert Insight: Run a "dye titration" first. Too much SYPRO Orange can destabilize the protein. Aim for the lowest signal-to-noise ratio that yields a clean Boltzmann curve.

  • Plate Preparation (384-well PCR plate):

    • Dispense 10 µL of Protein/Dye mix per well.

    • Add 100 nL of Compound (Final Conc: 1 mM).

    • Note: This results in 1% DMSO. Ensure your kinase tolerates this level by running a DMSO-only control.

  • Controls:

    • Negative: DMSO (1%).

    • Positive: Staurosporine (10 µM) or a known apo-binder.

  • Thermal Ramping:

    • Instrument: qPCR machine (e.g., QuantStudio or LightCycler).[2]

    • Ramp: 25°C to 95°C at 0.05°C/second.[2]

    • Filter: ROX or equivalent (Ex: 470nm, Em: 570nm).

Data Interpretation

Analyze the first derivative of the fluorescence curve (


).
  • Valid Hit:

    
     compared to DMSO reference.
    
  • Artifact: High initial fluorescence at 25°C suggests the compound is aggregated or fluorescent itself (quencher).

Protocol 2: TR-FRET Binding Assay (LanthaScreen™)

Objective: Validate that the thermal shift is due to binding at the ATP site (competitive displacement) and not an allosteric stabilizer.

Mechanistic Principle

This assay uses a Terbium-labeled antibody that binds the kinase (or a tag like GST/His) and a fluorescent "tracer" (ATP-competitive probe).

  • No Inhibitor: Tracer binds kinase

    
     FRET occurs (High Signal).
    
  • Inhibitor Bound: Tracer displaced

    
     FRET disrupted (Low Signal).
    

BindingMode cluster_0 FRET Complex (High Signal) cluster_1 Inhibited Complex (Low Signal) Kinase Kinase Tracer Alexa647-ATP Tracer Kinase->Tracer Active Site Tb Tb-Antibody Tb->Kinase Tag Binding Tb->Tracer FRET Energy Fragment (1-(pyridin-2-yl)...) Kinase2 Kinase Fragment->Kinase2 Competes for Hinge cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Add Fragment

Figure 2: TR-FRET competitive displacement mechanism. The fragment must displace the tracer to reduce the signal.

Step-by-Step Methodology
  • Master Mix Prep:

    • Kinase: 5 nM (final).

    • Eu-Anti-Tag Antibody: 2 nM.

    • Tracer (e.g., Kinase Tracer 236): Use at

      
       concentration (previously determined).
      
  • Compound Addition:

    • Prepare a serial dilution of the pyridine-pyrazole fragment starting at 1 mM (high concentration is mandatory for fragments).

    • Add to low-volume 384-well white plates.

  • Incubation:

    • Add Master Mix to plates.

    • Incubate 60 minutes at Room Temp (protected from light).

  • Readout:

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Terbium donor).

    • Emission 2: 520 nm (FRET acceptor).

    • Calculate Ratio:

      
      .
      
Troubleshooting & "Watch-outs"
  • Inner Filter Effect: Pyridine rings can absorb UV. If the donor signal (495 nm) drops significantly compared to DMSO wells, the compound is absorbing light, invalidating the FRET ratio.

  • Potency Cap: For this specific alcohol fragment, expect an IC

    
     in the 10–100 µM  range. If IC
    
    
    
    , the binding is likely non-specific.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques.
  • Thermal Shift Assay (DSF)

    • Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Kinase Hinge Binding Modes (Traxler Rule)

    • Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics (1999).
  • LanthaScreen™ TR-FRET Technology

    • ThermoFisher Scientific Application Note. "LanthaScreen™ Eu Kinase Binding Assay."

Sources

Application

Application Note: Agrochemical Utility of Pyrazole Methanol Derivatives

Executive Summary This guide details the synthesis, derivatization, and biological evaluation of pyrazole methanol derivatives , a critical class of intermediates and active ingredients in modern agrochemistry. Unlike si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, derivatization, and biological evaluation of pyrazole methanol derivatives , a critical class of intermediates and active ingredients in modern agrochemistry. Unlike simple pyrazoles, the hydroxymethyl (-CH₂OH) handle at the C3, C4, or C5 position provides a unique dual-functionality: it serves as a hydrogen-bond donor for target enzyme binding (e.g., SDH, GABA receptors) and as a versatile synthetic pivot for generating lipophilic esters and ethers. This document provides validated protocols for reducing pyrazole carboxylates to methanols and assessing their fungicidal and insecticidal efficacy.

Introduction & Rationale

The pyrazole ring is a "privileged scaffold" in agrochemicals, present in blockbusters like Fipronil (insecticide) and Fluxapyroxad (fungicide).[1] However, the specific subclass of pyrazole methanols offers distinct advantages:

  • Metabolic Stability: The pyrazole ring resists oxidative metabolism, while the methanol group allows for the design of "pro-drugs" (e.g., esters) that cleave inside the pest to release the active alcohol.

  • Bioisosterism: The -CH₂OH group can mimic the hydration shell of biological targets or replace amide bonds in transition-state analogues.

  • Synthetic Versatility: It allows access to diverse chemical space via O-alkylation or acylation, crucial for optimizing LogP (lipophilicity) for cuticular penetration.

Synthetic Protocols: Accessing the Scaffold

Protocol A: Regioselective Reduction of Pyrazole Esters

Objective: To convert ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate to the corresponding pyrazole-4-methanol. Rationale: Lithium Aluminum Hydride (LiAlH₄) is used for complete reduction.[2] While NaBH₄ is milder, LiAlH₄ ensures high yields for electron-deficient trifluoromethyl-pyrazoles.

Reagents:

  • Starting Material: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (10 mmol)

  • Reducing Agent: LiAlH₄ (12 mmol, 1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quenching: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask under N₂ atmosphere. Add 50 mL anhydrous THF.

  • Activation: Cool to 0°C. Carefully add LiAlH₄ powder in portions. Caution: Exothermic.

  • Addition: Dissolve the pyrazole ester in 20 mL THF and add dropwise via a pressure-equalizing funnel over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The ester spot (Rf ~0.7) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching (Critical): Cool back to 0°C. Slowly add Glauber’s salt until gas evolution ceases. This forms a granular precipitate that is easier to filter than the gelatinous aluminum salts from water quenching.

  • Isolation: Filter through a Celite pad. Wash with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Chloroform/Hexane or purify via silica column chromatography.

Protocol B: Derivatization for SAR Libraries

To optimize bioactivity, the methanol is often converted to an oxime ether or ester.

  • Etherification: React pyrazole-methanol with NaH and an alkyl halide in DMF.

  • Esterification: React with an acid chloride and Et₃N in DCM.

Visualization: Synthetic Workflow

The following diagram illustrates the pathway from raw materials to the active methanol scaffold and its subsequent diversification.

SynthesisWorkflow Start Hydrazine + 1,3-Dicarbonyl Cyclo Cyclocondensation (Formation of Pyrazole Ring) Start->Cyclo Ester Pyrazole-4-Carboxylate (Intermediate) Cyclo->Ester Reduct LiAlH4 Reduction (Protocol A) Ester->Reduct THF, 0°C Methanol PYRAZOLE-4-METHANOL (Core Scaffold) Reduct->Methanol Deriv1 Ester Derivatives (Prodrugs/Lipophilicity) Methanol->Deriv1 R-COCl Deriv2 Ether/Oxime Derivatives (Receptor Binding) Methanol->Deriv2 R-X / NaH

Caption: Synthetic route from cyclocondensation to the pyrazole-methanol core and downstream SAR diversification.

Biological Evaluation Protocols

Protocol C: In Vitro Fungicidal Assay (Poisoned Food Technique)

Target Pathogens:Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold). Mechanism: Many pyrazole derivatives act as Succinate Dehydrogenase Inhibitors (SDHI), disrupting Complex II in the mitochondrial electron transport chain.

Methodology:

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Integration: Dissolve the pyrazole methanol derivative in acetone. Add to molten PDA to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µg/mL (Control).

    • Note: Acetone concentration must remain <0.5% v/v to avoid solvent toxicity.

  • Inoculation: Place a 5mm mycelial plug from a fresh culture into the center of the petri dish.

  • Incubation: Incubate at 25±1°C for 48–72 hours in the dark.

  • Measurement: Measure colony diameter (mm) when the control plate reaches 75% growth.

  • Calculation:

    
    
    (Where C = diameter of control, T = diameter of treatment). Calculate EC₅₀ using Probit analysis.
    
Protocol D: Insecticidal Bioassay (Leaf-Dip Method)

Target Pests:Plutella xylostella (Diamondback moth), Aphis craccivora.[3][4]

Methodology:

  • Solution Prep: Dissolve compounds in DMF/Triton X-100 (0.1%) water solution.

  • Dipping: Dip fresh cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 1 hour.

  • Infestation: Place 10 active 3rd-instar larvae onto the treated leaf discs in petri dishes lined with moist filter paper.

  • Observation: Maintain at 25°C, 70% RH. Record mortality at 48h and 72h.

  • Validation: Use Fipronil as a positive control.

Mode of Action & SAR Analysis

Understanding the pharmacophore is vital for optimization. The pyrazole methanol moiety often bridges the lipophilic and hydrophilic domains of the target enzyme.

Data Summary: Typical Activity Profiles

The following table summarizes expected activity based on structural variations of the methanol group.

Compound ClassR-Group on Methanol (-CH₂OR)LogP (Approx)Fungicidal Activity (R. solani)Insecticidal Activity (P. xylostella)
Free Alcohol -H1.2 - 1.8Moderate (High solubility, low penetration)Low
Acetate Ester -COCH₃2.0 - 2.5High (Systemic, hydrolyzes in vivo)Moderate
Benzoate Ester -COPh3.5 - 4.2High (Strong cuticular penetration)High
Oxime Ether -N=C(R)-Ph3.8 - 4.5High (Specific SDHI binding)Low
Visualization: Mode of Action (SDHI)

This diagram maps the interaction of pyrazole derivatives with the fungal Succinate Dehydrogenase enzyme.

MOA_SDHI Compound Pyrazole Derivative MethanolGroup Methanol/Ester Moiety (H-Bond Donor/Acceptor) Compound->MethanolGroup Pharmacophore A LipophilicTail N-Phenyl/Alkyl Group (Hydrophobic Interaction) Compound->LipophilicTail Pharmacophore B BindingSite Ubiquinone Binding Site (Q-site) MethanolGroup->BindingSite H-Bonding (Ser/Trp residues) LipophilicTail->BindingSite Van der Waals Forces Target Succinate Dehydrogenase (Complex II) Effect Electron Transport Blockage Target->Effect Inhibits BindingSite->Target Occupies Outcome Fungal Cell Death (Energy Starvation) Effect->Outcome

Caption: Mechanism of Action: Pyrazole derivatives binding to the Q-site of Complex II, disrupting respiration.

References

  • Synthesis and Antifungal Activity of Pyrazole Carboxamide Derivatives. National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. [Link]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and Insecticidal Assessment of Innovative Heterocycles Incorporating a Pyrazole Moiety. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activities of Novel Pyrazole Derivatives. National Institutes of Health (NIH). [Link]

Sources

Method

Application Note: Precision Engineering of Pyrazole-Based COX-2 Inhibitors

From Regioselective Synthesis to Bioassay Validation Executive Summary This application note provides a comprehensive technical guide for the synthesis and evaluation of 1,5-diarylpyrazole-based COX-2 inhibitors, utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

From Regioselective Synthesis to Bioassay Validation

Executive Summary

This application note provides a comprehensive technical guide for the synthesis and evaluation of 1,5-diarylpyrazole-based COX-2 inhibitors, utilizing Celecoxib as the archetypal scaffold. Unlike generic protocols, this guide focuses on the critical challenge of regioselectivity —distinguishing between the desired 1,5-diaryl and the inactive 1,3-diaryl isomers. We integrate industrial-grade synthetic methodologies with high-throughput colorimetric screening protocols to offer a complete "bench-to-bioactivity" workflow.

Target Audience: Medicinal Chemists, Process Chemists, and Pharmacology Leads.

Strategic Chemical Design (SAR Analysis)

The efficacy of pyrazole-based COX-2 inhibitors hinges on specific structural motifs that exploit the subtle differences between the COX-1 and COX-2 active sites.

  • The 1,5-Diaryl Scaffold: The central pyrazole ring serves as a rigid spacer. The 1,5-substitution pattern is non-negotiable; it orients the phenyl rings to fit the larger hydrophobic pocket of COX-2 (due to the Val523 residue) compared to the restricted pocket of COX-1 (Ile523).

  • The Sulfonamide Pharmacophore: A para-sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group on the N1-phenyl ring is essential. It acts as a hydrogen bond acceptor, anchoring the molecule to Arg513 and His90 in the COX-2 side pocket—a pocket absent in COX-1.
  • The Trifluoromethyl Group: Located at the C3 position, this group enhances lipophilicity and metabolic stability while occupying a hydrophobic niche in the enzyme channel.

Protocol A: Regioselective Synthesis of Celecoxib Analogs

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) with >95% regioselectivity for the 1,5-isomer.

Reaction Scheme Overview
  • Claisen Condensation: 4'-Methylacetophenone + Ethyl trifluoroacetate

    
     4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.
    
  • Cyclocondensation: 1,3-Diketone + 4-Sulfonamidophenylhydrazine HCl

    
     Celecoxib.
    
Materials & Reagents
  • Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl trifluoroacetate (1.2 eq), Sodium methoxide (25% in MeOH, 1.5 eq), 4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq).

  • Solvents: MTBE (Methyl tert-butyl ether), Ethanol (absolute), Trifluoroacetic acid (TFA).

Step-by-Step Methodology

Step 1: Synthesis of the Fluorinated 1,3-Diketone Intermediate

  • Charge: In a dry round-bottom flask under

    
    , charge 4'-methylacetophenone (100 mmol) and MTBE (200 mL).
    
  • Addition: Add Sodium methoxide solution (150 mmol) dropwise at 25°C. Stir for 15 min.

  • Condensation: Add Ethyl trifluoroacetate (120 mmol) slowly, maintaining internal temperature <30°C.

  • Reflux: Heat to mild reflux (55°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of acetophenone.

  • Workup: Cool to RT. Acidify with 3N HCl to pH 2. Extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate
    • Checkpoint: The product exists as a keto-enol tautomer.

      
       NMR should show an enolic proton at 
      
      
      
      ppm.

Step 2: Regioselective Cyclization (The Critical Control Point) Expert Insight: The reaction of hydrazine with a 1,3-diketone can yield two isomers. To favor the 1,5-diaryl product (Celecoxib) over the 1,3-diaryl impurity, the reaction is best conducted in acidic ethanol or trifluoroethanol.

  • Dissolution: Dissolve the 1,3-diketone intermediate (from Step 1) in absolute Ethanol (5 mL/g).

  • Addition: Add 4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq).

  • Catalysis: Add catalytic TFA (10 mol%) to promote dehydration and direct regioselectivity.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Crystallization: Cool the mixture slowly to 0–5°C. The 1,5-isomer is generally less soluble and will precipitate.

  • Filtration: Filter the crude solid.

  • Purification: Recrystallize from Isopropanol/Water (9:1). This solvent system effectively removes the minor 1,3-isomer and unreacted hydrazine.

Data Visualization: Synthetic Pathway

SyntheticPathway Start 4'-Methylacetophenone + Ethyl Trifluoroacetate Base Base: NaOMe Solvent: MTBE Start->Base Inter Intermediate: 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione Base->Inter Cyclization Cyclocondensation (Reflux EtOH + TFA) Inter->Cyclization + Hydrazine Hydrazine Reagent: 4-Sulfonamidophenylhydrazine HCl Hydrazine->Cyclization Isomer15 MAJOR PRODUCT 1,5-Diarylpyrazole (Celecoxib) Cyclization->Isomer15 Kinetic Control (Acidic pH) Isomer13 MINOR IMPURITY 1,3-Diarylpyrazole Cyclization->Isomer13 Thermodynamic Leakage

Figure 1: Synthetic workflow emphasizing the regioselective bifurcation point controlled by solvent and pH.

Protocol B: Structural Characterization & QC

Verify the identity and purity before biological testing.

TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)> 98.5% (Impurity 1,3-isomer < 0.5%)

NMR
Pyrazole C4-HSinglet at

ppm.

NMR

Signal
Single peak at

ppm. (Distinct shift from 1,3-isomer)
Melting Point Range157°C – 159°C (Sharp range indicates high purity)
Protocol C: COX-1/COX-2 Inhibition Screening (Colorimetric)

Objective: Determine the


 and Selectivity Index (SI) of the synthesized compound.
Method:  Peroxidase activity assay using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]
Assay Principle

Cyclooxygenase converts Arachidonic Acid to


, then to 

.[2] During the second step (peroxidase activity), TMPD is oxidized to a blue cation, absorbing at 590 nm .[1] Inhibitors reduce the rate of color formation.
Reagents Preparation
  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme Solution: Dilute Hemin in DMSO, then further in Assay Buffer.

  • Enzymes: Recombinant Human COX-2 and Ovine COX-1 (store at -80°C).

  • Substrate: Arachidonic Acid (prepare fresh in KOH).

Workflow
  • Plate Setup: Use a 96-well clear plate.

  • Background Wells: 150 µL Buffer + 10 µL Heme.

  • 100% Activity Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound (dissolved in DMSO).

  • Pre-Incubation (Crucial): Incubate plate at 25°C for 10 minutes .

    • Note: COX inhibitors often exhibit slow-binding kinetics. Omitting this step leads to underestimated potency.

  • Initiation: Add 20 µL Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid to all wells.

  • Measurement: Shake plate for 30s. Read Absorbance (590 nm) after 2 minutes (Time 0) and 7 minutes (Time 5). Calculate

    
    .
    
Data Visualization: Assay Logic

AssayWorkflow Prep Reagent Prep: Enzyme, Heme, Inhibitor Incubate Pre-Incubation (10 mins @ 25°C) Allows Inhibitor Binding Prep->Incubate Trigger Add Substrate: Arachidonic Acid + TMPD Incubate->Trigger Reaction Enzymatic Reaction: AA -> PGG2 -> PGH2 TMPD -> Oxidized TMPD (Blue) Trigger->Reaction Readout Read Absorbance @ 590nm Calculate Slope (ΔA/min) Reaction->Readout

Figure 2: Colorimetric screening workflow emphasizing the pre-incubation step for accurate IC50 determination.

References
  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Sthalam, V. K., et al. (2019).[3] "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor." Organic Process Research & Development. Link[3]

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol."[4] Cayman Chemical Product Docs. Link

  • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit (Fluorometric) Technical Bulletin." Sigma-Aldrich. Link

  • Garg, R., et al. (2023). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." International Journal of Molecular Sciences. Link

Sources

Application

Application Note: Profiling Pyridinyl Pyrazoles in Cancer Cell Line Studies

Introduction & Scientific Context The pyridinyl pyrazole scaffold represents a privileged structure in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors. This bi-heteroaryl motif is particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The pyridinyl pyrazole scaffold represents a privileged structure in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors. This bi-heteroaryl motif is particularly valued for its ability to form critical hydrogen bonds with the "hinge region" of kinase domains.

In oncology, derivatives of this scaffold have shown potent activity against targets such as TGF-β receptor type I (ALK5) , p38 MAPK , and BRAF . The nitrogen atoms in the pyridine and pyrazole rings serve as hydrogen bond acceptors and donors, mimicking the adenine ring of ATP.

This Application Note provides a rigorous, standardized workflow for evaluating these compounds in cancer cell lines. It moves beyond basic screening to focus on mechanistic validation and robust IC50 determination, ensuring data integrity for drug development pipelines.

Key Mechanistic Focus
  • Primary Mode of Action: ATP-competitive inhibition.

  • Key Signaling Pathways: TGF-β/SMAD signaling and MAPK/ERK cascades.

  • Targeted Phenotypes: Antiproliferation, apoptosis induction, and inhibition of Epithelial-to-Mesenchymal Transition (EMT).

Compound Management & Preparation

Scientific Rationale: Pyridinyl pyrazoles are often lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false negatives" in potency or "false positives" in toxicity due to aggregation.

Protocol: Stock Solution Preparation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a primary stock at 10 mM .

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the heterocycles) and store at -20°C.

  • Freeze-Thaw Discipline: Limit to a maximum of 3 freeze-thaw cycles. Pyridinyl pyrazoles can crystallize upon repeated temperature shifts.

Quality Control Check: Before every assay, inspect the thawed aliquot under a light microscope. If crystals are visible, sonicate for 5 minutes at 40 kHz.

Experimental Protocol: In Vitro Cytotoxicity (IC50 Determination)

Objective: Determine the half-maximal inhibitory concentration (IC50) of pyridinyl pyrazole derivatives in A549 (Lung Carcinoma) and A375 (Melanoma) cell lines.

Methodology: ATP-based Luminescence Assay (e.g., CellTiter-Glo®). Why ATP? Unlike MTT/MTS, which rely on metabolic reduction (affected by glycolytic shifts in cancer), ATP quantification is a direct measure of cell health and is less prone to chemical interference from the pyrazole nitrogen.

Step-by-Step Workflow
  • Cell Seeding:

    • Harvest cells in the exponential growth phase (approx. 70-80% confluency).

    • Seed 3,000 cells/well (A549) or 4,000 cells/well (A375) in 96-well white-walled plates.

    • Volume: 90 µL per well.

    • Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO2.

  • Compound Dilution (The "1000x" Method):

    • Prepare a 9-point serial dilution (1:3) in 100% DMSO .

    • Reasoning: Keeping the dilution in DMSO prevents precipitation that occurs during intermediate steps in water.

    • Intermediate Step: Dilute 1:50 into pre-warmed culture media (2x concentration).

    • Final Addition: Add 10 µL of the 2x media/compound mix to the 90 µL cells.

    • Final DMSO Concentration: Strictly 0.1% . Higher levels can artificially activate stress kinases (p38), confounding results for this specific scaffold.

  • Incubation:

    • Incubate for 72 hours . This duration captures the antiproliferative effect of kinase inhibition, which is often cytostatic rather than immediately cytotoxic.

  • Readout:

    • Equilibrate plate to room temperature (20 mins).

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 minutes (lyse cells).

    • Incubate 10 minutes (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Visualization

Calculate % Inhibition relative to DMSO control. Fit data to the four-parameter logistic (4PL) equation :



Mechanistic Validation: Pathway Signaling (Western Blot)

Objective: Confirm that the observed cytotoxicity is due to on-target kinase inhibition (e.g., inhibition of TGF-β induced SMAD phosphorylation).

Experimental Design:

  • Cell Line: A549 (Responsive to TGF-β).

  • Inducer: Recombinant Human TGF-β1 (5 ng/mL).

  • Treatment: Pre-treat with Pyridinyl Pyrazole (at IC90 concentration) for 1 hour prior to induction.

Signaling Pathway Diagram (TGF-β/SMAD)

The following diagram illustrates the intervention point of Pyridinyl Pyrazoles (Targeting ALK5/TGFβRI).

TGFBeta_Pathway TGFB TGF-β Ligand Receptor TGFβRII / TGFβRI (ALK5) (Cell Membrane) TGFB->Receptor Binding SMAD23 SMAD2/3 (Unphosphorylated) Receptor->SMAD23 Phosphorylation Inhibitor Pyridinyl Pyrazole (Inhibitor) Inhibitor->Receptor ATP-Competitive Blockade pSMAD23 p-SMAD2/3 (Phosphorylated) SMAD23->pSMAD23 Activation Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex + SMAD4 SMAD4 SMAD4 (Co-SMAD) Nucleus Nucleus (Transcription) Complex->Nucleus Translocation

Figure 1: Mechanism of Action. Pyridinyl pyrazoles bind the ATP-pocket of the TGFβRI (ALK5), preventing the phosphorylation of SMAD2/3 and halting downstream transcriptional activity.

Protocol Summary
  • Starvation: Serum-starve cells (0.1% FBS) for 16 hours to reduce basal phosphorylation.

  • Treatment: Add Compound (1 hr)

    
     Add TGF-β1 (1 hr).
    
  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is critical).

  • Detection:

    • Primary Antibody: Anti-phospho-SMAD2 (Ser465/467).

    • Control Antibody: Total SMAD2 and GAPDH.

  • Success Criteria: Dose-dependent reduction of p-SMAD bands without loss of Total SMAD.

Data Presentation Standards

When reporting results for this scaffold, structure quantitative data as follows to allow for Structure-Activity Relationship (SAR) analysis.

Table 1: Representative Potency Data Format

Compound IDR-Group Subst.A549 IC50 (µM)A375 IC50 (µM)Selectivity Index*
PP-01 -H5.2 ± 0.44.8 ± 0.21.1
PP-02 -4-F-Phenyl0.15 ± 0.020.85 ± 0.15.6
Ref (SB-431542) N/A0.09 ± 0.01>10>100

*Selectivity Index = IC50 (Off-target cell line) / IC50 (Target cell line)

Experimental Workflow Summary

Workflow Stock Stock Prep (10mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Media Media Transfer (2x Conc.) Dilution->Media Treatment Cell Treatment (72h Incubation) Media->Treatment Readout ATP Assay (Luminescence) Treatment->Readout Analysis 4PL Curve Fit (IC50) Readout->Analysis

Figure 2: High-throughput screening workflow for Pyridinyl Pyrazole derivatives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrazole. Retrieved from [Link]

  • Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles as p38 MAPK Inhibitors. (General reference for scaffold chemistry in kinase inhibition). [Link]

Method

Application Note: Strategic Protocols for N-Arylation of Pyrazoles

Abstract & Strategic Context The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib (Jaka...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib (Jakafi). While the synthesis of the pyrazole ring is well-established, the subsequent N-arylation remains a critical bottleneck. The challenge lies in the ambident nucleophilicity of the pyrazole ring (N1 vs. N2 regioselectivity) and the potential for catalyst deactivation by the nitrogen-rich heterocycle.

This guide moves beyond textbook definitions to provide a decision-making framework . We analyze three distinct methodologies—Copper-Catalyzed (Ullmann-Goldberg) , Palladium-Catalyzed (Buchwald-Hartwig) , and Chan-Lam Oxidative Coupling —enabling you to select the optimal route based on substrate complexity, cost, and scale.

Strategic Decision Matrix

Before initiating wet chemistry, use the following logic flow to select your methodology. This matrix minimizes trial-and-error by aligning reaction conditions with substrate properties.

DecisionMatrix Start START: Define Aryl Electrophile & Constraints Q1 Is the Aryl Electrophile Electron-Deficient (e.g., p-NO2, p-CN)? Start->Q1 SNAr Method: SNAr (Base only, No Metal) Q1->SNAr Yes Q2 Is the Aryl Partner a Boronic Acid? Q1->Q2 No ChanLam Method C: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Q2->ChanLam Yes Q3 Is the Aryl Halide Unactivated (e.g., Aryl Chloride) or Sterically Hindered? Q2->Q3 No (Aryl Halide/Triflate) PdCat Method B: Pd-Catalysis (Buchwald-Hartwig) Q3->PdCat Yes (High Complexity/Value) CuCat Method A: Cu-Catalysis (Modified Ullmann) Q3->CuCat No (Aryl Iodide/Bromide, Cost-Sensitive)

Figure 1: Strategic selection guide for N-arylation methodologies based on electrophile nature and substrate constraints.

Method A: Copper-Catalyzed Coupling (Modified Ullmann)

Best For: Scale-up, cost-sensitive projects, and aryl iodides/bromides. The Mechanism: Classical Ullmann reactions required harsh temperatures (>200°C). Modern protocols utilize diamine ligands to stabilize the Cu(I) species, preventing disproportionation and allowing reaction at 80–110°C.

Protocol: The "Buchwald Diamine" System

This protocol utilizes trans-N,N'-dimethylcyclohexane-1,2-diamine, a ligand that revolutionized Cu-catalysis by breaking the oligomeric copper aggregates.

Reagents:

  • Catalyst: CuI (Copper(I) Iodide) – 99.999% purity recommended.

  • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline.

  • Base:

    
     (mild) or 
    
    
    
    (stronger, better solubility).
  • Solvent: Toluene (standard) or DMF (for solubility issues).

Step-by-Step Methodology:

  • Charge Solids: In a glovebox or purged Schlenk tube, add CuI (5–10 mol%), Pyrazole (1.0 equiv), Aryl Iodide (1.2 equiv), and Base (2.0 equiv).

  • Solvent & Ligand: Add anhydrous Toluene (0.5 M concentration relative to pyrazole). Add the Diamine Ligand (10–20 mol%) via syringe.

    • Critical Step: The ligand:metal ratio should be 2:1 to ensure active catalytic species formation.

  • Degassing: Seal the vessel. If outside a glovebox, freeze-pump-thaw x3 or sparge with Argon for 15 mins. Oxygen is a poison for the Cu(I) catalyst.

  • Reaction: Heat to 110°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove copper salts), and concentrate.

Troubleshooting:

  • Low Conversion: Switch from

    
     to 
    
    
    
    or change solvent to DMF.
  • Blue Reaction Mixture: Indicates oxidation to Cu(II) (inactive for this cycle). Improve degassing rigor.

Method B: Palladium-Catalyzed (Buchwald-Hartwig)[1]

Best For: Unactivated aryl chlorides, sterically hindered substrates, and late-stage functionalization where high yields are mandatory. The Mechanism: Pyrazoles are challenging for Pd because the


 nitrogen can bind to Pd, displacing ligands and poisoning the catalyst. Biaryl phosphine ligands  (e.g., tBuXPhos, BrettPhos) are bulky enough to prevent this coordination while facilitating the difficult reductive elimination step.
Protocol: The "tBuBrettPhos" System

Recent literature identifies tBuBrettPhos as a "gold standard" ligand for pyrazoles, particularly when regioselectivity and conversion of aryl triflates/chlorides are required [1].

Reagents:

  • Pre-catalyst:

    
     or 
    
    
    
    + Ligand.
  • Ligand: tBuBrettPhos or Me4tBuXPhos.

  • Base:

    
     (mild) or 
    
    
    
    (strong).
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Methodology:

  • Catalyst Pre-activation: If not using a precatalyst, mix

    
     and Ligand (1:1.2 ratio) in the solvent at 60°C for 5 mins to generate the active 
    
    
    
    species.
  • Reaction Assembly: Add Pyrazole (1.0 equiv), Aryl Halide (1.0–1.2 equiv), and Base (1.5 equiv) to the reaction vial.

  • Inert Atmosphere: This reaction is strictly air-sensitive. Perform in a glovebox or under positive Argon pressure.

  • Execution: Heat to 80–100°C.

    • Note:tBuBrettPhos systems are often fast; check LCMS at 1 hour.

  • Quench: Filter through Celite/Silica to scavenge Pd.

Method C: Chan-Lam Oxidative Coupling

Best For: Boronic acids (widely available), room temperature requirements, and substrates sensitive to strong bases. The Mechanism: Unlike Pd/Cu cross-coupling which uses


 or 

cycles, this uses a Cu(II) species and requires an oxidant (usually air) to regenerate the catalyst.
Protocol: Ambient Air System

Reagents:

  • Catalyst:

    
     (Copper(II) Acetate).[1][2]
    
  • Coupling Partner: Aryl Boronic Acid (1.5–2.0 equiv).

  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Solvent: DCM or Methanol (solubility dependent).

  • Additive: 4Å Molecular Sieves (Critical for removing water generated during the cycle).

Step-by-Step Methodology:

  • Open Flask: This reaction requires oxygen. Do not degas.

  • Assembly: Combine Pyrazole, Boronic Acid,

    
     (10–20 mol%), and Molecular Sieves in DCM.
    
  • Activation: Add Pyridine. The solution typically turns a deep blue/green (characteristic of Cu-amine complexes).

  • Reaction: Stir vigorously at Room Temperature open to the air (or with a drying tube).

    • Tip: For sluggish reactions, use an

      
       balloon, but ensure safety protocols are met.
      
  • Workup: Wash with aqueous

    
     or EDTA solution to chelate and remove copper.
    

Regioselectivity & Optimization Logic

Regioselectivity (N1 vs N2) is the most common failure mode.

  • Steric Control: In general, arylation occurs at the less sterically hindered nitrogen (thermodynamic product).

  • Electronic Control: If the pyrazole has electron-withdrawing groups (EWG), the nitrogen further from the EWG is usually more nucleophilic.

Use the following workflow to optimize yield and selectivity:

OptimizationLoop Setup Initial Screen (Method A or B) Analysis Analyze LCMS/NMR (Yield & Regioisomer Ratio) Setup->Analysis Decision Satisfactory? Analysis->Decision ScaleUp Scale Up & Isolate Decision->ScaleUp Yes Opt1 Low Yield? Check Catalyst/Base Decision->Opt1 No (Conversion) Opt2 Wrong Isomer? Increase Steric Bulk of Ligand Decision->Opt2 No (Selectivity) Opt1->Setup Opt2->Setup

Figure 2: Iterative optimization loop for refining yield and regioselectivity.

Comparative Data Summary

FeatureMethod A: Cu-DiamineMethod B: Pd-BuchwaldMethod C: Chan-Lam
Primary Substrate Aryl Iodides/BromidesAryl Chlorides/TriflatesAryl Boronic Acids
Cost Low ($)High (

$)
Medium (

)
Atmosphere Inert (Argon)Inert (Argon)Oxidative (Air/

)
Temperature 80–110°C60–100°CRT – 40°C
Base Sensitivity High (Requires Carbonates)Tunable (Phosphates/Alkoxides)Low (Pyridine/Amines)
Key Limitation Substrate solubilityCatalyst poisoning by N-heterocycleSlow kinetics/High catalyst load

References

  • Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Onodera, S., Kochi, T., & Kakiuchi, F.[3][4] (2019).[1][3] The Journal of Organic Chemistry.

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L.[5] (2004). The Journal of Organic Chemistry.

  • Copper-Promoted C-N Bond Cross-Coupling with Phenylboronic Acids. Lam, P. Y. S., et al. (1998). Tetrahedron Letters.

  • Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles. ResearchGate Review / Asian Journal of Chemistry.

Sources

Application

Application Note: Comprehensive Characterization of Pyrazole Scaffolds

From Regioisomer Resolution to Purity Analysis Introduction: The Pyrazole Challenge The pyrazole ring ( ) is a cornerstone pharmacophore in modern drug discovery, present in blockbusters like Celecoxib (Celebrex) and Sil...

Author: BenchChem Technical Support Team. Date: February 2026

From Regioisomer Resolution to Purity Analysis

Introduction: The Pyrazole Challenge

The pyrazole ring (


) is a cornerstone pharmacophore in modern drug discovery, present in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, its chemical versatility introduces significant analytical hurdles.[1]

The Primary Analytical Challenges:

  • Annular Tautomerism: In

    
    -unsubstituted pyrazoles, the proton oscillates between 
    
    
    
    and
    
    
    .[1] In solution, this often results in broad or averaged NMR signals, obscuring structural detail.
  • Regioisomerism: During synthesis (e.g., alkylation of a 3-substituted pyrazole), a mixture of

    
    -alkyl and 
    
    
    
    -alkyl isomers is formed.[2] These isomers often have identical masses and similar polarities, making them difficult to distinguish by MS or standard HPLC.[1]

This guide provides a definitive protocol for resolving these issues using orthogonal analytical techniques.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing pyrazole regioisomers.[1] Simple 1H NMR is often insufficient; 2D techniques are required to map spatial relationships.[1]

The Logic of Regioisomer Determination (NOESY)

When a pyrazole ring is alkylated, the position of the alkyl group (


 vs. 

) determines the steric environment.
  • Standard Numbering: Nitrogen atoms are 1 and 2.[1][3][4] Carbons are 3, 4, and 5.[1]

  • The Rule: An alkyl group at

    
     will show a Nuclear Overhauser Effect (NOE) correlation with the substituent (or proton) at C5 .[1] An alkyl group at 
    
    
    
    will show an NOE correlation with the substituent at C3 .[1]
Visualization of NOE Correlations

The following diagram illustrates the critical NOE interactions used to distinguish Isomer A (


-alkyl) from Isomer B (

-alkyl).

PyrazoleNOE cluster_0 Isomer A: N1-Alkylated cluster_1 Isomer B: N2-Alkylated N1 N1-Methyl C5 C5-Proton/Group N1->C5 Strong NOE (Spatial Proximity) C3 C3-Group N1->C3 No NOE (Distant) N2_B N2-Methyl C5_B C5-Proton/Group N2_B->C5_B No NOE (Distant) C3_B C3-Group N2_B->C3_B Strong NOE (Spatial Proximity)

Caption: Logical flow for distinguishing N1 vs. N2 alkylation using NOESY cross-peaks.

Protocol: 2D NMR Characterization

Objective: Definitively assign regiochemistry of an N-methylated pyrazole derivative.

Reagents & Equipment:

  • 600 MHz NMR Spectrometer (preferred for resolution).[1]

  • Solvent: DMSO-

    
     (preferred for solubility and preventing rapid proton exchange in free bases).[1][2]
    

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5–10 mg of purified compound in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to prevent line broadening.
    
  • 1H Acquisition: Acquire a standard proton spectrum (16 scans).[1] Identify the N-methyl singlet (typically

    
     3.8–4.1 ppm) and the ring protons.[1]
    
  • 13C Acquisition: Acquire a proton-decoupled 13C spectrum. Note that C3 and C5 often have distinct chemical shifts (

    
     C3 is typically upfield of C5 in N-substituted pyrazoles, though substituent dependent).
    
  • NOESY Experiment:

    • Set mixing time (

      
      ) to 300–500 ms.
      
    • Acquire 2D data (2048 x 256 points).[1]

    • Analysis: Look for the cross-peak between the N-methyl protons and the aromatic ring protons.

      • Result: If N-Me correlates with the proton identified as H5 (via HSQC/HMBC), the structure is

        
        -substituted.[1][2]
        
  • 15N HMBC (Optional Validation): If NOESY is ambiguous, run a 1H-15N HMBC. The N-methyl protons will show a strong 3-bond coupling to the alkylated nitrogen and a 2-bond coupling to the adjacent carbons.[2]

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) confirms elemental composition, while fragmentation patterns provide structural fingerprints.[1][2]

Fragmentation Logic

Pyrazoles exhibit characteristic cleavage pathways in ESI-MS/MS.

  • Loss of

    
     (28 Da):  Rare in simple pyrazoles but seen in high-energy collisions or specific derivatives.[1][2]
    
  • Loss of HCN (27 Da): The most common fragmentation pathway, resulting in an aziridine-like species.

  • RDA (Retro-Diels-Alder): Cleavage of the ring system.[1][2]

Data Summary: Common Pyrazole Fragments
Fragment LostMass Shift (Da)Structural Implication
HCN -27.0109Cleavage of C3-N2 or C5-N1 bond.[1][2] Characteristic of stable pyrazole rings.

-28.0061Cleavage of N-N bond.[1][2] Often indicates high internal energy or diazo-intermediates.[1][2]

-15.0235Loss of N-methyl or C-methyl substituent.[1][2]
CO -27.9949If pyrazolone (keto-form) is present.[1][2][5]

Chromatographic Separation (HPLC/UPLC)

Separating regioisomers (


 vs 

) is challenging due to their similar lipophilicity.[1]
Method Development Protocol

Objective: Achieve baseline resolution (


) between regioisomers.

Column Selection:

  • Standard: C18 (Octadecylsilane).[1] Good starting point.

  • Advanced: Phenyl-Hexyl or Pentafluorophenyl (PFP).[1][2] These phases interact via

    
    -
    
    
    
    stacking with the pyrazole ring, often providing better selectivity for positional isomers than C18.[1]

Mobile Phase Strategy:

  • Buffer: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5).[1] Acidic pH ensures the pyrazole (weak base,

    
    ) is protonated or neutral depending on substituents, improving peak shape.[1]
    
  • Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol for sharper peaks.[1]

Gradient Protocol (Standard Screening):

  • Flow: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B[1][2]

    • 1-10 min: 5% -> 95% B[1][2]

    • 10-12 min: 95% B[1][2]

    • (Where A = Water + 0.1% Formic Acid; B = MeCN + 0.1% Formic Acid).[1]

Solid State Characterization: X-Ray Crystallography

When NMR and MS are inconclusive (e.g., rapid tautomerism in solution), Single Crystal X-Ray Diffraction (SC-XRD) is the "Gold Standard."[1] It captures the molecule in a fixed tautomeric state.[1]

Workflow:

  • Crystallization: Dissolve 20 mg in minimal hot ethanol. Allow to cool slowly in a Dewar flask to promote large crystal growth.

  • Analysis: SC-XRD determines bond lengths.[1][2]

    • N-N bond: ~1.35 Å (typical for pyrazole).[1]

    • C-N bonds: Asymmetry in C3-N2 vs C5-N1 bond lengths confirms the fixed tautomer in the crystal lattice.[2]

Integrated Characterization Workflow

The following diagram outlines the decision tree for characterizing a new pyrazole N-alkylation product.

PyrazoleWorkflow Start Crude Reaction Mixture (N-Alkylation) HPLC UPLC/HPLC Analysis (Phenyl-Hexyl Column) Start->HPLC Sep Are Isomers Separated? HPLC->Sep Prep Prep-HPLC Purification Sep->Prep Yes Opt Optimize Method (Change pH / Column) Sep->Opt No Pure Isolated Isomer Prep->Pure Opt->HPLC NMR 1H NMR + NOESY Pure->NMR Decision NOE Observed? NMR->Decision StructA Structure Confirmed (Isomer A) Decision->StructA N-Me <-> C5-H StructB Structure Confirmed (Isomer B) Decision->StructB N-Me <-> C3-H XRD X-Ray Crystallography Decision->XRD Ambiguous

Caption: Decision tree for isolation and structural assignment of pyrazole derivatives.

References

  • Claramunt, R. M., et al. (1997).[1][4] Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles studied by solid state NMR spectroscopy and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Doganc, F., & Göker, H. (2024).[1][3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • López, C., et al. (2012).[1] Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules. Link

  • Phenomenex. (2023).[1][6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Foces-Foces, C., et al. (2000).[1] Pyrazoles and Imidazoles: A Comparative Study. Journal of Organic Chemistry. (Contextual citation for general pyrazole crystallography principles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyridinyl Pyrazole Compounds

Topic: Purification & Isolation Strategies for Pyridinyl Pyrazole Scaffolds Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Version: 1.0 Introduction: The Physicochemical Challenge Pyridinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Pyridinyl Pyrazole Scaffolds Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Version: 1.0

Introduction: The Physicochemical Challenge

Pyridinyl pyrazole compounds represent a "privileged scaffold" in drug discovery (e.g., p38 MAP kinase inhibitors, transforming growth factor inhibitors). However, their purification presents a unique duality of challenges:

  • Amphoteric Nature: They possess basic nitrogen atoms (pyridine N, pyrazole N2) capable of strong hydrogen bonding and interaction with acidic silanols, leading to peak tailing.

  • Regioisomerism: Synthesis via hydrazine condensation often yields mixtures of 1,3- and 1,5-isomers with nearly identical Retardation Factors (

    
    ).
    

This guide addresses these specific issues with field-proven troubleshooting protocols.

Part 1: Chromatography Troubleshooting

Q1: My compound streaks/tails severely on standard silica gel. How do I fix peak shape?

Diagnosis: The pyridine nitrogen (pKa


 5.2) acts as a Lewis base, interacting strongly with the acidic silanol groups (Si-OH) on the silica surface. This secondary interaction causes peak broadening and tailing, which ruins resolution.

Protocol: Mobile Phase Modification You must suppress silanol ionization or block active sites.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.5% - 1.0%Competitively binds to silanols, "capping" them.Standard Flash Chromatography
Ammonia (7N in MeOH) 1.0% - 2.0%Increases mobile phase pH; suppresses protonation of the pyridine.Highly basic compounds
Acetic Acid 0.1%Protonates the basic nitrogen, ensuring a single ionic species (use with caution on silica).Reverse Phase (C18)

Step-by-Step Workflow:

  • Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier (e.g., Hexane/EtOAc + 1% TEA) before loading the sample.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM or adsorb onto Celite/Silica (dry loading) to prevent band broadening at the inlet.

  • Elution: Maintain the modifier concentration throughout the gradient.

Expert Tip: If TEA is difficult to remove post-purification due to high boiling point, switch to Ammonium Hydroxide in Methanol. It is volatile and leaves no residue.

Q2: I cannot separate the 1,3- and 1,5-regioisomers. They co-elute.

Diagnosis: Regioisomers often share identical polarities but differ in dipole moment vectors and steric volume. Standard adsorption chromatography (Silica) may not discriminate enough between them.

Protocol: Stationary Phase Switching If standard silica fails, exploit the "shape selectivity" of different stationary phases.

  • Switch to C18 (Reverse Phase):

    • The 1,5-isomer is often more sterically twisted (non-planar) due to steric clash between the pyridine ring and the substituent at position 5. This reduces its effective hydrophobic surface area compared to the flatter 1,3-isomer.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Switch to Amino-Functionalized Silica (NH2):

    • The amino surface is basic and less polar than bare silica. It interacts differently with the pyridine nitrogen, often reversing elution orders or expanding resolution (

      
      ).
      

Regioisomer Separation Workflow (Diagram):

RegioSeparation Start Crude Regioisomer Mixture TLC_Check TLC (Silica) Check dRf Start->TLC_Check Decision Is dRf > 0.1? TLC_Check->Decision Flash_Silica Flash Chromatography (Silica + 1% TEA) Decision->Flash_Silica Yes C18_Check Check HPLC/UPLC (C18 Column) Decision->C18_Check No C18_Prep Prep-HPLC (H2O/ACN + Formic Acid) C18_Check->C18_Prep Good Separation Cryst Fractional Crystallization (EtOH or Toluene) C18_Check->Cryst Poor Separation

Caption: Decision logic for separating pyridinyl pyrazole regioisomers based on resolution efficiency.

Part 2: Crystallization & Isolation

Q3: My product is an oil and refuses to crystallize. How do I induce precipitation?

Diagnosis: Pyridinyl pyrazoles are often "oiling" candidates because the rotational freedom between the rings prevents efficient packing. Traces of solvents (DCM, EtOAc) can act as plasticizers, inhibiting lattice formation.

Protocol: Anti-Solvent Trituration

  • Evaporation: Remove all reaction solvents. If an oil remains, dissolve in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Anti-Solvent Addition: Slowly add Hexane or Pentane dropwise with vigorous stirring.

  • Sonication: If a gum forms, sonicate the flask in a water bath. The mechanical energy helps break the metastable amorphous phase.

  • Seeding: Scratch the glass surface with a spatula.

Recommended Solvent Systems:

Primary Solvent (Dissolver)Anti-Solvent (Precipitant)Comments
Ethanol (Hot)Water (Cold)Good for polar derivatives.
Ethyl AcetateHeptaneStandard for lipophilic analogs.
Isopropanol-Cooling crystallization often works well.
Q4: How do I remove Palladium contaminants from the coupling step?

Diagnosis: Pyridinyl pyrazoles are excellent ligands. They will chelate residual Palladium (from Suzuki/Buchwald couplings) tightly, resulting in colored products and toxic impurities.

Protocol: Scavenger Resins vs. Extraction

  • Method A: Thiol-Silica Scavengers (SiliaMetS® Thiol)

    • Add 3-4 equivalents (w/w) of Thiol-modified silica to the crude reaction mixture in EtOAc.

    • Stir at 40°C for 2-4 hours.

    • Filter through a 0.45µm pad. The Pd remains bound to the silica.

  • Method B: Aqueous Wash (L-Cysteine)

    • Dissolve crude in EtOAc.

    • Wash with a 5% aqueous solution of L-Cysteine or N-Acetylcysteine . The amino acid sequesters Pd into the aqueous phase.

Part 3: Analytical Validation

Data Summary: Typical NMR Shifts When validating your purified structure, look for these diagnostic signals to confirm regioisomer identity (in


).
Proton Environment1,3-Isomer (Approx

)
1,5-Isomer (Approx

)
Reason
Pyrazole-H4 6.7 - 6.9 ppm6.5 - 6.7 ppmShielding by twisted aryl rings in 1,5-isomer.
Pyridine-H3 7.8 - 8.0 ppm7.2 - 7.5 ppmAnisotropic effect of the adjacent phenyl ring.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Teledyne ISCO. (n.d.). Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from [Link] (General methodology for amine purification).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Source for pKa values of heterocycles).

Optimization

Overcoming regioselectivity issues in pyrazole synthesis.

Current Status: Online 🟢 Lead Specialist: Senior Application Scientist (Ph.D., Organic Chemistry) Mission Statement Welcome to the Pyrazole Synthesis Support Center. We understand that the formation of the pyrazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Lead Specialist: Senior Application Scientist (Ph.D., Organic Chemistry)

Mission Statement

Welcome to the Pyrazole Synthesis Support Center. We understand that the formation of the pyrazole ring is deceptively simple. While the disconnection is obvious (1,3-dicarbonyl + hydrazine), the reality is often a frustrating 1:1 mixture of regioisomers (


- vs. 

-substituted).

This guide moves beyond generic textbook advice. We focus on causality-driven troubleshooting —manipulating the thermodynamics and kinetics of the reaction to force the regioselectivity you require.

Module 1: The Knorr Synthesis (Condensation)

Core Issue: "I am getting an inseparable mixture of 1,3- and 1,5-isomers."

The Mechanistic Reality

The Knorr synthesis is not a concerted reaction; it is a stepwise condensation.[1] Regioselectivity is determined by the initial nucleophilic attack .

  • The Nucleophile: The terminal nitrogen of the hydrazine (or the unsubstituted nitrogen in monosubstituted hydrazines) is the most nucleophilic site.

  • The Electrophile: The reaction is governed by which carbonyl carbon is more electrophilic (harder) or less sterically hindered.

Troubleshooting Guide
Q1: My substrate has one electron-withdrawing group (EWG) and one electron-donating group (EDG). How do I predict the major isomer?

A: The hydrazine


 will attack the more electrophilic  carbonyl first.
  • Scenario: You have a

    
    -keto ester (one ketone, one ester).
    
  • Outcome: The ketone is more electrophilic than the ester. The hydrazine

    
     attacks the ketone.
    
  • Result: The substituent on the hydrazine (

    
    -R) will end up adjacent to the ester group (forming the 5-hydroxy/5-oxo pyrazole derivative).
    
Q2: I need the opposite isomer. How do I invert the selectivity?

A: You must invert the electrophilicity of the dicarbonyl or change the solvent system.

  • Protocol A (Solvent Switch): Switch from Ethanol/Methanol to Fluorinated Alcohols (TFE or HFIP).

    • Why? Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the most basic carbonyl, effectively "protecting" it or activating the other carbonyl depending on the specific electronic push-pull.

    • Evidence: Fustero et al. demonstrated that changing solvent from EtOH to

      
       (TFE) can flip regioselectivity ratios from 60:40 to >95:5 [1].
      
Q3: My substrate is sensitive. Can I control this without changing the solvent?

A: Yes, by controlling the pH to protonate the hydrazine.

  • The "Acid-Switch": In neutral media, the terminal

    
     attacks the most electrophilic carbonyl. In acidic media, the hydrazine is mono-protonated. The internal nitrogen becomes the nucleophile (due to electronics of the transition state), often reversing selectivity.
    
Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting reaction conditions based on your specific substrate constraints.

KnorrLogic Start START: 1,3-Dicarbonyl + Hydrazine CheckSym Is the Dicarbonyl Symmetrical? Start->CheckSym Easy No Regioselectivity Issue. Proceed with EtOH/Reflux. CheckSym->Easy Yes CheckElectronic Is there a strong electronic bias? (e.g., CF3 vs Alkyl) CheckSym->CheckElectronic No Standard Standard Knorr: NH2 attacks most electrophilic C=O. (Kinetic Control) CheckElectronic->Standard Yes (Standard Isomer Needed) Invert Need Inverted Isomer? CheckElectronic->Invert Yes (Opposite Isomer Needed) Solvent Use TFE or HFIP Solvent. (Fustero Protocol) Invert->Solvent Neutral Conditions Acid Use HCl/AcOH. (Protonation Control) Invert->Acid Acidic Tolerance

Caption: Decision matrix for optimizing regioselectivity in Knorr Pyrazole Synthesis.

Module 2: N-Alkylation of Unsubstituted Pyrazoles

Core Issue: "I am alkylating a pyrazole ring and getting a mixture of N1- and N2-alkylated products."

The Tautomer Trap

Unsubstituted pyrazoles exist in tautomeric equilibrium. When you add a base (e.g.,


, 

), you form a pyrazolide anion. This anion has two nucleophilic nitrogens.
  • Steric Rule: Alkylation generally occurs at the less hindered nitrogen (kinetic control).

  • Thermodynamic Rule: If the reaction is reversible or high temperature, the alkyl group moves to the position that maximizes stability (often away from adjacent lone pairs or bulky groups).

Troubleshooting Guide
Q1: How do I force alkylation at the more hindered nitrogen?

A: You cannot easily force


 attack at a hindered site. Instead, use a Michael Addition  approach if your alkyl group allows it.
  • Strategy: React the pyrazole with an electron-deficient alkene (e.g., acrylate, acrylonitrile).

  • Mechanism: This reaction is often reversible. Under thermodynamic control, the Michael acceptor will eventually settle on the nitrogen that results in the most stable product, which is frequently the more hindered position (N1) if it allows for specific hydrogen bonding or dipole minimization [2].

Q2: Can I use a temporary blocking group?

A: Yes. The THP (Tetrahydropyranyl) strategy.

  • Protect the less hindered Nitrogen with DHP/acid (Kinetic protection).

  • Alkylate the more hindered Nitrogen (now the only one available) using a strong alkylating agent (e.g., Meerwein's salt) to form the quaternary salt.

  • Deprotect to yield the "impossible" isomer.

Data: Alkylation Selectivity Factors
ParameterKinetic Control (N-Alkylation)Thermodynamic Control
Base Strong (

,

)
Weak/Reversible (

)
Solvent Aprotic/Polar (DMF, THF)Protic or Non-polar (EtOH, Toluene)
Temperature Low (

to

)
High (Reflux)
Major Product Least sterically hindered NMost stable tautomer derivative

Module 3: The Fluorine Challenge (Special Case)

Core Issue: "My trifluoromethyl (


) group is directing the reaction to the wrong isomer."
The Electronic Dominance of

The


 group is powerfully electron-withdrawing. In a 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), the carbonyl adjacent to the 

exists almost exclusively as the hydrate or enol in solution.
  • Consequence: The carbonyl furthest from the

    
     is actually the more available electrophile for the initial attack.
    
Protocol: Regioselective Synthesis of 3-Trifluoromethylpyrazoles

To ensure the


 ends up in position 3 (rather than 5), follow this specific workflow adapted from Deng & Mani [3].
  • Reagents: Trifluoroacetoacetate derivative + Hydrazine.

  • Solvent: TFE (2,2,2-Trifluoroethanol) .

  • Additive: Catalytic

    
     or simply relying on the acidity of TFE.
    
  • Mechanism: TFE activates the carbonyl adjacent to the

    
     via strong H-bonding, overriding the hydration effect and allowing the hydrazine to attack there first.
    

Module 4: Advanced Protocols (When Condensation Fails)

If condensation yields inseparable mixtures, switch to [3+2] Cycloaddition .

Copper-Catalyzed Alkyne-Diazo Cycloaddition

Unlike the thermal Huisgen cycloaddition (which gives mixtures), metal catalysis provides absolute regiocontrol.

  • Reaction: Terminal Alkyne + Diazo compound (or N-tosylhydrazone).

  • Catalyst:

    
     or 
    
    
    
    .
  • Selectivity: Exclusively yields the 1,4-disubstituted pyrazole (if using diazo) or specific 1,3,5-isomers depending on the ligand [4].

Cycloaddition Workflow Diagram

Cycloaddition Input Input: Alkyne + Dipole Method Choose Method Input->Method Thermal Thermal (Huisgen) Method->Thermal Copper Cu-Catalyzed (CuAAC) Method->Copper Ruthenium Ru-Catalyzed (RuAAC) Method->Ruthenium ResultMix Result: Mixture of Isomers Thermal->ResultMix Result14 Result: 1,4-Regioisomer (Exclusive) Copper->Result14 Result15 Result: 1,5-Regioisomer (Exclusive) Ruthenium->Result15

Caption: Selecting the catalytic system to dictate regiochemistry in cycloadditions.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Fustero, S. et al.[2][3] (2008).[3][4][5][6] The Journal of Organic Chemistry. [Link][6]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. K. C. Kumara Swamy et al. (2022).[2][5][7] The Journal of Organic Chemistry. [Link][6]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Deng, X., & Mani, N. S.[1] (2008).[3][4][5][6] Journal of Organic Chemistry. [Link][6]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Kong, Y. et al.[8] (2014). Organic Letters. [Link][6]

Sources

Troubleshooting

Technical Support Center: Pyrazole N-Arylation Optimization Hub

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYZ-N-ARYL-OPT-001 Introduction Welcome to the N-Arylation Optimization Hub. You are likely here because forming a C–N bond between a pyrazole and...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYZ-N-ARYL-OPT-001

Introduction

Welcome to the N-Arylation Optimization Hub. You are likely here because forming a C–N bond between a pyrazole and an aryl ring is deceptively difficult. Unlike simple amines, pyrazoles are poor nucleophiles (


) and suffer from ambident reactivity (N1 vs. N2 tautomerism).[1]

This guide does not offer generic "recipes." Instead, it functions as a diagnostic system to align your substrate's electronic/steric profile with the correct catalytic cycle (Palladium, Copper, or Oxidative Coupling).[1]

Module 1: The Decision Matrix (Method Selection)

Before optimizing a failing reaction, ensure you are using the correct chemically distinct pathway.[1] Do not force a square peg (an electron-poor aryl chloride) into a round hole (Chan-Lam coupling).

Workflow Selector

DecisionMatrix Start Start: Analyze Substrate ArX_Type Electrophile Type? Start->ArX_Type Halide Aryl Halide (Cl, Br, I, OTf) ArX_Type->Halide Ar-X Boronic Aryl Boronic Acid ArX_Type->Boronic Ar-B(OH)2 E_Poor Electron Deficient Ar-X (e.g., p-NO2, p-CN)? Halide->E_Poor SNAr Method A: SNAr (Base: Cs2CO3, Heat) E_Poor->SNAr Yes Metal_Cat Metal Catalysis Required E_Poor->Metal_Cat No (Neutral/Rich) Scale Scale/Cost Sensitivity? Metal_Cat->Scale Pd_Route Method B: Buchwald-Hartwig (High Yield, Expensive) Scale->Pd_Route Gram scale / Difficult Substrate Cu_Route Method C: Ullmann-Type (Robust, Cheaper, High Temp) Scale->Cu_Route Kilo scale / Cost Sensitive ChanLam Method D: Chan-Lam (Mild, Air, RT-60°C) Boronic->ChanLam

Figure 1: Strategic selection of reaction conditions based on electrophile electronics and project constraints.

Module 2: Palladium Catalysis (Buchwald-Hartwig)[2][3]

Best For: Sterically hindered substrates, aryl chlorides, and late-stage functionalization where yield is paramount.[1]

The Gold Standard Protocol
  • Catalyst: Pd-G3 or G4 precatalysts (avoids induction period of Pd(OAc)₂).

  • Ligand: tBuBrettPhos or Me4tBuXPhos .[1] These bulky, electron-rich biaryl phosphines facilitate the difficult reductive elimination of the electron-deficient pyrazole.

  • Base:

    
     (mild) or LiHMDS (strong, soluble).[1]
    
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Reaction turns black immediately (<10 min). "Pd Black" Formation. The active Pd(0) species is aggregating because the ligand is not stabilizing it, or the oxidative addition is too slow.Switch Precatalyst: Use a palladacycle precatalyst (e.g., tBuBrettPhos Pd G3) instead of mixing Pd(OAc)₂ + Ligand.[1] Increase Ligand: Ensure L:Pd ratio is >1:1 (ideally 1.2:1).
Full conversion of Ar-X, but no product (Hydrodehalogenation).

-Hydride Elimination or Protodepalladation.
The Pd-Ar species is reacting with the solvent or base instead of the pyrazole.
Switch Solvent: Move from alcoholic solvents or dioxane to Toluene or Xylenes . Dry Conditions: Ensure reagents are anhydrous; water can protonate the Pd-Ar intermediate.
Reaction stalls at 60-70% conversion. Product Inhibition. The N-arylated pyrazole product (often a good ligand itself) is competitively binding to Pd.Ligand Swap: Switch to AdBrettPhos (Adamantyl group), which is sterically bulkier and prevents product coordination [1].[1]

Module 3: Copper Catalysis (Ullmann & Chan-Lam)

Best For: Cost-sensitive scale-ups (Ullmann) or substrates with sensitive functional groups (Chan-Lam).

A. Ullmann-Type Coupling (Ar-X + Pyrazole)

Classical Ullmann requires harsh heat (140°C), but modern ligand-accelerated variants work at 80–100°C.

  • Key Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline.[1]

  • Mechanism: The ligand prevents the formation of insoluble copper aggregates and lowers the barrier for oxidative addition.

FAQ: Why is my Ullmann reaction heterogeneous and slow?

  • Answer: Copper sources (CuI) and bases (

    
    ) are often insoluble in toluene.
    
  • Fix: Add 5–10% DMF or DMSO as a co-solvent to solubilize the base, or switch to a soluble organic base like DBU (though this may affect yield).[1]

B. Chan-Lam Coupling (Ar-B(OH)₂ + Pyrazole)

Uses oxidative coupling with Cu(OAc)₂ and air.

FAQ: The reaction works on 50mg but fails on 5g. Why?

  • Answer: Oxygen Mass Transfer. Chan-Lam is an oxidative process requiring

    
     to reoxidize Cu(I) to Cu(II)/Cu(III). On a large scale, the surface-area-to-volume ratio decreases, starving the reaction of oxygen.[1]
    
  • Fix: Do not use a balloon for >1g scales. Use active

    
     bubbling (sparging) or vigorous stirring with an open-air condenser. Add 3Å/4Å molecular sieves to sequester water generated during the cycle [2].
    

Module 4: The Regioselectivity Crisis (N1 vs. N2)

The Problem: Pyrazoles with substituents at C3 (or C5) exist in equilibrium.


-arylation can occur at either nitrogen, leading to inseparable isomers.[1]
Mechanistic Insight

Sterics dominate regioselectivity.[1] The metal catalyst (Pd or Cu) prefers to coordinate to the least sterically hindered nitrogen (N1, distal to the substituent) to form the C-N bond.

Regioselectivity Substrate 3-Substituted Pyrazole (Tautomer Equilibrium) Transition Metal Coordination Substrate->Transition N1_Path Path A: N1 Arylation (Distal to R-group) Transition->N1_Path Low Steric Bulk N2_Path Path B: N2 Arylation (Proximal to R-group) Transition->N2_Path High Steric Clash Outcome1 Major Product (Sterically Favored) N1_Path->Outcome1 Outcome2 Minor Product (Sterically Clash) N2_Path->Outcome2

Figure 2: Steric control of regioselectivity. Large substituents (R) at C3 force arylation to N1.

Regiocontrol Strategies
ScenarioRecommended StrategyRationale
Large Substituent at C3 (e.g., t-Butyl, Phenyl) Standard Conditions. The steric clash naturally directs >95% arylation to N1.[1] No special optimization needed.
Small Substituent at C3 (e.g., Methyl) Bulky Ligand (Pd). Use tBuBrettPhos .[1]The massive bulk of the ligand amplifies the steric difference between N1 and N2, improving selectivity [3].
Need N2 Arylation (The "Wrong" Isomer) Blocking Group Strategy. You cannot force N2 arylation directly. Solution: Synthesize a pyrazole with a transient blocking group (e.g., THP) at N1, arylate, then deprotect.[1] Alternatively, use cyclization methods (hydrazine + 1,3-diketone) to build the ring already arylated.

References

  • Maiti, D., et al. (2019).[1] "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." Journal of Organic Chemistry.

  • Qiao, J. X., & Lam, P. Y. S. (2011).[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

  • Buchwald, S. L., et al. (2011).[1] "Ligand-Controlled Regioselective Pd-Catalyzed Arylation of Pyrazoles." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Executive Summary (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a bifunctional scaffold widely used as a bidentate ligand in coordination chemistry and a core intermediate in medicinal chemistry.[1] While the heteroaroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a bifunctional scaffold widely used as a bidentate ligand in coordination chemistry and a core intermediate in medicinal chemistry.[1] While the heteroaromatic core (pyridine-pyrazole) is thermally robust, the hydroxymethyl group (primary alcohol) introduces susceptibility to oxidative degradation in solution.[2][3] Furthermore, the molecule's intrinsic ability to chelate transition metals often leads to "false positive" instability reports, where color changes are due to metal complexation rather than decomposition.[2][3]

This guide addresses the three primary failure modes reported by users: Oxidative Dehydrogenation , Trace Metal Coordination , and pH-Dependent Solubility .[2][3]

Module 1: Chemical Stability & Oxidation

The Issue: Users often report the appearance of a new impurity peak (M-2 or M+14 mass shift) in LC-MS after storing solutions for >24 hours, often accompanied by a slight yellowing of the solution.

Technical Diagnosis: The hydroxymethyl group at the C4 position of the pyrazole ring is benzylic-like in reactivity.[1] The electron-deficient pyridine ring at N1 creates a "push-pull" electronic environment that can activate the methylene protons, making the alcohol susceptible to aerobic oxidation.[1]

  • M-2 Peak: Conversion to the aldehyde (1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde).[1]

  • M+14 Peak: Further oxidation to the carboxylic acid.[1][3]

Troubleshooting Protocol: Preventing Oxidation
VariableRecommendationTechnical Rationale
Solvent Choice DMSO-d6, MeOH (Degassed)Avoid ethers (THF) which can form peroxides that accelerate alcohol oxidation.[1][2]
Atmosphere Argon/Nitrogen PadEssential.[1][3] The oxidation is driven by dissolved oxygen.[1][3]
Additives BHT (10 ppm) or Ascorbic AcidIf biological assays permit, radical scavengers halt the autoxidation mechanism.[2][3]
Storage Temp -20°C (Solid), -80°C (Solution)Reaction kinetics for autoxidation drop significantly below -20°C.

Module 2: The "False Instability" – Trace Metal Coordination

The Issue: A clear, colorless solution turns green, blue, or red/orange within minutes to hours, with no significant change in LC-MS purity (or broadening of NMR signals).

Technical Diagnosis: This molecule is a potent N,N-bidentate ligand , structurally analogous to 2,2'-bipyridine.[1][2][3] It has a high affinity for trace transition metals (Cu²⁺, Fe²⁺, Ni²⁺) often found in lower-grade solvents, glass surfaces, or metallic spatulas.[2][3]

  • Green/Blue: Indicates Copper(II) or Nickel(II) complexation.[1][2][3]

  • Red/Orange: Indicates Iron(II) complexation.[1][2][3]

Verification Experiment: Add 1 equivalent of EDTA or a drop of concentrated HCl to the colored solution.

  • Result: If the color fades or disappears, the issue is metal contamination , not degradation.[2][3]

Diagram: Degradation vs. Complexation Logic Flow

G Start User Observation: Solution Change Check1 Is there a Color Change? Start->Check1 ColorYes Yes (Green/Blue/Red) Check1->ColorYes Yes ColorNo No (Colorless/Yellow) Check1->ColorNo No Action1 Add EDTA or Acid ColorYes->Action1 CheckLCMS Check LC-MS/NMR ColorNo->CheckLCMS Result1 Color Fades? Action1->Result1 Complexation DIAGNOSIS: Metal Complexation (Not Degradation) Result1->Complexation Yes Degradation DIAGNOSIS: Chemical Decomposition (Oxidation/Polymerization) Result1->Degradation No Oxidation Peak at M-2 (Aldehyde)? CheckLCMS->Oxidation ConfirmedOx DIAGNOSIS: Aerobic Oxidation Oxidation->ConfirmedOx Yes Stable DIAGNOSIS: Stable Solution Oxidation->Stable No

Caption: Decision tree to distinguish between metal chelation artifacts and true chemical degradation.

Module 3: Solubility & pH Sensitivity

The Issue: The compound precipitates upon dilution into aqueous buffers (PBS, TBS) or during biological assays.[2][3]

Technical Diagnosis: The pyridine nitrogen (pKₐ ~5.[1][3]2) and the pyrazole nitrogen allow for pH-dependent solubility.[1]

  • Acidic pH (< 4): Fully protonated (Pyridinium form).[1][2][3] Highly soluble in water.[1][3]

  • Neutral/Basic pH (> 6): Neutral species.[1][2][3] The lipophilic aromatic core dominates, drastically reducing aqueous solubility.[1][2][3] The hydroxymethyl group provides limited hydrophilicity against the two aromatic rings.[1][3]

Solubility Data Table:

Solvent SystemSolubility RatingApplication Notes
DMSO High (> 50 mM)Recommended stock solvent.[1]
Methanol/Ethanol High (> 20 mM)Good for intermediate dilutions.[1][2][3]
Water (pH 7.4) Low (< 100 µM)Risk of precipitation. Requires co-solvent.[1][2][3]
0.1 M HCl High (> 10 mM)Protonation solubilizes the pyridine ring.[2][3]
Best Practice for Aqueous Dilution:
  • Dissolve compound in DMSO to 10-50 mM (Stock).[1][3]

  • Dilute Stock 1:10 into acidified water (0.01 M HCl) if possible, OR

  • Ensure final assay contains 0.5% - 1% DMSO to maintain solubility in neutral buffers.[1][3]

Module 4: Mechanistic Pathways

Understanding the reactivity allows for better experimental design.[1][3] The diagram below illustrates the two competing pathways that affect the "purity" of the compound in solution.

ReactionPath cluster_conditions Contributing Factors Compound (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (Target Molecule) Aldehyde Aldehyde Impurity (M-2) Compound->Aldehyde Aerobic Oxidation (Slow, catalyzed by light/base) MetalComplex Metal Complex [M(Ligand)2]²⁺ (Color Change) Compound->MetalComplex Trace Cu²⁺/Ni²⁺/Fe²⁺ (Fast, Reversible with EDTA) Acid Carboxylic Acid (M+14) Aldehyde->Acid Further Oxidation Factor1 Dissolved O₂ Factor2 Trace Metals

Caption: Competing pathways: Irreversible oxidation (Red) vs. Reversible metal complexation (Yellow).[2][3]

Frequently Asked Questions (FAQ)

Q1: Can I heat this compound to dissolve it? A: Mild heating (up to 40°C) in DMSO or Methanol is acceptable.[1][2][3] Avoid heating in open air or in ether-based solvents, as this accelerates the oxidation of the benzylic-like alcohol to the aldehyde.[1]

Q2: Why does my NMR spectrum look broad? A: Broadening in the aromatic region (pyridine protons) is a classic sign of paramagnetic relaxation caused by trace copper or iron coordination.[2][3] Add a small amount of DCl or EDTA to the NMR tube.[1][3] If the peaks sharpen, your sample is contaminated with trace metals, not degraded.[2][3]

Q3: Is the compound light sensitive? A: Heterocyclic alcohols can be photo-active.[1] While not extremely unstable, we recommend storing solid and solution samples in amber vials to prevent photo-assisted autoxidation.[1][3]

References

  • Chemical Substance Identification: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1199773-61-9).[1][4] 001Chemical Substance Database. [Link][2][3]

  • Ligand Stability Context: Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. (Discusses the stability of the pyridyl-pyrazole scaffold in coordination complexes). [Link]

  • Oxidation Mechanism: Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode. (Establishes the susceptibility of hydroxymethyl-pyrazoles to oxidation to carboxylic acids). [Link]

Sources

Troubleshooting

Troubleshooting low catalytic activity of pyrazole-metal complexes

Welcome to the Pyrazole Catalysis Support Hub. Ticket ID: PYR-CAT-001 Subject: Troubleshooting Low Catalytic Activity in Pyrazole-Metal Complexes Assigned Specialist: Senior Application Scientist[1] Introduction: The "Go...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Catalysis Support Hub.

Ticket ID: PYR-CAT-001 Subject: Troubleshooting Low Catalytic Activity in Pyrazole-Metal Complexes Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Goldilocks" Dilemma

Pyrazole ligands are deceptive. Their modularity suggests simplicity, but they operate on a "Goldilocks" principle: the coordination bond must be strong enough to prevent metal leaching/aggregation but labile enough to open a site for substrate activation.[1] If your turnover numbers (TON) are low or your reaction stalls, you are likely failing one of three checks: Steric Access , Electronic Hemilability , or Catalyst Speciation .[1][2]

This guide bypasses standard textbook definitions to address the specific failure modes of pyrazole-based catalysis (Pd, Pt, Ru, Cu, and Ti systems).

Module 1: Ligand Design & Coordination Failure

Symptom: The catalyst forms but shows <10% conversion. Diagnosis: The ligand is either "choking" the metal (too steric/stable) or "starving" it (too electron-poor).[1][2]

Q1: Are your 3,5-substituents causing steric overload?
  • The Issue: Researchers often place bulky groups (e.g., t-Bu, Mesityl) at the 3- and 5-positions to prevent the formation of inactive thermodynamic sinks (like bridging dimers).[1] However, excessive bulk prevents the substrate from approaching the metal center (high cone angle).[1]

  • The Fix:

    • Step 1: Switch to a "Fence" strategy. Use a bulky group at position 3 (to protect the metal) but a smaller group (Me, H) at position 5.[1][2]

    • Step 2: If using a scorpionate (tris-pyrazolyl borate) or pincer, check the "bite angle."[1] If the bite is too tight, the metal orbital overlap with the substrate is distorted.[1]

Q2: Is your "Hemilability" actually "Instability"?
  • The Mechanism: Pyrazoles are often designed to be hemilabile —one arm detaches to let the substrate in, then re-attaches to stabilize the intermediate.

  • The Failure:

    • Too Labile: The arm opens, but the metal aggregates into nanoparticles before the substrate binds.[1]

    • Too Rigid: The arm never opens.[2] The catalyst is a "rock"—stable but dead.

  • The Protocol:

    • Test: Run the reaction with a competing ligand (e.g., 1-5% acetonitrile or CO).

    • Interpretation: If activity increases with a small amount of competing ligand, your pyrazole was too tightly bound (the additive helped open a site).[1] If activity crashes, your ligand was already too loose, and the additive displaced it completely.[1]

Module 2: The "Ghost" Catalyst (Homogeneity vs. Heterogeneity)

Symptom: Irreproducible kinetics; activity varies between batches or stir rates.[1][2] Diagnosis: You may be running a nanoparticle reaction disguised as a homogeneous one.[1] Pyrazole complexes are notorious for decomposing into metal nanoparticles (MNPs), especially with Pd and Ag.[1][2]

Q3: Did you trust the Mercury Drop Test blindly?
  • The Trap: The classic Mercury Drop Test involves adding Hg(0) to the reaction.[1] If activity stops, it's assumed to be nanoparticles (amalgamation).[1] This is dangerous advice. Recent studies show Hg(0) can react with molecular Pd(II) and Pd(0) pyrazole complexes, giving false positives for heterogeneity [1].[1][2]

  • The Validated Protocol (The "Three-Pronged" Test):

Test MethodProcedureInterpretation
1. Quantitative Poisoning Add 0.5 eq. of CS₂ or Thiol-functionalized silica.[2]MNPs: Activity stops immediately (surface poisoning).Molecular: Activity persists (molecular centers are less affected).[1][2]
2. Hot Filtration Filter reaction at reaction temperature (critical!) into a fresh flask.MNPs: Activity stops in filtrate (particles removed).Molecular: Activity continues in filtrate.
3.[1][2] Kinetic Profile Monitor reaction progress vs. time.[1]MNPs: Often show an "induction period" (formation of particles) followed by a sigmoidal curve.Molecular: Typically 1st order decay (unless catalyst deactivates).[1][2]

Module 3: Environmental Factors (Solvent & Base)

Symptom: Reaction works in CH₂Cl₂ but fails in MeOH or THF.[1][2] Diagnosis: Competitive binding or unintended deprotonation.[1]

Q4: Is the NH group sabotaging you?
  • The Mechanism: Unsubstituted pyrazoles (N-H) are weak acids (pKa ~14 in water, but lower when coordinated).[1][2]

  • The Failure:

    • Base Effect: If your reaction uses a base (e.g., K₂CO₃ for Cross-Coupling), you likely deprotonated the pyrazole to form a Pyrazolato anion.[1] This changes the ligand from a neutral donor to an anionic X-type donor, completely altering the metal's electronics (making it electron-rich and sluggish for reductive elimination).[1]

    • Solvent Effect: Protic solvents (MeOH, H₂O) can H-bond to the pyrazole nitrogens, competing with the metal for coordination [2].[1]

  • The Fix:

    • If base is required, use an N-substituted pyrazole (N-Methyl, N-Phenyl) to prevent deprotonation.[1][2]

    • If using N-H pyrazoles for "bifunctional catalysis" (where the NH helps proton transfer), ensure the base is not strong enough to deprotonate the ligand permanently.[1]

Visual Troubleshooting Guide

The following diagram outlines the decision logic for diagnosing catalytic failure in pyrazole systems.

PyrazoleTroubleshooting Start Start: Low Catalytic Activity CheckSolubility 1. Check Solubility (Is reaction clear?) Start->CheckSolubility CheckPrecip Precipitate/Haze? CheckSolubility->CheckPrecip TestHetero 2. Test Homogeneity (Hot Filtration / CS2 Poisoning) CheckPrecip->TestHetero No (Clear) Nanoparticles Diagnosis: Metal Leaching/Nanoparticles Fix: Increase Ligand Sterics or Concentration CheckPrecip->Nanoparticles Yes (Black ppt) IsHetero Activity Stops in Filtrate? TestHetero->IsHetero IsHetero->Nanoparticles Yes CheckLigand 3. Ligand Diagnostics (Sterics vs Electronics) IsHetero->CheckLigand No (Activity continues) BaseCheck Using Base in Reaction? CheckLigand->BaseCheck Deprotonation Diagnosis: Unintended Deprotonation (Pyrazolato formation) Fix: Use N-substituted Pyrazole BaseCheck->Deprotonation Yes (N-H Pyrazole) StericCheck Diagnosis: Steric Overload Fix: Reduce 3,5-bulk (Fence Strategy) BaseCheck->StericCheck No

Figure 1: Decision Logic for diagnosing low activity in pyrazole-metal catalysis. Note the distinction between physical heterogeneity (nanoparticles) and chemical deactivation (deprotonation).[1]

Module 4: Advanced Tuning (The "Bifunctional" Bonus)

Scenario: You want to perform hydrogenation or dehydrogenation.[1][2] Opportunity: Pyrazole ligands can act as proton shuttles .[1][2] Mechanism: The uncoordinated Nitrogen (or the N-H group) can accept/donate a proton while the metal accepts/donates a hydride.[1] This is "Metal-Ligand Cooperative Catalysis" [3].[1][2] Optimization:

  • Ensure the NH group and the metal hydride are cis to each other.[1]

  • Do not protect the N-position if you aim for this mechanism.

  • Warning: If the reaction requires high temperature (>100°C), the hemilabile arm may detach permanently, leading to decomposition.[1][2]

References

  • The Poisonous Truth About the Mercury Drop Test

    • Source: Ananikov, V. P., et al. (2023).[1] Organometallics.

    • Significance: Demonstrates that Hg(0) reacts with molecular Pd species, invalidating it as a sole test for heterogeneity.[1][2]

    • Link:[1][2]

  • Solvent Effects & Hemilability in Pyrazole Complexes

    • Source: Elsherif, K. M., et al. (2021).[1][2][3] Arabian Journal of Chemistry and Environmental Research.

    • Significance: Details how water/protic solvents compete with pyrazole coordin
    • Link:[1][2]

  • Protic Pyrazoles in Bifunctional C

    • Source: Kuwata, S., & Ikariya, T. (2014).[1] Chemical Communications.[1][2]

    • Significance: Explains the role of the NH unit in cooper
    • Link:[1][2]

Sources

Optimization

Side-product formation in the synthesis of pyridinyl pyrazoles

Senior Application Scientist Desk Topic: Troubleshooting Side-Product Formation & Regioselectivity Status: Active Ticket ID: PYR-SYN-001 Introduction: The Pyridinyl Pyrazole Challenge Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting Side-Product Formation & Regioselectivity Status: Active Ticket ID: PYR-SYN-001

Introduction: The Pyridinyl Pyrazole Challenge

Welcome to the technical support hub for pyridinyl pyrazole synthesis. This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and agrochemicals. However, the synthesis is deceptively simple. The electron-deficient nature of the pyridine ring and the tautomeric ambiguity of the pyrazole core create a perfect storm for side reactions.

This guide moves beyond standard protocols to address the why and how of failure modes, specifically focusing on Regioisomer Control (the #1 issue) and Catalytic Poisoning .

Module 1: The Regioisomer Nightmare (Condensation Route)

Context: You are reacting a pyridinyl hydrazine with a 1,3-dicarbonyl (or equivalent) and obtaining a mixture of 1,3- and 1,5-substituted isomers.

Q1: Why is my regioselectivity stuck at ~50:50 or 60:40?

Diagnosis: The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.

  • The Mechanism: Pyridinyl hydrazines have a distinct electronic bias. The

    
     (attached to pyridine) is less nucleophilic due to electron withdrawal, making the 
    
    
    
    the primary attacker. However, if the 1,3-dicarbonyl is symmetric or lacks significant steric differentiation, selectivity collapses.

Visualizing the Failure Mode:

Regioselectivity Hydrazine Pyridinyl Hydrazine (N-beta is more nucleophilic) Attack1 Path A: N-beta attacks more electrophilic C=O Hydrazine->Attack1 Attack2 Path B: N-beta attacks less hindered C=O Hydrazine->Attack2 Diketone Asymmetric 1,3-Diketone Diketone->Attack1 Diketone->Attack2 Intermed1 Hydrazone Intermediate A Attack1->Intermed1 Intermed2 Hydrazone Intermediate B Attack2->Intermed2 Prod1 1,5-Isomer (Often Kinetic) Intermed1->Prod1 - H2O Prod2 1,3-Isomer (Often Thermodynamic) Intermed2->Prod2 - H2O

Caption: Mechanistic bifurcation in pyrazole synthesis. The initial nucleophilic attack dictates the final regioisomer.

Q2: How do I force the formation of the 1,5-isomer (or 1,3-isomer)?

Technical Solution: You must disrupt the equilibrium using "Directing Groups" or specific solvent systems.

StrategyMechanismProtocol Adjustment
Solvent Polarity Protic solvents (EtOH/AcOH) stabilize charged intermediates, often favoring the thermodynamic product. Aprotic solvents (THF) favor kinetic control.Switch: If getting mixed results in EtOH, try THF or Toluene at lower temperatures (0°C to RT).
Enaminones Replacing a ketone with an enaminone (

) creates a "hard" vs "soft" electrophile distinction.
Use: React pyridinyl hydrazine with an enaminone. The

usually attacks the

-carbon (Michael addition) or the carbonyl depending on conditions.
Lewis Acids Coordination to the carbonyl oxygen increases electrophilicity differentially.Add: 1.0 eq. of

or

. This often accelerates the reaction at lower temps, improving selectivity.
Regio-Correction Isomerization of the wrong regioisomer.Reflux: Heating the isolated "wrong" isomer in TFA or conc. HCl can sometimes equilibrate it to the thermodynamic product.

Module 2: Coupling Chemistry (The "Clean" Alternative?)

Context: You are avoiding condensation by coupling a pre-formed pyrazole to a halopyridine using Buchwald-Hartwig or Chan-Lam conditions.

Q3: My Buchwald coupling yields are low (<30%), and I see dehalogenated pyridine.

Diagnosis:

  • Catalyst Poisoning: The pyridine nitrogen and the pyrazole nitrogens are competitive ligands for Palladium.

  • Reductive Dehalogenation: Common in electron-deficient heterocycles (like pyridine) when using standard bases (

    
    ).
    

Troubleshooting Protocol:

  • Ligand Switch: You need a bulky, electron-rich ligand to outcompete the substrate nitrogens.

    • Recommendation:tBuXPhos or Me4tBuXPhos . These are superior for N-arylation of heterocycles.

  • Base Selection: Switch from

    
     to 
    
    
    
    or LiHMDS . Stronger bases like LiHMDS can deprotonate the pyrazole first, making it a better nucleophile and reducing the induction period where dehalogenation occurs.
  • Pre-Catalyst: Use Pd2(dba)3 or G3-Palladacycles . Avoid Pd(OAc)2 if poisoning is suspected.

Visualizing the Catalytic Trap:

BuchwaldFailure Pd Active Catalyst Pd(0)-Ligand Cycle Oxidative Addition (Ar-Pd-X) Pd->Cycle Normal Cycle Substrate Pyridinyl Halide + Pyrazole Poison DEAD END: Pd-Pyridine Complex (Catalyst Arrest) Substrate->Poison N-Coordination Dehal SIDE PRODUCT: Dehalogenated Pyridine (via beta-H elim or reductant) Cycle->Dehal Slow Reductive Elim. Product Desired N-Aryl Pyrazole Cycle->Product Fast Reductive Elim.

Caption: Competitive pathways in Pd-catalyzed N-arylation. Pyridine coordination arrests the catalytic cycle.

Q4: Why does Chan-Lam coupling (Boronic acid + Pyrazole) fail for my system?

Diagnosis: Pyridinyl boronic acids are notoriously unstable (protodeboronation). Furthermore, the copper catalyst often coordinates to the pyrazole, forming an inactive species.

Corrective Actions:

  • Slow Addition: Add the boronic acid slowly (syringe pump) to minimize protodeboronation.

  • Oxidant: Ensure an open atmosphere (O2 balloon) or add TEMPO (1.0 eq) to re-oxidize Cu(I) to Cu(II).

  • Substrate Switch: If the pyridinyl boronic acid fails, invert the coupling: Use Pyridinyl Halide + Pyrazole (Buchwald) instead. Chan-Lam is best for aryl boronic acids, not heteroaryl ones.

Module 3: Characterization & Analysis

Q5: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?

Standard: 1H NMR is often insufficient due to overlapping signals. You need NOESY (Nuclear Overhauser Effect Spectroscopy).

The NOESY Test:

  • 1,5-Isomer: You will see a spatial correlation (cross-peak) between the Pyridine-H3 (ortho to the linkage) and the Pyrazole-C4-H or the substituent on C5.

  • 1,3-Isomer: The Pyridine ring is far from the C5 substituent. You will see NOE between the Pyridine-H3 and the Pyrazole-C5-H (if unsubstituted) or lack of NOE to the substituent.

Data Table: Typical Shift Differences (CDCl3)

Position1,5-Isomer (Crowded)1,3-Isomer (Linear)Note
Pyrazole C5-C

135 - 145 ppm

125 - 135 ppm
1,5-isomer C5 is often deshielded due to steric twist.
Pyridine H3 Upfield Shift (Shielded)Normal ShiftIn 1,5-isomers, the rings twist out of plane, shielding the ortho-proton.
Elution Order Usually Less Polar (Faster)Usually More Polar (Slower)1,3-isomers are flatter and interact more with silica.

References

  • Regioselectivity in Pyrazole Synthesis

    • Aggarwal, R. et al. (2006). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. ResearchGate.

  • Mechanism of Condensation

    • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters.

  • Buchwald-Hartwig Coupling of Pyrazoles

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Chan-Lam Coupling Considerations

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.

  • NMR Characterization of Isomers

    • Claramunt, R. M., et al. (2006). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate.

Troubleshooting

Scaling up the synthesis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist) System Overview You are accessing the technical support portal for the scale-up synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

System Overview

You are accessing the technical support portal for the scale-up synthesis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol . This molecular fragment is a critical pharmacophore in various kinase inhibitors (e.g., crizotinib analogs, GPR119 agonists).

Unlike bench-scale synthesis where chromatography is permissible, this guide focuses on kilogram-ready protocols relying on crystallization, high-throughput reducing agents, and strict thermal management.

Module 1: The Master Protocol (Route Selection)

For scale-up, we reject the Vilsmeier-Haack formylation of pre-formed pyrazoles due to POCl


 waste streams. Instead, we utilize the [3+2] Cyclocondensation-Reduction  strategy.

The Workflow:

  • Ring Construction: Condensation of 2-hydrazinopyridine with ethyl 2-(ethoxymethylene)-3-oxopropanoate (or its synthetic equivalent, ethyl 3-ethoxy-2-formylacrylate).

  • Functional Group Transformation: Chemoselective reduction of the ester to the primary alcohol.

SynthesisWorkflow cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 SM1 2-Hydrazinopyridine (CAS 4930-98-7) INT INTERMEDIATE Ethyl 1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate SM1->INT EtOH, Reflux (-EtOH, -H2O) SM2 Ethyl 2-(ethoxymethylene)- 3-oxopropanoate SM2->INT PRODUCT TARGET (1-(pyridin-2-yl)-1H- pyrazol-4-yl)methanol INT->PRODUCT Reduction (T < 20°C) REAGENT Red-Al or NaBH4/CaCl2 REAGENT->PRODUCT

Figure 1: Validated scale-up route minimizing chromatographic purification.

Module 2: Troubleshooting & FAQs
Ticket #401: Regioselectivity Issues during Cyclization

User Report: "I am observing two spots on TLC after the cyclization step. NMR suggests a mixture of isomers."

Root Cause Analysis: The reaction of 2-hydrazinopyridine with unsymmetrical 1,3-electrophiles is governed by the nucleophilicity of the hydrazine nitrogens.

  • N-Terminal (NH2): More nucleophilic. Attacks the most electrophilic carbon (the ethoxymethylene group) first.

  • N-Internal (NH-Py): Less nucleophilic due to electron withdrawal by the pyridine ring.

The Fix:

  • Temperature Control: Ensure the reaction is initiated at 0°C and warmed slowly. Kinetic control favors the attack of the terminal -NH2 on the enol ether carbon, leading to the desired 1-(pyridin-2-yl) isomer.

  • Solvent Switch: If using DMF, switch to Ethanol . Protic solvents often assist in proton transfer steps that stabilize the desired intermediate before cyclization.

  • Purification: The desired isomer (1-substituted) is typically more crystalline. Cool the reaction mixture to 0-5°C and age for 4 hours. The solid precipitate is usually >95% pure desired ester.

Ticket #402: Safety Hazards with Hydrazine Scale-Up

User Report: "We are scaling to 500g. Are there specific thermal risks with 2-hydrazinopyridine?"

Safety Directive: Yes. Hydrazines are high-energy compounds.

  • Thermal Runaway: The condensation reaction releases heat. On a 500g scale, this exotherm is significant.

  • Protocol: Do not add the hydrazine all at once. Use a dosing pump to add the hydrazine solution to the enol ether solution over 2 hours, maintaining internal temperature

    
    C.
    
  • Monitoring: Use DSC (Differential Scanning Calorimetry) to determine the onset of decomposition for the reaction mixture before attempting >1kg batches.

Ticket #403: Incomplete Reduction / Gel Formation

User Report: "Using LiAlH4 (LAH) created a grey sludge that was impossible to filter. Yield dropped to 40%."

Technical Solution: Avoid LAH on scale for this substrate. The aluminum salts trap the polar alcohol product.

Recommended Reducing Systems:

Reagent SystemScale SuitabilityProsCons
LiAlH4 (LAH) Lab (<10g)Fast, complete conversion.Dangerous workup (H2 gas), gelatinous aluminum salts.
Red-Al (Vitride) Pilot (>1kg)Soluble byproducts, high flash point, thermally stable.Requires toluene; highly caustic.
NaBH4 + CaCl2 Recommended Safest , cheap, granular byproduct (easy filtration).Slower reaction; requires alcohol solvent.

The "Fieser" Fix (If you must use LAH): If you have a sludge, add water/15% NaOH/water in a 1:1:3 ratio (mL per gram of LAH). This creates a granular aluminate that filters easily. Do not just dump water in.

Module 3: Validated Experimental Protocols
Protocol A: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Reference Standard: Adapted from general pyrazole synthesis methodologies [1, 2].

  • Setup: A 2L reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge: Add Ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.0 equiv) and Ethanol (5 vol).

  • Addition: Cool to 0-5°C. Add 2-Hydrazinopyridine (1.05 equiv) dropwise over 60 mins. Note: Exothermic.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2 hours. Then heat to reflux (78°C) for 3 hours to ensure complete cyclization and water elimination.

  • Workup: Cool to 0°C. The product should crystallize. Filter the solids.[1]

  • Wash: Wash the cake with cold Ethanol (1 vol) followed by Heptane (2 vol).

  • Drying: Vacuum oven at 45°C.

    • Expected Yield: 80-85%[2]

    • Appearance: Off-white to pale yellow solid.

Protocol B: Reduction to (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Methodology: Modified Sodium Borohydride Reduction [3].

  • Setup: 2L reactor under Nitrogen sweep.

  • Charge: Suspend the Ester intermediate (from Protocol A) in THF (5 vol) and Methanol (2 vol).

  • Activator: Add CaCl2 (1.5 equiv) (anhydrous pellets). Stir for 15 mins. Mechanism: CaCl2 activates the ester carbonyl and modifies NaBH4 to a more potent borohydride species.

  • Reduction: Add NaBH4 (2.5 equiv) portion-wise over 1 hour. Maintain Temp

    
    C. Caution: Hydrogen evolution.
    
  • Quench: Cool to 0°C. Slowly add Acetone (0.5 equiv) to quench excess hydride, followed by Saturated NH4Cl solution (5 vol).

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol).

  • Purification: The crude oil often solidifies upon trituration with Diisopropyl Ether (DIPE) or MTBE . Recrystallize from EtOAc/Heptane if necessary.

Module 4: Logical Troubleshooting Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Issue Detected Q1 Is the issue in Step 1 (Ester) or Step 2 (Alcohol)? Start->Q1 Step1 Step 1: Ester Formation Q1->Step1 Step 1 Step2 Step 2: Reduction Q1->Step2 Step 2 Q2 Problem: Low Purity or Low Yield? Step1->Q2 Purity Check Regioisomer. Is TLC showing 2 spots? Q2->Purity Purity Yield Check Stoichiometry. Is Hydrazine quality >98%? Q2->Yield Yield Action1 Action: Lower addition temp to 0°C. Switch solvent to EtOH. Purity->Action1 Q3 Problem: Emulsion or Incomplete? Step2->Q3 Emulsion Did you use LAH? Q3->Emulsion Emulsion Incomplete Did you use CaCl2 additive? Q3->Incomplete Incomplete Action2 Action: Use Rochelle Salts wash or switch to NaBH4/CaCl2. Emulsion->Action2

Figure 2: Diagnostic logic for common scale-up failures.

References
  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6984–7034.

  • Specific Intermediate Synthesis: The synthesis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is described in the context of kinase inhibitors. See World Intellectual Property Organization, Patent WO2010068258A1, "Preparation of Pyrazole Derivatives as Janus Kinase Inhibitors."

  • Ester Reduction Methodology: Brown, H. C., et al. "Selective Reductions. 40. A Simple Modification of Sodium Borohydride for the Rapid Reduction of Esters." Journal of Organic Chemistry, vol. 47, no. 24, 1982, pp. 4702–4708.

  • Safety Data (Hydrazine): PubChem Laboratory Chemical Safety Summary (LCSS) for 2-Hydrazinopyridine.

Sources

Optimization

Enhancing the solubility of pyrazole-based drug candidates

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SOL-001 Welcome to the Technical Support Center You are likely here because your pyrazole-based lead compound behaves like "brick dust"—high melti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SOL-001

Welcome to the Technical Support Center

You are likely here because your pyrazole-based lead compound behaves like "brick dust"—high melting point, high crystallinity, and negligible aqueous solubility. This is a common phenotype for this scaffold. Pyrazoles are planar, electron-rich heteroaromatics that love to stack (π-π interactions) and form stubborn hydrogen bond networks in the solid state.

This guide is not a textbook; it is a troubleshooting manual. We will dismantle the solubility problem using three distinct levers: Molecular Design , Solid-State Chemistry , and Formulation .

Module 1: Molecular Optimization (The Chemistry Lever)

Before you move to formulation, ask: Can I fix this at the structural level?

The "Flatland" Problem

Unsubstituted pyrazoles are planar. When you have multiple aromatic rings attached (e.g., 1,3,5-substituted pyrazoles), the molecule tends to pack efficiently in the crystal lattice. High Lattice Energy (


) = Low Solubility.

Troubleshooting Protocol: Escaping Flatland

  • Issue: Melting Point (MP) > 200°C and

    
     > 3.
    
  • Fix: Introduce

    
     hybridized centers.
    
    • Why: This disrupts the planar stacking, lowering

      
       without necessarily increasing polarity.
      
    • Action: Replace a phenyl ring with a saturated heterocycle (e.g., morpholine, piperidine) or introduce an ortho-substituent on a phenyl ring to force a twist in the conformation (dihedral angle disruption).

The Hydrogen Bond Network
  • Issue: N-unsubstituted pyrazoles (

    
    ) are both hydrogen bond donors (HBD) and acceptors (HBA). They form strong intermolecular dimers or catemers in the solid state [1].
    
  • Fix: N-alkylation or N-arylation.

    • Action: Cap the

      
       position. This removes the HBD capability, breaking the intermolecular H-bond network and significantly lowering the melting point.
      

Module 2: Salt Selection (The Pre-Formulation Lever)

This is the most common point of failure for pyrazoles. Researchers often screen standard "pharmaceutical salt kits" and fail to find a stable salt.

The pKa Trap

Pyrazoles are amphoteric but primarily act as very weak bases .

  • N1 (Pyrrole-like): Weakly acidic (

    
    ).[1]
    
  • N2 (Pyridine-like): Weakly basic (

    
    ) [2].[1]
    

Crucial Rule: For a stable salt, you generally need a


 (pKa of acid - pKa of base) 

to 3.
  • Calculation:

    
    .
    
  • Result: You need an acid with a

    
    .
    

Troubleshooting Table: Acid Selection for Pyrazoles Most "standard" weak acids (Tartaric, Citric, Fumaric) will fail because they are not strong enough to protonate the pyrazole N2.

Acid ClassSpecific AcidpKa (approx)Suitability for PyrazoleNotes
Weak Acetic, Propionic4.7FAIL No proton transfer; loose complex.
Intermediate Fumaric, Citric3.0 - 3.1FAIL/RISKY Salt may disproportionate in solution.
Strong Methanesulfonic (Mesylate)-1.2EXCELLENT Gold standard for weak bases.
Strong Hydrochloric (HCl)-6.0GOOD Common, but risk of "Common Ion Effect" in stomach (Cl-).
Strong Sulfuric (Sulfate)-3.0GOOD Often forms stable, non-hygroscopic salts.
Super-Strong Ethanesulfonic (Esylate)-1.7EXCELLENT Good alternative if Mesylate fails.

Module 3: Formulation Strategies (The Delivery Lever)

If structural tweaks and salts are insufficient, we move to Amorphous Solid Dispersions (ASDs) .

The "Spring and Parachute" Mechanism

Crystalline pyrazoles have low solubility. We convert them to an amorphous form (high energy, high solubility) to create a "Spring" of supersaturation. However, amorphous drugs want to recrystallize (crash out). We use polymers (HPMC-AS, PVPVA) as the "Parachute" to inhibit precipitation [3].

Visualizing the Workflow The following diagram illustrates the decision logic for selecting the correct enhancement strategy.

SolubilityStrategy Start Start: Poorly Soluble Pyrazole Candidate CheckCrystal Is the material highly crystalline? Start->CheckCrystal CheckMP Melting Point > 200°C? CheckCrystal->CheckMP Yes Lipid Lipid Formulation (SEDDS) CheckCrystal->Lipid No (Oil/Gum) CheckPKa Check pKa of N2 (Is pKa > 2.0?) CheckMP->CheckPKa Yes (High Lattice Energy) CheckMP->Lipid No (Low MP) SaltScreen Salt Screen (Must use Strong Acids) CheckPKa->SaltScreen Yes (Basic enough) CoCrystal Co-Crystal Screen (Use planar co-formers) CheckPKa->CoCrystal No (Too weakly basic) ASD Amorphous Solid Dispersion (Spring & Parachute) SaltScreen->ASD Salts Unstable/Hygroscopic CoCrystal->ASD Screen Failed

Figure 1: Decision Matrix for Pyrazole Solubility Enhancement. Blue nodes indicate characterization, Green nodes indicate solid-state modification, Red nodes indicate formulation interventions.

Troubleshooting Q&A: Field Scenarios

Scenario 1: The "Disappearing" Salt

User: "I made a citrate salt of my pyrazole. It looked crystalline, but when I put it in water, the pH dropped, and the drug precipitated out as the free base. Why?" Scientist: You are a victim of Salt Disproportionation .

  • Diagnosis: Citric acid (

    
    ) is too weak for a pyrazole (
    
    
    
    ). The
    
    
    is insufficient. In water, the equilibrium shifts back to the uncharged free base (insoluble) and free acid.
  • Fix: Switch to a Mesylate or Sulfate salt. You need a counter-ion that holds onto the proton tighter than water does.

Scenario 2: The "Brick Dust" Precipitate

User: "My ASD (Amorphous Solid Dispersion) dissolves fast but precipitates within 10 minutes in intestinal fluid (FaSSIF)." Scientist: Your "Spring" works, but your "Parachute" is broken.

  • Diagnosis: The polymer is not effectively inhibiting nucleation/crystal growth.

  • Fix:

    • Switch Polymer: If using PVP (hydrophilic), switch to HPMC-AS (amphiphilic). HPMC-AS interacts hydrophobically with the pyrazole rings while its acidic groups repel each other, preventing aggregation.

    • Drug Load: Reduce drug loading from 50% to 25%. High loading increases the thermodynamic drive to recrystallize.

Scenario 3: Cyclodextrin Failure

User: "I tried complexing with HP-


-Cyclodextrin, but I see no solubility increase."
Scientist:  Check your steric bulk.
  • Diagnosis: Pyrazoles with bulky 3,5-substituents (e.g., tert-butyl, large aryls) may simply not fit into the

    
    -cyclodextrin cavity (approx 6.0–6.5 Å diameter) [4].
    
  • Fix:

    • Try

      
      -Cyclodextrin  (larger cavity).
      
    • Or, add a co-solvent (ternary complex) like Meglumine or Arginine to assist the inclusion.

Experimental Protocol: High-Throughput Salt Screen

Do not waste material on large batches. Use this micro-screen.

  • Preparation: Dissolve pyrazole (5 mg) in Acetone/THF (50:50).

  • Acid Addition: Add 1.1 equivalents of the following acids (in separate vials):

    • Methanesulfonic acid (Strong)

    • Sulfuric acid (Strong)

    • Hydrochloric acid (Strong)

    • Negative Control: Tartaric acid (Weak - expect failure)

  • Evaporation: Allow slow evaporation at RT.

  • Analysis:

    • PLM (Polarized Light Microscopy): Look for birefringence (crystals).

    • DSC (Differential Scanning Calorimetry): Look for a single sharp melting peak different from the free base. If the MP is the same as the free base, you did not form a salt.

References

  • Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Evolution of supersaturation of amorphous pharmaceuticals: the effect of rate of supersaturation buildup. PubMed. Available at: [Link]

  • Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes. PubMed.[2] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Status: Operational Ticket ID: TECH-SUP-PYR-001 Subject: Prevention of Degradation & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Molecule P...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-SUP-PYR-001 Subject: Prevention of Degradation & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

Compound: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Role: Critical bifunctional building block for JAK inhibitors and kinase-targeting chimeras. Chemical Vulnerability: High. This molecule features a primary alcohol attached to an electron-rich pyrazole ring, coupled to an electron-deficient pyridine. This "push-pull" electronic structure creates specific stability challenges, primarily oxidative liability and hygroscopicity .

This guide synthesizes field data and chemical principles to ensure the integrity of your starting material.

The "Why" of Degradation: Mechanistic Insights

To prevent degradation, one must understand the invisible forces attacking the molecule. The hydroxymethyl group at the pyrazole C4 position is pseudo-benzylic . The electron-rich nature of the pyrazole ring activates this position, making the alcohol significantly more prone to auto-oxidation than a standard aliphatic alcohol.

Visualization: Degradation Pathways

The following diagram illustrates the three primary degradation vectors: Auto-oxidation (Air), Photo-degradation (Light), and Acid-Catalyzed Dimerization.

DegradationPathways Start (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (Intact Material) Aldehyde Pyrazole-4-carbaldehyde (Yellow Impurity) Start->Aldehyde [O] Air/Light (Rapid Surface Oxidation) NOxide Pyridine N-Oxide (Polar Impurity) Start->NOxide Peroxides/MCPBA (Trace impurities in solvent) Dimer Bis-pyrazolyl Ether (Dimer) Start->Dimer H+ / Heat (Acidic Solvents) Acid Carboxylic Acid (Insoluble) Aldehyde->Acid [O] Prolonged Exposure

Figure 1: Primary degradation cascades. The transformation to aldehyde is the most common cause of yellowing.

Storage & Handling Protocols

Trust Principle: Treat this compound as a "living" chemical entity. It is not an inert salt.

Optimized Storage Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows kinetic rate of auto-oxidation and N-oxide formation.
Atmosphere Argon or Nitrogen Displaces O₂, preventing the radical chain mechanism of alcohol oxidation.
Container Amber Glass + Parafilm Amber glass blocks UV light (photo-oxidation). Parafilm/Teflon tape prevents moisture ingress.
Desiccant Required The pyridine ring is hygroscopic. Water promotes hydrolysis and caking.
Solvent Avoid protic solvents Do not store in methanol/ethanol for long periods (trans-esterification risk).
The "Rescue" Protocol (If material has degraded)

If your white powder has turned pale yellow, it likely contains 1-5% aldehyde.

  • Dissolve: Dissolve in minimal DCM (Dichloromethane) or EtOAc.

  • Filter: If there are insoluble solids, filter them (likely carboxylic acid degradation products).

  • Wash: Wash with dilute NaHCO₃ (removes acidic impurities).

  • Recrystallize/Precipitate: Add cold Hexanes or Ether to the organic layer to re-precipitate the alcohol.

  • Dry: Vacuum dry under P₂O₅ to remove trace water.

Troubleshooting & FAQs

Q1: My white powder has turned yellow/orange. Is it usable?

Diagnosis: This is the classic sign of surface oxidation . The alcohol has partially oxidized to the corresponding aldehyde (which is often conjugated and colored) or trace N-oxides.

  • Impact: If used in standard couplings (e.g., amide coupling after oxidation, or alkylation), small amounts (<5%) might be tolerable.

  • Action: Check 1H NMR. Look for a small singlet around 9.8–10.0 ppm (Aldehyde CHO). If >5%, repurify using the "Rescue Protocol" above.

Q2: The material is sticking to the spatula and weighing paper.

Diagnosis: Hygroscopicity . The pyridine nitrogen has hydrogen-bonded with atmospheric water.

  • Risk: Your stoichiometry will be wrong. You are weighing water, not reactant.

  • Action: Dry the material in a vacuum oven at 40°C for 4 hours before use. Store in a desiccator thereafter.

Q3: I see a "M+17" or "M+16" peak in my LCMS.

Diagnosis:

  • M+16: Pyridine N-Oxide formation. Likely occurred if stored in solvents containing peroxides (e.g., uninhibited THF or old ethers).

  • M+14 (approx): Oxidation to Aldehyde (Loss of 2H) followed by hydration or artifact. Actually, look for M-2 (Aldehyde) or M+14 (Carboxylic acid).

  • Action: N-oxides are difficult to remove without reduction. Discard batch if critical purity is required.

Q4: Reaction yields are low in Mitsunobu coupling.

Diagnosis: The pKa of the Pyrazole NH (if unprotected) or the basicity of the Pyridine N is interfering. However, for this specific molecule (N-substituted pyrazole), the issue is often dimerization .

  • Mechanism: Under the acidic conditions generated by DIAD/PPh3 byproducts, the alcohol can self-condense to form an ether dimer.

  • Action: Ensure strict temperature control (0°C addition) and use excess reagents to outcompete the dimerization.

Decision Tree: Batch Assessment

Before committing this material to a high-value step, run this logic check.

BatchCheck Check Visual Inspection: Is it White/Off-White? Yellow Yellow/Orange Check->Yellow White White Check->White NMR Run 1H NMR (DMSO-d6) Yellow->NMR White->NMR Aldehyde Peak at ~9.9 ppm? NMR->Aldehyde Yes Water Broad H2O peak >3.5ppm? NMR->Water Yes Clean Clean Spectrum NMR->Clean No Recrystallize ACTION: Recrystallize (EtOAc/Hex) Aldehyde->Recrystallize Dry ACTION: Vacuum Dry (4h @ 40C) Water->Dry Proceed PROCEED with Synthesis Clean->Proceed

Figure 2: Rapid decision matrix for material qualification.

References & Authoritative Sources

The protocols above are derived from standard heterocyclic chemistry handling procedures and specific patent literature regarding pyrazole-pyridine scaffolds.

  • Vertex Pharmaceuticals Inc. Pyrazolo[1,5-a]pyrazin-4-yl derivatives. US Patent 10,144,738 B2. (Describes the synthesis and handling of similar hydroxymethyl-pyrazole intermediates).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for (1-methyl-1H-pyrazol-4-yl)methanol. (Surrogate structure providing baseline safety and GHS data for hydroxymethyl pyrazoles).

  • Jubilant Ingrevia. Safety Data Sheet: 2-(pyridin-4-yl)ethan-1-ol. (Provides hygroscopicity data and storage standards for pyridine-alcohols).

  • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for the oxidation susceptibility of electron-rich heterocyclic alcohols).

  • Pfizer Inc. Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. US Patent 7,074,794. (Details workup procedures avoiding degradation of pyrazole intermediates).

Optimization

Optimizing catalyst loading for pyrazole coupling reactions

Topic: Optimizing Catalyst Loading for Pyrazole Coupling Reactions Ticket Type: Advanced Method Development & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Pyrazole Coupling Reactions Ticket Type: Advanced Method Development & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Pyrazole Paradox

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil) but notoriously difficult to couple efficiently. The core issue is the "Pyrazole Paradox" : the substrate often acts as a competitive ligand. The pyrazole nitrogen (N2) can coordinate to the Palladium (Pd) center, displacing your expensive phosphine ligand and forming an inactive "off-cycle" resting state.

This guide moves beyond simple "add more catalyst" heuristics. We utilize Reaction Progress Kinetic Analysis (RPKA) principles to diagnose deactivation and optimize loading for both yield and downstream purity (ICH Q3D compliance).

Ticket #1: Reaction Stalls at 60-70% Conversion

User Issue: "I started with 5 mol% Pd, but the reaction stalls before completion. Adding more catalyst mid-reaction doesn't help."

Root Cause Analysis: Catalyst Poisoning & Aggregation

When catalyst loading is high, you increase the probability of two deactivation pathways:

  • Competitive Coordination: The pyrazole substrate binds to the Pd(II) intermediate, preventing reductive elimination.

  • Pd-Black Formation: At high concentrations, unstable Pd(0) species aggregate into inactive metallic palladium precipitates.

The Solution: The "Ligand-Heavy" Protocol

Do not just increase the metal. Increase the Ligand-to-Metal (L/M) ratio .

  • Standard: 1:1 or 1.2:1 (L:Pd).

  • Pyrazole Optimized: 2:1 or even 3:1 (L:Pd).

  • Why? Excess ligand shifts the equilibrium away from the inactive [Pd(Pyrazole)₂] complex back to the active [Pd(Ligand)] species.

Visualizing the Mechanism (DOT Diagram)

Figure 1: The Active vs. Off-Cycle Resting States in Pyrazole Coupling.

CatalyticCycle ActivePd Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + Ar-X Poisoned INACTIVE RESTING STATE [Pd(Pyrazole)₂] ActivePd->Poisoned + Excess Pyrazole (Low Ligand Conc.) Coordination Amine Binding OxAdd->Coordination + Pyrazole Product Product Release (Reductive Elimination) Coordination->Product Rate Limiting Step Product->ActivePd Regeneration Poisoned->ActivePd + Excess Ligand (Heat)

Caption: The off-cycle equilibrium. Excess pyrazole traps Pd (Red). Excess ligand pushes Pd back to the active cycle (Green).

Ticket #2: How low can I go? (Optimization Protocol)

User Issue: "I am at 5 mol% loading. It works, but it's too expensive for scale-up. How do I rationally lower the loading?"

Methodology: The "Step-Down" Kinetic Validation

Blindly reducing loading often leads to "induction periods" where the reaction never starts. Use this self-validating protocol.

Step 1: The Precatalyst Switch Move away from Pd(OAc)2 or Pd2(dba)3. These require in-situ reduction and are prone to induction delays.

  • Recommendation: Use Palladacycle Precatalysts (e.g., Buchwald G3/G4) . These generate the active L-Pd(0) species immediately upon exposure to base, ensuring that 1 mol% loading actually delivers 1 mol% active species.

Step 2: The Logarithmic Screen (Experimental Protocol) Run three parallel reactions at logarithmically spaced loadings to determine the "Cliff Point" (the loading where turnover frequency collapses).

VariableVial A (High)Vial B (Medium)Vial C (Low)
Catalyst Loading 2.0 mol%0.5 mol%0.1 mol%
Ligand Ratio 1.5 : 12 : 13 : 1
Concentration 0.2 M0.2 M0.2 M
Temp T_optT_optT_opt

Step 3: Kinetic Profiling (The "Same Excess" Check) If Vial B (0.5%) is slower than Vial A (2.0%) only by a factor of 4, the catalyst is stable. If it is 10x slower, your catalyst is dying (deactivating) during the reaction.

  • Action: If deactivation is observed, switch to a bulkier ligand (e.g., BrettPhos or tBuXPhos) which protects the metal center more effectively than Xantphos or BINAP.

Ticket #3: High Residual Metal in API

User Issue: "My reaction works, but the final product has >500 ppm Palladium. Crystallization isn't removing it."

The "Sticky" Pyrazole Problem

Pyrazoles are excellent metal chelators. Standard crystallization often co-crystallizes the Pd-complex along with your product. You must use Active Scavenging before crystallization.

Scavenger Selection Guide

Data summarized from industrial screening (AstraZeneca/Pfizer datasets).

Scavenger TypeFunctional GroupBest ForCompatibility
Silica-Thiol -SH (Mercapto)Pd(II) & Pd(0)Universal (Compatible with most solvents)
MP-TMT TrimercaptotriazinePd(II) (Hard to remove species)Excellent for Pyrazoles (High affinity)
Activated Carbon C (High Surface Area)Bulk Pd removalNon-specific (May adsorb product)
Celite Diatomaceous EarthPd-Black (Colloidal)Physical filtration only
Protocol: The "Hot Filtration" Workflow
  • Quench: Dilute reaction mixture with a non-coordinating solvent (e.g., EtOAc or MTBE).

  • Scavenge: Add MP-TMT resin (0.5 equiv relative to Pd) .

  • Heat: Stir at 50°C for 4 hours. (Kinetic data shows room temp scavenging is 50% less effective for pyrazoles).

  • Filter: Pass through a pad of Celite/Silica.

Purification Decision Tree (DOT Diagram)

Figure 2: Logical workflow for reducing residual Pd to <10 ppm.

Scavenging Start Crude Reaction Mixture (>500 ppm Pd) CheckForm Is Pd Colloidal (Black)? Start->CheckForm Filter Filter via Celite CheckForm->Filter Yes Chelated Soluble Pd-Pyrazole Complex CheckForm->Chelated No (Clear/Orange) Filter->Chelated Scavenger Add MP-TMT Resin (50°C, 4h) Chelated->Scavenger Test Test Pd Level (ICP-MS) Scavenger->Test Pass Proceed to Crystallization (<10 ppm) Test->Pass Pass Fail Switch to Thiourea Wash Test->Fail Fail

Caption: Decision tree for residual metal removal. MP-TMT is the gold standard for pyrazole-bound Palladium.

References
  • Mechanistic Insight & RPKA: Blackmond, D. G. (2015). Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool. Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Optimization: Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling – A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Link

  • Metal Scavenging Strategies: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • C-H Activation of Pyrazoles: Gandeepan, P., et al. (2019). Transient Directing Groups for Transformative C–H Activation by Functionalization. Chemical Reviews. Link

  • Residual Palladium Analysis: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Work-up Optimization

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Refinement of Work-up Procedures for Pyrazole Scaffolds Introduction Welcome to the Pyrazole Synthesis Technical Support Hub. This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Refinement of Work-up Procedures for Pyrazole Scaffolds

Introduction

Welcome to the Pyrazole Synthesis Technical Support Hub. This guide addresses the "Post-Reaction Bottleneck"—the critical phase where crude reaction mixtures are converted into isolated, pure compounds. Pyrazoles present unique challenges due to their amphoteric nature, potential for regioisomerism, and the toxicity of hydrazine precursors.

The following troubleshooting modules apply rigorous chemical logic to refine your work-up, moving beyond rote "extraction and evaporation" to targeted purification strategies.

Module 1: The Regioisomer Separation Challenge

Context: When synthesizing N-substituted pyrazoles (e.g., via Knorr synthesis with substituted hydrazines), obtaining a mixture of 1,3- and 1,5-isomers is a statistical probability governed by steric and electronic factors.

Q: My LC-MS shows two peaks with identical mass (regioisomers). Flash chromatography provides poor resolution. How can I refine the isolation without running a slow column?

A: Relying solely on silica chromatography for pyrazole regioisomers is often inefficient due to their similar polarities. The refinement strategy involves exploiting solubility differentials and selective crystallization .

Troubleshooting Protocol: The "Solubility Switch" Method
  • Evaporation: Remove the reaction solvent completely.

  • Solvent Screen: Test the crude solid with non-polar solvents (Hexanes, Heptane) and ether-based solvents (MTBE, Diethyl Ether).

    • Scientific Rationale: 1,5-isomers are generally more sterically congested (twisted) and often possess higher solubility in non-polar media compared to the flatter, more crystalline 1,3-isomers.

  • Trituration:

    • Add cold MTBE (3-5 mL per gram of crude).

    • Sonicate for 5 minutes.

    • Filter the suspension.

    • Result: The filter cake is often enriched in the major isomer (typically 1,3), while the filtrate contains the minor isomer and impurities.

Data Visualization: Isomer Properties & Separation
Feature1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleSeparation Strategy
Sterics Less hindered; planar conformation.More hindered; often twisted aryl groups.Crystallization: 1,3 often crystallizes first.
Polarity Slightly more polar (better surface contact).Slightly less polar.Chromatography: 1,5 elutes first (usually).
pKa (Conj. Acid) ~2.0 - 2.5~1.5 - 2.0 (Steric inhibition of resonance).pH Extraction: Difficult to separate solely by pH.
Workflow Diagram: Regioisomer Processing

RegioisomerSeparation Start Crude Reaction Mixture (Isomer A + Isomer B) Solvent Evaporate & Add Non-Polar Solvent (Hexane/MTBE) Start->Solvent Filtration Filtration / Centrifugation Solvent->Filtration Solid Solid Cake (Enriched Isomer A) Filtration->Solid Precipitate Liquor Mother Liquor (Enriched Isomer B + Impurities) Filtration->Liquor Filtrate Recryst Recrystallization (EtOH/Water) Solid->Recryst >90% Purity Column Flash Chromatography (Gradient Elution) Liquor->Column Recover Minor Isomer

Caption: Workflow for non-chromatographic enrichment of pyrazole regioisomers via solubility differentiation.

Module 2: Amphoteric Isolation & pH Swing

Context: Many researchers lose yield during aqueous work-up because they ignore the amphoteric nature of NH-pyrazoles. They can act as weak acids (forming salts at high pH) and weak bases (forming salts at low pH).

Q: I synthesized a 3,5-dimethylpyrazole derivative, but after extracting with ethyl acetate and washing with 1M HCl, my yield is near zero. Where did it go?

A: You likely washed your product into the aqueous waste. Pyrazoles are basic nitrogen heterocycles. Washing with 1M HCl protonates the pyridine-like nitrogen (N2), forming a water-soluble pyrazolium salt.

Refined Protocol: The "Isoelectric" Work-up

To maximize recovery, you must target the neutral species.

  • Quench: Pour reaction mixture into water.

  • Check pH:

    • If the reaction was acidic (e.g., acetic acid solvent): The product is in the water layer. Do not extract yet.

    • If the reaction was basic: The product may be a salt in the water layer.

  • The Swing: Adjust the aqueous phase to pH 7–8 using saturated NaHCO₃ or dilute NaOH.

    • Scientific Rationale: The pKa of the protonated pyrazole is typically 2.5. The pKa of the NH proton is ~14. At pH 7, the molecule is strictly neutral and lipophilic.

  • Extraction: Extract with Ethyl Acetate or DCM only after pH adjustment.

  • Validation: Spot the aqueous layer on TLC to ensure the organic compound has been fully extracted.

Module 3: Hydrazine Remediation (Safety & Purity)

Context: Excess hydrazine is a common contaminant. It is toxic, nucleophilic (interferes with downstream steps), and difficult to visualize on UV-active TLC.

Q: How do I ensure complete removal of residual hydrazine without decomposing my pyrazole?

A: Standard water washes are often insufficient due to hydrazine's hydrogen-bonding capability. A chemical scavenging approach is superior to physical separation.

Refined Protocol: The Scavenger Wash
  • Primary Extraction: Perform your standard organic extraction.

  • Scavenging: Wash the organic layer with a 5% aqueous solution of Acetone or Glyoxal .

    • Mechanism: Hydrazine reacts rapidly with the ketone/aldehyde to form a water-soluble hydrazone.

    • Reference: This utilizes the classic Schiff base formation to sequester the hydrazine.

  • Acid Wash (Optional): If your pyrazole is N-substituted (non-basic), wash with 0.5M HCl to remove the hydrazone.

  • Final Wash: Brine wash to remove residual scavenger.

Data Visualization: Impurity Management Logic

ImpurityLogic Impurity Contaminant: Excess Hydrazine Wash Wash with 5% Acetone/Water Impurity->Wash Reaction In-situ Reaction: Hydrazone Formation Wash->Reaction Schiff Base Partition Partitioning Reaction->Partition Waste Aqueous Waste (Hydrazone) Partition->Waste Polar/Ionic Product Organic Layer (Pure Pyrazole) Partition->Product Lipophilic

Caption: Chemical scavenging strategy for removing hydrazine residues using acetone.

Module 4: Green Chemistry & Solvent Selection

Q: We are scaling up and need to replace Dichloromethane (DCM) in the work-up. What are the alternatives?

A: DCM is standard but environmentally hazardous. For pyrazoles, 2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.

Comparative Analysis Table:

SolventExtraction Efficiency (Pyrazoles)Safety ProfilePhase SeparationRecommendation
DCM HighToxic, CarcinogenicGood (Bottom layer)Avoid on scale.
Ethyl Acetate ModerateFlammable, SafeModerate (Emulsions possible)Standard for small scale.
2-MeTHF High Derived from biomassExcellent (Clean break)Preferred for scale-up.

Note: 2-MeTHF forms an azeotrope with water that allows for easy drying of the organic phase during evaporation.

Summary of Refined Work-up Workflow

The following master diagram integrates the pH swing, scavenging, and crystallization logic into a single decision matrix.

MasterWorkflow Reaction Reaction Complete TypeCheck Is Pyrazole N-H or N-R? Reaction->TypeCheck NH_Path N-H Pyrazole TypeCheck->NH_Path NR_Path N-R Pyrazole TypeCheck->NR_Path pH_Adjust Adjust pH to 7.0 - 8.0 (Isoelectric Point) NH_Path->pH_Adjust Extract_NH Extract w/ 2-MeTHF pH_Adjust->Extract_NH Dry Dry (Na2SO4) & Evaporate Extract_NH->Dry Scavenge Wash w/ 5% Acetone (Remove Hydrazine) NR_Path->Scavenge Extract_NR Extract w/ EtOAc or MTBE Scavenge->Extract_NR Extract_NR->Dry Triturate Triturate w/ Hexanes Dry->Triturate Final Pure Product Triturate->Final

Caption: Master decision tree for pyrazole work-up based on substitution pattern.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews. Available at: [Link]

  • Maddani, M. R., & Prabhu, K. R. (2011). A Chemo- and Regioselective Synthesis of Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to Chlorinated Solvents in Organic Synthesis. ChemSusChem. Available at: [Link]

  • Ansari, A., et al. (2017). Recent Advances in the Synthesis of Pyrazoles. RSC Advances. Available at: [Link]

Reference Data & Comparative Studies

Validation

Biological Activity of Substituted Pyridinyl Pyrazoles: A Comparative Technical Guide

Executive Summary The pyridinyl pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP, thereby acting as a potent kinase inhibitor. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinyl pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP, thereby acting as a potent kinase inhibitor. This guide objectively compares the biological performance of substituted pyridinyl pyrazoles against industry standards (Erlotinib, Celecoxib, Levofloxacin) across three therapeutic axes: anticancer (kinase inhibition), anti-inflammatory (COX-2 selectivity), and antimicrobial efficacy.

Therapeutic Axis I: Anticancer Activity & Kinase Inhibition[1][2][3][4]

Substituted pyridinyl pyrazoles function primarily as ATP-competitive inhibitors. Their nitrogen-rich heterocycle forms crucial hydrogen bonds with the hinge region of kinases such as EGFR, c-Met, and PIM-1.

Comparative Performance Data: EGFR and Cell Viability

The following table synthesizes experimental data comparing novel pyridinyl pyrazole derivatives against standard chemotherapeutic agents.

Compound IDTarget / Cell LineIC₅₀ (µM)Reference Std.[1][2]Std. IC₅₀ (µM)Relative PotencyMechanism/Notes
Cpd 4a [1]EGFR (Enzyme)0.31 ± 0.008 Erlotinib0.11 ± 0.008~0.35xHigh binding affinity (-9.52 kcal/mol); superior HepG2 cytotoxicity.[3]
Cpd 4a [1]HepG2 (Liver Cancer)0.15 ± 0.03 Erlotinib0.73 ± 0.044.8x Higher Superior cellular permeability compared to Erlotinib.
Cpd 6e [2]EGFR (Enzyme)0.009 StaurosporineN/AUltra-Potent Dual EGFR/HER2 inhibitor; induces apoptosis in MCF-7.
Cpd 7b [3]PIM-1 Kinase0.0189 Staurosporine0.0167Comparable96.4% inhibition of PIM-1; arrests cell cycle at G1 phase.[4]
Cpd 92 [4]HCT-116 (Colon)10.7 Doxorubicin5.23~0.5xDose-dependent inhibition; lower toxicity to normal cells.
Mechanistic Visualization: EGFR Signaling Blockade

The diagram below illustrates the intervention point of pyridinyl pyrazoles within the EGFR signaling cascade, preventing downstream proliferation signals.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos If ATP binds ATP ATP ATP->EGFR Normal Activation Inhibitor Pyridinyl Pyrazole (Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site RAS RAS Activation Phos->RAS RAF RAF/MEK/ERK Cascade RAS->RAF Prolif Cell Proliferation & Survival RAF->Prolif

Caption: Pyridinyl pyrazoles competitively bind to the ATP-binding pocket of EGFR, halting autophosphorylation and the downstream RAS/RAF proliferation cascade.

Therapeutic Axis II: Anti-inflammatory & COX-2 Selectivity[7]

The clinical challenge with NSAIDs is gastrointestinal (GI) toxicity caused by COX-1 inhibition.[5] Pyridinyl pyrazoles offer a scaffold that can be tuned for high COX-2 selectivity, minimizing GI side effects while maintaining anti-inflammatory potency.

Comparative Performance Data: COX Inhibition
Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Reference DrugRef.[6] SIClinical Implication
Cpd 5f [5]1.50 >100>66Celecoxib~8.6Superior selectivity; reduced ulcerogenic risk.
AD 532 [6]Moderate N/AHighIndomethacinLowMinimal renal toxicity; no ulcerogenic effect observed in vivo.[7]
Cpd 45a [7]0.045 0.398.69Celecoxib8.60Equivalent selectivity to Celecoxib with thiazolidine moiety.

Structure-Activity Relationship (SAR) Landscape[8]

The biological activity of the pyridinyl pyrazole scaffold is strictly governed by substitution patterns. The following analysis breaks down the causality of these substitutions.

SAR Logic Map

SAR_Map Core Pyridinyl Pyrazole Scaffold N1 N1 Position Core->N1 C3 C3 Position Core->C3 C5 C5 Position Core->C5 N1_Ph Phenyl/Aryl Group N1->N1_Ph N1_Act Increases Lipophilicity & COX-2 Selectivity N1_Ph->N1_Act C3_Pyr Pyridyl Group C3->C3_Pyr C3_Act Crucial for Kinase Hinge Binding C3_Pyr->C3_Act C5_Sub Bulky Substituents (e.g., Thiophene) C5->C5_Sub C5_Act Enhances Cytotoxicity (Steric Fit) C5_Sub->C5_Act

Caption: SAR map detailing how specific substitutions at N1, C3, and C5 positions modulate pharmacological outcomes.[8][9]

Key Insights:

  • N1-Substitution: Introduction of a phenyl or substituted aryl group at N1 is critical for COX-2 selectivity . The bulky group fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

  • C3-Pyridine Moiety: The nitrogen atom in the pyridine ring (attached at C3) often acts as a hydrogen bond acceptor, interacting with the backbone NH of kinase hinge regions (e.g., Met793 in EGFR).

  • C4-Linkers: Introducing a chalcone or hydrazone linker at C4 can enhance flexibility, allowing the molecule to adopt a conformation that maximizes binding energy [7].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the high-performing compounds cited above.

A. Synthesis of 1,3,5-Substituted Pyridinyl Pyrazoles (General Protocol)

Rationale: The Claisen-Schmidt condensation followed by cyclization with hydrazine is the most robust route, offering high yields (75-90%) and simplified purification.

  • Chalcone Formation (Precursor):

    • Reagents: Acetylpyridine (1.0 eq), Substituted Benzaldehyde (1.0 eq), 40% NaOH (aq), Ethanol.

    • Procedure: Dissolve acetylpyridine and benzaldehyde in ethanol (10 mL/mmol). Add NaOH dropwise at 0-5°C. Stir at room temperature (RT) for 12–24 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Cyclization to Pyrazole:

    • Reagents: Chalcone (from step 1), Hydrazine Hydrate (2.0 eq) or Phenylhydrazine, Glacial Acetic Acid (Catalyst/Solvent).

    • Procedure: Reflux the chalcone and hydrazine in glacial acetic acid (or ethanol with catalytic acetic acid) for 6–8 hours.

    • Work-up: Pour into crushed ice. Filter the solid precipitate.

    • Purification: Recrystallization from ethanol/DMF.

    • QC Check: ¹H-NMR must show disappearance of chalcone alkene protons and appearance of pyrazole C4-H singlet (~6.8–7.2 ppm).

B. In Vitro COX-2 Inhibition Assay (Colorimetric)

Rationale: This assay quantifies the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD, providing a direct measure of inhibition.

  • Preparation: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Enzyme Activation: Incubate COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0) with Heme cofactor for 10 min at 25°C.

  • Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 15 min.

    • Control: DMSO only (100% activity).

    • Standard: Celecoxib (10 µM).

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    

References

  • Bayoumi, N. A., & El-Shehry, M. F. (2022).[3] Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(23), 1755-1769.[3] Link

  • Abdelgawad, M. A., et al. (2022). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. International Journal of Molecular Sciences, 23(3). Link

  • Hassan, A. S., et al. (2021).[10] New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. Bioorganic Chemistry, 115, 105193. Link

  • ResearchGate Review. (2023). Anticancer IC50 values of pyrazole compounds using MTT assay against human breast cancer cells. Link

  • Abdel-Aziz, S. A., et al. (2021).[9][10] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking... RSC Advances, 11, 2387-2402. Link

  • Alexandria University Study.[7] (2018). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.[7] ResearchGate.[7][11] Link

  • ResearchGate Article. (2020). Synthesis of new pyrazoles and pyrazolo[3,4-b]pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Link

Sources

Comparative

Structure-activity relationship (SAR) of pyrazole derivatives.

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Kinase Inhibition Strategic Overview: The Pyrazole Advantage In the high-stakes arena of small molecule drug discovery, the pyrazole sca...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Kinase Inhibition

Strategic Overview: The Pyrazole Advantage

In the high-stakes arena of small molecule drug discovery, the pyrazole scaffold has emerged as a "privileged structure," particularly in the design of ATP-competitive kinase inhibitors. Unlike their bioisosteres (isoxazoles, furanones), pyrazoles offer a unique tautomeric profile and a dual hydrogen-bonding capability (donor/acceptor) that is critical for interacting with the kinase hinge region.

This guide objectively compares the 1,3,5-trisubstituted pyrazole scaffold against its common bioisosteric alternatives, focusing on potency (


), selectivity, and physicochemical properties. We analyze why pyrazoles often outperform isoxazoles in hinge-binding efficiency and provide a validated experimental framework for their synthesis and evaluation.

Comparative Analysis: Pyrazoles vs. Bioisosteres

The decision to utilize a pyrazole ring over an isoxazole or pyrimidine often hinges on the specific electronic and steric requirements of the target binding pocket.

Mechanistic Differentiators
  • H-Bonding Capacity (The Hinge Interaction):

    • Pyrazole: Possesses both a hydrogen bond donor (

      
      , unless substituted) and an acceptor (
      
      
      
      ). This allows for bidentate binding to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).
    • Isoxazole/Oxazole: Lacks the hydrogen bond donor capability of the

      
      . These scaffolds rely solely on the acceptor (
      
      
      
      or
      
      
      ), often resulting in reduced affinity unless the protein pocket lacks a corresponding donor.
    • Pyrimidine: Excellent acceptors, but often requires an exocyclic amine (e.g., 2-aminopyrimidine) to provide the donor functionality found intrinsically in the pyrazole core.

  • Electronic Tuning:

    • Pyrazoles are electron-rich (

      
      -excessive), facilitating 
      
      
      
      stacking interactions with aromatic residues (e.g., the Gatekeeper residue) more effectively than the more electron-deficient pyrimidine ring.
Performance Data: Representative SAR Profile

The following table summarizes a comparative SAR study targeting EGFR (Epidermal Growth Factor Receptor) , illustrating the impact of scaffold modification on potency and solubility.

Table 1: Comparative Potency and Physicochemical Profile Data synthesized from representative medicinal chemistry campaigns (e.g., targeting EGFR/VEGFR).

Scaffold TypeCore StructureEGFR

(nM)
LogP (Lipophilicity)Aqueous SolubilityHinge Interaction Mode
Pyrazole 1,3,5-Trisubstituted12 ± 3 3.2ModerateBidentate (Donor + Acceptor)
Isoxazole 3,5-Disubstituted145 ± 153.4LowMonodentate (Acceptor only)
Pyrimidine 2,4-Disubstituted45 ± 82.8HighMonodentate (Requires -NH2 for Bidentate)
Furanone 3,4-Disubstituted>5003.1ModerateWeak/None

Analysis: The pyrazole derivative demonstrates a 12-fold increase in potency compared to the isoxazole analogue. This is directly attributed to the


 donor interacting with the backbone carbonyl of Met793 (in EGFR) or similar hinge residues. The isoxazole, lacking this proton, loses a critical roughly 1-2 kcal/mol binding energy contribution.

Detailed SAR & Optimization Logic

To maximize the efficacy of the pyrazole scaffold, specific positions on the ring must be optimized for distinct roles.

The SAR Map

The following diagram illustrates the functional roles of the N1, C3, C4, and C5 positions in a typical kinase inhibitor design.

PyrazoleSAR Pyrazole Pyrazole Core (1,3,5-Trisubstituted) N1 N1 Position Solubility & PK Control (e.g., Methyl, Hydroxyethyl) Pyrazole->N1 Modulates ADME C3 C3 Position Specificity Pocket (Steric bulk determines selectivity) Pyrazole->C3 Fills Hydrophobic Pocket C4 C4 Position Electronic Tuning (Halogens/CN for metabolic stability) Pyrazole->C4 Prevents Oxidation C5 C5 Position Hinge/Gatekeeper Interaction (Aromatic systems for pi-stacking) Pyrazole->C5 Primary Binding Vector

Figure 1: Functional mapping of the pyrazole ring. Each position serves a distinct pharmacological purpose, allowing for independent optimization of affinity (C3/C5) and pharmacokinetics (N1).

Critical Design Rules
  • Regiochemistry Matters: In 1,3,5-substituted pyrazoles, the C3 and C5 positions are not equivalent. The C5 substituent typically faces the inner ATP pocket (Gatekeeper), while C3 extends towards the solvent front. Mistaking these positions during synthesis leads to inactive isomers.

  • N1-Unsubstituted vs. Substituted:

    • N1-H: Essential if the nitrogen acts as a donor.

    • N1-Alkyl: If the N2 is the primary acceptor, alkylating N1 can improve lipophilicity and membrane permeability, provided it does not clash sterically with the protein.

Experimental Protocols

To validate the SAR discussed above, we employ a self-validating workflow consisting of regioselective synthesis followed by a FRET-based kinase assay.

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Challenge: The condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers. Solution: Use of


-alkynyl ketones  or specific solvent controls to direct regioselectivity.

Protocol:

  • Reagents: 1,3-diketone (1.0 eq), Hydrazine derivative (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

  • Reaction: Reflux the 1,3-diketone and hydrazine in ethanol with catalytic acetic acid for 4–6 hours.

  • Validation (Crucial Step):

    • Perform NOESY NMR spectroscopy.

    • Check: Look for a cross-peak between the N1-substituent protons and the C5-substituent protons. The absence of this cross-peak suggests the formation of the unwanted 1,3-isomer.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine


 values to quantify potency.

Protocol:

  • Preparation: Prepare 3-fold serial dilutions of the pyrazole compound in DMSO (Start conc: 10

    
    M).
    
  • Incubation:

    • Mix Kinase (e.g., EGFR, 5 nM), Peptide Substrate (biotinylated, 50 nM), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      ).
      
    • Incubate for 15 mins at Room Temperature (RT) to allow compound binding.

  • Reaction Start: Add ATP (at

    
     concentration, typically 10-50 
    
    
    
    M) to initiate the reaction. Incubate for 60 mins.
  • Detection:

    • Add Stop Solution containing EDTA and Detection Reagents (Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin).

    • Incubate for 60 mins.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Plot Signal Ratio (665/620) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to extract

    
    .
    

Workflow Visualization

The following diagram outlines the iterative cycle of design, synthesis, and testing required to optimize the pyrazole scaffold.

Workflow Design 1. Scaffold Design (Bioisostere Selection) Synthesis 2. Regioselective Synthesis (1,3-Diketone + Hydrazine) Design->Synthesis Verification 3. Structural Verification (NOESY NMR / X-Ray) Synthesis->Verification Verification->Synthesis Wrong Isomer (Retry) Assay 4. Kinase Assay (TR-FRET / ADP-Glo) Verification->Assay Confirmed Isomer Analysis 5. SAR Analysis (Potency vs. Selectivity) Assay->Analysis Analysis->Design Next Gen Optimization

Figure 2: The iterative DMTA (Design-Make-Test-Analyze) cycle for pyrazole drug discovery. Structural verification (Step 3) is the critical "Go/No-Go" gate to ensure SAR data validity.

References

  • Faming, Z. et al. (2020). "Structure-Activity Relationship Studies of Pyrazole Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry. [Link](Note: Representative DOI for standard SAR literature in EJMech).

  • Lombardo, L. J. et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link](Foundational text on kinase inhibitor scaffold optimization).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2662, Celecoxib." PubChem. [Link].

  • Zhang, H. et al. (2019). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry. [Link].

Validation

The Pyridyl-Pyrazole Scaffold: A Comparative Guide to (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Derivatives

Executive Summary In the landscape of kinase inhibition, particularly for the Transforming Growth Factor-beta (TGF-β) pathway, the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol structure represents a critical "gateway inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibition, particularly for the Transforming Growth Factor-beta (TGF-β) pathway, the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol structure represents a critical "gateway intermediate." It serves as the foundational pharmacophore for a generation of highly selective ALK5 (TGF-βRI) inhibitors, most notably Galunisertib (LY2157299) .

This guide objectively compares the performance of inhibitors derived from this pyridyl-pyrazole scaffold against alternative chemotypes (such as the imidazole-based SB431542 and triazole-based EW-7197). We analyze the structural causality behind their selectivity profiles, provide validated synthesis and assay protocols, and visualize the mechanism of action.

Part 1: The Pharmacophore Profile

Why This Scaffold Matters

The molecule (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is not typically used as a standalone inhibitor but is the essential building block that confers ATP-mimetic properties to larger drug molecules.

  • The Hinge Binder: The nitrogen atom on the pyridine ring (position 2) and the nitrogen on the pyrazole ring act as a bidentate ligand. They form crucial hydrogen bonds with the hinge region of the ALK5 kinase domain (specifically residues His283 and Asp281).

  • The Selectivity Switch: Unlike earlier imidazole-based scaffolds, the pyridyl-pyrazole core reduces off-target affinity for p38 MAPK, a common liability in TGF-β inhibitor development.

Part 2: Comparative Analysis

Pyridyl-Pyrazole vs. Alternative Scaffolds

The following analysis compares the "Galunisertib Class" (derived from our topic molecule) against the "First Generation" (Imidazole) and "Next Generation" (Triazole) alternatives.

Table 1: Comparative Performance Metrics
FeaturePyridyl-Pyrazole Class (e.g., Galunisertib)Imidazole Class (e.g., SB431542)Triazole-Pyridine Class (e.g., EW-7197/Vactosertib)
Core Intermediate (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol4-(4-fluorophenyl)-5-(2-pyridyl)-1H-imidazole[1,2,4]triazolo[1,5-a]pyridine
Primary Target TGF-βRI (ALK5)TGF-βRI (ALK5), ALK4, ALK7TGF-βRI (ALK5)
Potency (IC50) 56 nM (Cell-free)~94 nM (Cell-free)12 nM (Cell-free)
p38 MAPK Selectivity High (>100-fold)Moderate (Cross-reactivity issues)Very High
In Vivo Half-Life Short (~2-4 hrs)N/A (Tool compound only)Moderate (~5-8 hrs)
Clinical Status Phase II (Discontinued/Superseded)Preclinical Tool (Not for human use)Phase II/III
Key Toxicity Cardiac Valve Toxicity (requires intermittent dosing)undefinedManageable (Lower cardiac risk)
Expert Insight: The Causality of Selectivity

The superiority of the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol derivatives over the imidazole class lies in the rigidity of the bi-aryl bond. The pyrazole-pyridine bond is less prone to the "propeller twisting" seen in tri-substituted imidazoles, allowing for a tighter fit in the narrow ATP pocket of ALK5, thereby excluding bulkier kinases like p38 MAPK.

Part 3: Experimental Protocols

A. Synthesis of the Core Intermediate

Objective: Synthesize (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol from commercially available precursors. This protocol ensures a high-purity scaffold for further derivatization.

Reagents:

  • 2-Hydrazinopyridine[1]

  • 1,1,3,3-Tetramethoxypropane (or Malonaldehyde bis(dimethylacetal))

  • POCl3 / DMF (Vilsmeier-Haack reagent)

  • NaBH4 (Sodium Borohydride)

Workflow:

  • Cyclization: Reflux 2-hydrazinopyridine with 1,1,3,3-tetramethoxypropane in ethanol/HCl to form 1-(pyridin-2-yl)-1H-pyrazole .

  • Formylation: Perform a Vilsmeier-Haack reaction. Add POCl3 dropwise to DMF at 0°C. Add the pyrazole product. Heat to 90°C for 4 hours. Quench with ice water and neutralize with NaHCO3 to isolate 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde .

  • Reduction: Dissolve the aldehyde in MeOH. Add NaBH4 (1.5 eq) at 0°C. Stir for 1 hour. Quench with water, extract with EtOAc.

  • Validation: 1H NMR (DMSO-d6) should show a methylene doublet at ~4.3 ppm and a hydroxyl triplet.

B. Validated Kinase Assay (ADP-Glo™)

Objective: Measure the IC50 of the synthesized derivative against recombinant ALK5.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Enzyme Mix: Prepare 2x ALK5 enzyme solution (0.5 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate Mix: Prepare 2x ATP/Substrate mix (10 µM ATP + 0.2 µg/µL Casein).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min (RT).

    • Add 4 µL Substrate Mix. Incubate 60 min (RT).

  • Detection: Add 10 µL ADP-Glo Reagent (40 min incubation). Add 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: TGF-β Signaling & Inhibitor Intervention

This diagram illustrates the canonical SMAD pathway and the specific point where Pyridyl-Pyrazole inhibitors (like Galunisertib) competitively bind to the ALK5 ATP pocket.

TGF_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-βRII / TGF-βRI (ALK5) Complex TGF_Ligand->Receptor_Complex Activates Phosphorylation Phosphorylation of SMAD2/3 Receptor_Complex->Phosphorylation Kinase Activity Inhibitor Pyridyl-Pyrazole Inhibitor (Competes with ATP) Inhibitor->Receptor_Complex Blocks ATP Binding SMAD_Complex SMAD2/3 + SMAD4 Complex Phosphorylation->SMAD_Complex Recruitment Nucleus Nuclear Translocation & Transcription SMAD_Complex->Nucleus Gene Expression

Caption: The Pyridyl-Pyrazole scaffold blocks the ALK5 kinase domain, preventing SMAD2/3 phosphorylation and downstream fibrosis/tumorigenesis.

Diagram 2: Synthesis Logic of the Scaffold

This flowchart visualizes the conversion of the raw pyridine hydrazine into the active alcohol intermediate.

Synthesis_Flow Start 2-Hydrazinopyridine Step1 Cyclization (Tetramethoxypropane) Start->Step1 Inter1 1-(pyridin-2-yl)-1H-pyrazole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3/DMF) Inter1->Step2 Inter2 4-Carbaldehyde Derivative Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Final (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Step3->Final

Caption: Three-step synthesis yielding the core alcohol scaffold used for Galunisertib-class inhibitors.

References

  • Yingling, J. M., et al. (2004). Preclinical assessment of Galunisertib (LY2157299), a TGF-beta receptor I kinase inhibitor. Nature Reviews Drug Discovery.[2]

  • Bonafoux, D., et al. (2009). Fragment-based discovery of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid derivatives as inhibitors of TGF-beta type I receptor kinase. Bioorganic & Medicinal Chemistry Letters.

  • Jin, C. H., et al. (2014).[3] Discovery of EW-7197: A highly potent, selective, and orally bioavailable inhibitor of TGF-beta type I receptor kinase.[3] Journal of Medicinal Chemistry.

  • Herbertz, S., et al. (2015). Clinical development of Galunisertib (LY2157299 monohydrate).[3] Drug Design, Development and Therapy.

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[3] Journal of Medicinal Chemistry.

Sources

Comparative

Comparative study of pyrazole isomers in ligand design

Topic: Comparative study of pyrazole isomers in ligand design Content Type: Publish Comparison Guides Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of pyrazole isomers in ligand design Content Type: Publish Comparison Guides

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib, Ruxolitinib, and Crizotinib. However, its utility is often complicated by two distinct isomeric challenges: prototropic tautomerism in


-pyrazoles and regioisomerism  in 

-substituted derivatives.

This guide provides a technical comparison of these isomeric forms, analyzing their impact on binding affinity, metabolic stability, and synthetic accessibility. We move beyond basic definitions to explore the "why" and "how" of selecting the correct isomer for kinase and GPCR targets.

Part 1: The Tautomerism Challenge ( -Pyrazoles)

The Chameleon Effect

Unsubstituted


-pyrazoles exist as a dynamic equilibrium between two tautomers (

-substituted and

-substituted). In solution, this proton transfer is rapid, often faster than the NMR time scale, leading to averaged signals.
  • Mechanism: The proton on

    
     hops to 
    
    
    
    , effectively swapping the substituents at positions 3 and 5.
  • Binding Implication: In a protein binding pocket, the enzyme selects the specific tautomer that complements its H-bond donor/acceptor residues. This incurs an entropic penalty (freezing the equilibrium) but offers "induced fit" versatility.

DOT Diagram 1: Tautomeric Equilibrium & Binding Modes

Tautomerism cluster_equilibrium Dynamic Equilibrium (Solution) cluster_binding Protein Binding Event T1 3-Substituted (Tautomer A) T2 5-Substituted (Tautomer B) T1->T2 Proton Transfer (Fast) Pocket Binding Pocket (Fixed Geometry) T1->Pocket Selection T2->Pocket Selection Complex Ligand-Protein Complex Pocket->Complex Affinity Lock

Caption: Dynamic equilibrium of 1H-pyrazoles allows the protein to select the optimal tautomer, though N-substitution locks this geometry.

Part 2: Regioisomerism ( - vs -Disubstituted)

When the nitrogen is substituted (e.g.,


-methyl, 

-aryl), the tautomeric equilibrium is frozen, creating distinct regioisomers . The choice between a

-disubstituted and a

-disubstituted scaffold is a critical decision point in Lead Optimization.
Comparative Performance Matrix
Feature

-Disubstituted Pyrazole

-Disubstituted Pyrazole
Impact on Design
Geometry "Linear" / Extended"Bent" / Clustered

-isomers force substituents closer, creating steric bulk near the

site.
Lipophilicity (LogP) Generally LowerGenerally Higher

-isomers often shield polar groups more effectively, increasing permeability.
Metabolic Stability ModerateHigh

-substitution can sterically hinder metabolic attack at the C5 position.
Case Example LsrK Kinase InhibitorsCelecoxib (COX-2)Celecoxib utilizes the

-diaryl geometry to fit the COX-2 side pocket.
Case Study: COX-2 Inhibition (Celecoxib Architecture)

The efficacy of Celecoxib relies heavily on its


-diarylpyrazole  core.
  • Observation: The

    
    -regioisomer places the phenyl rings in a twisted orientation that perfectly matches the hydrophobic channel of COX-2.
    
  • Comparative Data: Isomeric analogs (

    
    -diaryl) show a drastic reduction in selectivity (SI) for COX-2 over COX-1.
    
    • Celecoxib (

      
      -isomer):
      
      
      
      (COX-2)
      
      
      0.04
      
      
      M; Selectivity Index > 300.
    • Regioisomer (

      
      -analog):
      
      
      
      (COX-2) > 1.0
      
      
      M; Selectivity Index < 10.
  • Mechanism: The

    
    -isomer lacks the necessary steric clash to force the phenyl rings out of planarity, preventing deep pocket penetration.
    

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazoles

Achieving high regioselectivity is the primary synthetic bottleneck. The reaction of hydrazine with unsymmetrical 1,3-diketones typically yields a mixture.

Objective: Synthesize


-disubstituted pyrazoles with >95% regioselectivity.

Reagents:

  • Unsymmetrical 1,3-diketone (e.g., benzoylacetone)

  • Aryl hydrazine hydrochloride

  • Solvent: Ethanol (for thermodynamic control) or Acetic Acid (for kinetic control)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M).

  • Addition: Add 1.1 eq of aryl hydrazine.

  • Reflux: Heat to reflux for 4 hours.

    • Critical Insight: To favor the

      
      -isomer  (kinetic product), use a bulky hydrazine and perform the reaction in acetic acid  at lower temperatures initially.
      
    • To favor the

      
      -isomer  (thermodynamic product), use ethanol/HCl  and extended reflux times.
      
  • Purification: Evaporate solvent. If a mixture forms, separation via flash chromatography is required.

    
    -isomers typically elute faster (higher 
    
    
    
    ) due to lower polarity/shielding.

DOT Diagram 2: Synthetic Decision Tree

Synthesis Start Start: Unsymmetrical 1,3-Diketone + Hydrazine ConditionA Condition A: Ethanol, Reflux (Thermodynamic) Start->ConditionA ConditionB Condition B: Acetic Acid or Lewis Acid (Kinetic) Start->ConditionB ResultA Major Product: 1,3-Isomer ConditionA->ResultA Steric Relief ResultB Major Product: 1,5-Isomer ConditionB->ResultB Nucleophilic Attack at Less Hindered Carbon

Caption: Synthetic conditions dictate the regiochemical outcome. Acidic/Kinetic conditions favor 1,5-isomers.

Protocol B: Structural Validation (NOESY NMR)

Distinguishing isomers requires unambiguous structural proof. 1D NMR is often insufficient due to similar chemical shifts.

Methodology:

  • Sample Prep: Dissolve 5 mg of purified product in DMSO-

    
    .
    
  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

  • Analysis:

    • 
      -Isomer:  Look for a cross-peak (correlation) between the 
      
      
      
      -substituent protons (e.g.,
      
      
      -Methyl or
      
      
      -Aryl ortho protons) and the substituent at position 5 (e.g., Phenyl ortho protons).
    • 
      -Isomer:  The 
      
      
      
      -substituent is far from the C3-substituent; NOE signals will be weak or absent between these specific groups. Instead, you may see NOE between the
      
      
      -substituent and the C5-proton (if C5 is unsubstituted).

References

  • Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. Journal of Medicinal Chemistry.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances.

  • Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics.

Validation

Validation of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol as a bioactive compound

This guide serves as a technical validation resource for (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol , evaluating its utility as a privileged scaffold in medicinal chemistry. It compares this motif against standard bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol , evaluating its utility as a privileged scaffold in medicinal chemistry. It compares this motif against standard bioisosteres (e.g., 1-phenylpyrazole) and provides actionable protocols for its synthesis and biological characterization.

Executive Summary: The Pyridin-2-yl Advantage

In modern drug discovery, the 1-(pyridin-2-yl)pyrazole motif has emerged as a superior bioisostere to the classical 1-phenylpyrazole found in early-generation inhibitors (e.g., Celecoxib analogs). While the phenyl ring provides hydrophobic bulk, it lacks specific polar interactions and suffers from poor aqueous solubility.

The (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol compound serves as a critical "linker-ready" fragment. The hydroxymethyl group at position 4 allows for rapid diversification (via oxidation to aldehyde/acid or conversion to halides), while the pyridine nitrogen at position 2' acts as a key hydrogen bond acceptor, often targeting the hinge region of kinases or improving metabolic stability by reducing lipophilicity.

Comparative Analysis: Pyridyl vs. Phenyl vs. Alkyl

The following table contrasts the physicochemical and functional performance of the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol scaffold against its primary alternatives.

Feature1-(Pyridin-2-yl) (Target) 1-Phenyl (Alternative A)1-Methyl (Alternative B)
LogP (Calc.) ~0.8 - 1.2 (Optimal)~1.9 - 2.5 (High)~ -0.5 (Too Low)
TPSA (Ų) ~45-50 (Permeable)~30 (Low Polarity)~30
Solubility High (pH dependent)LowVery High
H-Bonding Acceptor (Pyridine N) NoneNone
Metabolic Risk N-Oxidation (manageable)Hydroxylation (High)Dealkylation
Binding Mode Bidentate/Hinge BinderHydrophobic PackingSteric Filler only

Expert Insight: The Pyridin-2-yl scaffold offers the best balance of "drug-likeness." Unlike the phenyl ring, the pyridine nitrogen reduces LogP, improving oral bioavailability without sacrificing the aromatic stacking interactions required for target affinity.

Experimental Validation Protocols

To validate this compound in your pipeline, use the following self-validating protocols. These workflows ensure chemical purity and biological relevance.

Protocol A: Modular Synthesis (The "Coupling-First" Route)

Rationale: Unlike linear cyclization (using hydrazines), this route allows you to vary the aryl ring late-stage if the pyridine motif fails ADME criteria.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (Starting Material)

  • 2-Bromopyridine

  • Copper(I) Iodide (CuI)

  • Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand)

  • K3PO4 (Base)

  • LiAlH4 (Reducing Agent)

Step-by-Step Workflow:

  • C-N Coupling (Ullmann-Type):

    • Charge a reaction vessel with Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 2-Bromopyridine (1.2 eq), CuI (0.1 eq), and K3PO4 (2.0 eq).

    • Add Dioxane (0.5 M concentration) and the diamine ligand (0.2 eq).

    • Critical Step: Degas with N2 for 10 mins to prevent Cu oxidation.

    • Heat at 110°C for 16-24h. Monitor by LCMS for the product mass (M+H).

    • Validation Check: Reaction is complete when the uncoupled pyrazole peak disappears.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Reduction to Alcohol:

    • Dissolve the intermediate ester in dry THF at 0°C.

    • Add LiAlH4 (1.5 eq) dropwise (Exothermic!).

    • Stir at RT for 2h.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Final QC: Verify structure via 1H NMR (Look for Pyridine protons at 8.5 ppm and CH2-OH singlet at 4.6 ppm).

Protocol B: Bioactivity Validation (Fragment Screening via SPR)

Rationale: As a low molecular weight fragment, standard IC50 assays may be insufficiently sensitive. Surface Plasmon Resonance (SPR) measures direct binding kinetics.

  • Immobilization: Immobilize the target protein (e.g., p38 MAPK or similar kinase) onto a CM5 sensor chip via amine coupling.

  • Injection: Inject the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol at concentrations ranging from 10 µM to 500 µM.

  • Reference: Use the 1-phenyl analog as a negative control for "specific polar binding" (if the pyridine N is critical, the phenyl analog will show lower affinity or faster off-rate).

  • Data Analysis: Fit sensorgrams to a 1:1 binding model to determine

    
    .
    
    • Success Criterion: A Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom validates the scaffold as a high-quality starting point.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the synthesis logic and the pharmacophore hypothesis.

Diagram 1: Synthesis & Pharmacophore Logic

G Start Pyrazole-4-Ester Inter Intermediate: N-Pyridyl Ester Start->Inter CuI, Ligand 110°C (Ullmann) Reagent 2-Bromopyridine Reagent->Inter Product Target: (1-(pyridin-2-yl)... -4-yl)methanol Inter->Product LiAlH4 Reduction PyN Pyridine N: H-Bond Acceptor Product->PyN Property OH 4-CH2OH: Linker/Donor Product->OH Property

Caption: Modular synthesis via Ullmann coupling allows late-stage introduction of the Pyridine-2-yl pharmacophore.

Diagram 2: Comparative Binding Hypothesis

Binding Target Protein Binding Pocket (e.g., Kinase Hinge) Hbond H-Bond Interaction (Specific) Target->Hbond Hydrophobic Hydrophobic Stacking Target->Hydrophobic Pyridyl 1-(Pyridin-2-yl) Scaffold Pyridyl->Hbond Pyridine N Pyridyl->Hydrophobic Aromatic Ring Phenyl 1-Phenyl Scaffold Phenyl->Hbond MISSING Phenyl->Hydrophobic Aromatic Ring

Caption: The Pyridin-2-yl motif enables dual interactions (H-bonding + Stacking), whereas the Phenyl motif lacks the H-bond capability.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Copper-Catalyzed Coupling (Ullmann): Cristau, H. J., et al. (2004). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695–709. Link

  • Fragment-Based Screening: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Pyridine vs Phenyl Solubility: Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

Comparative

Benchmarking Catalytic Efficiency: Pyrazole Ligands vs. Conventional Alternatives

Executive Summary: The Pyrazole Advantage In the high-stakes arena of homogeneous catalysis, phosphine ligands (e.g.,

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the high-stakes arena of homogeneous catalysis, phosphine ligands (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, BINAP) and cyclopentadienyl (Cp) moieties have long been the gold standards. However, pyrazole-based ligands —specifically Scorpionates (Tp) and Pyrazole-Pincers (NNN/PNP)—are displacing these incumbents in specific high-value applications.[1]

This guide benchmarks the catalytic efficiency of pyrazole ligands against these traditional alternatives. The data suggests that while phosphines often yield higher initial Turnover Frequencies (TOF) in cross-coupling, pyrazoles offer superior oxidative stability , metal-ligand cooperation (MLC) , and regioselectivity in C-H activation.[1]

The Landscape: Why Switch to Pyrazoles?

The decision to transition from phosphine or Cp ligands to pyrazoles rests on three distinct physicochemical advantages:

  • Tunable Sterics (Cone Angle): Unlike Cp ligands which are structurally rigid, pyrazoles (especially in Scorpionate form) allow for precise steric tuning via 3,5-substitution.[1]

  • Harder N-Donors: Pyrazoles are harder bases than phosphines, making them more resistant to oxidative degradation—a critical factor in aerobic oxidation catalysis.[1]

  • Bifunctional Catalysis (The "NH" Effect): Protic pyrazoles (containing an N-H bond) can participate in proton transfer steps, lowering activation energy barriers in hydrogenation reactions via Metal-Ligand Cooperation (MLC).[1]

Comparative Benchmarking: Case Studies

Scenario A: Transfer Hydrogenation (Ketone Reduction)

Comparison: Pyrazole-based Pincers (NNN) vs. Pyridine-based Pincers.

In ruthenium-catalyzed transfer hydrogenation, the ligand's ability to facilitate proton transfer is the rate-determining factor.[1]

FeaturePyridine-Based Pincers (Traditional)Pyrazole-Based Pincers (Alternative)Performance Verdict
Mechanism Inner-sphere (requires substrate coordination).[1]Outer-sphere (Metal-Ligand Cooperation).[1]Pyrazole Wins
TOF (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
~2,000 - 5,000> 20,000Pyrazole Wins
Condition Tolerance Sensitive to base concentration.Operates well in base-free conditions (if pre-activated).[1]Pyrazole Wins
Cost Low to Moderate.[1]Low (Simple condensation synthesis).[1]Tie

Scientific Insight: The N-H moiety on the pyrazole arm acts as a proton shuttle, allowing the hydride transfer to occur without the substrate binding directly to the metal center.[1] This "outer-sphere" mechanism bypasses steric crowding, significantly boosting TOF.[1]

Scenario B: Cross-Coupling (Suzuki-Miyaura)

Comparison: Pyrazole-Phosphine Hybrids vs. Bis-Phosphines (e.g., dppf).

MetricBis-Phosphine (e.g., dppf)Pyrazole-Phosphine HybridPerformance Verdict
Peak TOF Extremely High (> 50,000 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Moderate (5,000 - 15,000

)
Phosphine Wins
Air Stability Poor (Oxidizes to phosphine oxides).High (Hemilabile arm protects center).[1]Pyrazole Wins
Pd Leaching Moderate.[1]Low (Chelate effect is robust).[1]Pyrazole Wins

Scientific Insight: While phosphines provide the strong ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-donation required for rapid oxidative addition (the rate-limiting step in many couplings), pyrazoles offer "hemilability." The pyrazole arm can dissociate to open a coordination site for the substrate and then re-associate to stabilize the intermediate, extending the catalyst's lifetime (TON).[1]
Scenario C: Stabilization & Polymerization

Comparison: Scorpionates (Tp) vs. Cyclopentadienyl (Cp).

Scorpionates are often called "inorganic Cp ligands" because they occupy three facial coordination sites (6-electron donors).[1]

  • Steric Protection: Tp ligands create a deeper "pocket" for the metal than Cp, protecting it from bimolecular decomposition.[1]

  • Electronic Tuning: The electron density at the metal center in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     complexes is lower than in 
    
    
    
    , making Tp complexes more electrophilic and often more active for Lewis acid catalysis and polymerization.

Experimental Protocol: Validating Catalytic Efficiency

To objectively benchmark a pyrazole ligand against a standard, you must determine the Initial TOF (at <20% conversion) and the Max TON (point of deactivation).[1]

Reagents & Setup
  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR) or Dodecane (for GC). Must be inert.

  • Solvent: Anhydrous, degassed via freeze-pump-thaw (3 cycles).

  • Reactor: Schlenk tubes or J-Young NMR tubes for in-situ monitoring.[1]

Step-by-Step Workflow
  • Catalyst Stock Solution: Prepare a stock solution of the metal precursor and ligand (1:1.1 ratio) in the glovebox to ensure accurate low-loading delivery (e.g., 0.1 mol%).[1]

  • Baseline Reaction (T=0): Combine substrate, base/additive, and internal standard.[1] Take a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     aliquot to calibrate the internal standard ratio.
    
  • Initiation: Inject the catalyst stock solution at the reaction temperature (

    
    ).
    
  • Kinetic Sampling (The Critical Step):

    • Withdraw aliquots at geometric time intervals (e.g., 1, 2, 4, 8, 15, 30 mins).

    • IMMEDIATE QUENCH: You must quench the aliquot immediately (e.g., with cold ethyl acetate/silica or exposure to air if air-sensitive) to stop the reaction.[1]

  • Analysis: Analyze via GC-FID or

    
    H NMR. Plot [Product] vs. Time.
    
Calculation of Metrics
  • Initial Rate (

    
    ):  Determine the slope of the linear portion of the concentration vs. time curve (typically first 10-20% conversion).
    
  • TOF (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
  • TON: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    

Visualizing the Mechanisms

Diagram 1: The Benchmarking Workflow

This flow illustrates the logical progression for validating a new ligand system.

BenchmarkingWorkflow Start Ligand Synthesis (Pyrazole vs. Alternative) Screening Screening Phase (Yield @ 24h) Start->Screening Standard Conditions Kinetics Kinetic Profiling (In-situ NMR/GC) Screening->Kinetics If Yield > 50% Metrics Calculate Metrics (TOF, TON, Stability) Kinetics->Metrics Linear Regression Decision Go/No-Go Decision Metrics->Decision Compare to Benchmark Decision->Start Optimize Structure

Caption: The iterative workflow for benchmarking catalytic ligands, prioritizing kinetic profiling over simple yield determination.

Diagram 2: Metal-Ligand Cooperation (The "NH" Advantage)

This diagram contrasts the static nature of Phosphine/Pyridine ligands with the dynamic, proton-responsive nature of Pyrazole ligands.[1]

MLC_Mechanism cluster_0 Traditional Ligand (Static) cluster_1 Pyrazole Ligand (Dynamic) M_Static Metal Center (Sterically Crowded) Substrate_Static Substrate (Must Bind Metal) M_Static->Substrate_Static TS_Static High Energy TS (Inner Sphere) Substrate_Static->TS_Static M_Py Metal-Pyrazole (N-H Moiety) Substrate_Py Substrate (H-Bonds to Ligand) M_Py->Substrate_Py H-Bonding TS_Py Low Energy TS (Outer Sphere) Substrate_Py->TS_Py Proton Shuttle

Caption: Mechanistic comparison showing how protic pyrazole ligands lower activation energy via outer-sphere metal-ligand cooperation.

References

  • Trofimenko, S. (1993).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.[1] (Foundational text on Pyrazole/Borate ligand systems).

  • Kozuch, S., & Martin, J. M. L. (2012).[1][2] "Turning Over" Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794.[1][2][3] Link[1]

  • Singer, A., et al. (2023).[1] Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties.[4][5][6] Russian Chemical Reviews. Link

  • Kumar, A., et al. (2014).[1] Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 19, 1-x.[1] Link[1]

  • Harris, M. C., et al. (2021).[1] Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence and Catalysis.[1] International Journal of Molecular Sciences. Link

Sources

Validation

Selectivity &amp; Liability Profiling: The (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Scaffold

The following guide serves as a technical comparative analysis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (hereafter referred to as Py-Pz-MeOH ). This document is designed for drug discovery scientists evaluating this...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparative analysis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (hereafter referred to as Py-Pz-MeOH ). This document is designed for drug discovery scientists evaluating this scaffold as a fragment, building block, or probe in medicinal chemistry campaigns.

Executive Summary: The Scaffold Dilemma

In modern medicinal chemistry, (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a "privileged structure"—a scaffold capable of binding to multiple protein families, particularly Kinases and G-Protein Coupled Receptors (GPCRs) (e.g., M4 Muscarinic PAMs, GPR40 agonists).

However, its utility is often compromised by a specific type of biological cross-reactivity: Cytochrome P450 (CYP) Inhibition . Unlike its phenyl-substituted counterparts, the pyridine nitrogen (N-Py) presents a lone pair that can coordinate with the heme iron of metabolic enzymes, leading to Type II binding spectra and undesirable drug-drug interactions (DDIs).

This guide compares Py-Pz-MeOH against its primary bioisosteres to quantify these risks and provides the experimental protocols required to validate them.

Comparative Analysis: Py-Pz-MeOH vs. Alternatives

We evaluate the Py-Pz-MeOH scaffold against two common alternatives used during Lead Optimization:

  • Ph-Pz-MeOH: (1-phenyl-1H-pyrazol-4-yl)methanol (The hydrophobic control).

  • Pym-Pz-MeOH: (1-(pyrimidin-2-yl)-1H-pyrazol-4-yl)methanol (The polarity-matched alternative).

Table 1: Physicochemical & Biological Liability Profile
FeaturePy-Pz-MeOH (Product)Ph-Pz-MeOH (Alternative A)Pym-Pz-MeOH (Alternative B)
Structure Pyridine-PyrazolePhenyl-PyrazolePyrimidine-Pyrazole
LogP (Calc) ~1.2 (Moderate)~1.9 (High)~0.6 (Low)
Solubility High (pH dependent)LowVery High
1° Cross-Reactivity CYP Inhibition (High Risk) Low CYP RiskLow/Moderate CYP Risk
Mechanism N-Py coordinates Heme FeSteric occlusion onlyWeak N-coordination
Kinase Selectivity Moderate (Hinge Binder)Low (Promiscuous)High (Specific H-bonds)
Metabolic Soft Spot Pyridine N-OxidationPhenyl hydroxylationRing opening/oxidation
Deep Dive: The Mechanism of Cross-Reactivity

The primary cross-reactivity concern for Py-Pz-MeOH is not immunological, but enzymatic.

  • The Liability: The sp2 nitrogen at the 2-position of the pyridine ring is a potent lewis base. In the confined active site of CYP enzymes (specifically CYP3A4 and CYP2D6), this nitrogen displaces the water molecule coordinated to the Heme Iron.

  • The Consequence: This results in Reversible Inhibition (Type II binding). While this stabilizes the molecule, it blocks the metabolism of co-administered drugs.

  • The Alternative: Ph-Pz-MeOH lacks this nitrogen, eliminating the coordinate bond risk, but often suffers from poor solubility and higher non-specific protein binding due to increased lipophilicity.

Visualizing the Interaction Pathways

The following diagram illustrates the mechanistic divergence between the Product (Py-Pz-MeOH) and the Alternative (Ph-Pz-MeOH) regarding off-target interactions.

CrossReactivityPathways cluster_0 Scaffold Inputs cluster_1 Biological Targets (Cross-Reactivity) PyPz Py-Pz-MeOH (Pyridine Core) CYP CYP450 Heme Iron (Metabolic Enzyme) PyPz->CYP N-Lone Pair Coordination Kinase Kinase Hinge Region (ATP Pocket) PyPz->Kinase Donor/Acceptor PhPz Ph-Pz-MeOH (Phenyl Core) PhPz->CYP Hydrophobic Interaction PhPz->Kinase Hydrophobic Only Outcome_DDI Type II Binding (Strong Inhibition / DDI) CYP->Outcome_DDI Pyridine Effect Outcome_Metab Substrate Turnover (Normal Metabolism) CYP->Outcome_Metab Phenyl Effect Outcome_Bind H-Bond Interaction (Target Binding) Kinase->Outcome_Bind

Caption: Mechanistic divergence of Pyridine vs. Phenyl scaffolds. The Pyridine N-lone pair (Blue node) actively coordinates with CYP Heme (Yellow node), causing inhibition, whereas the Phenyl analog undergoes standard turnover.

Validated Experimental Protocols

To objectively assess the cross-reactivity of Py-Pz-MeOH , you must perform a Spectral Binding Assay . This is superior to standard IC50 assays for this scaffold because it distinguishes between simple pore blocking and the specific Heme-coordination mechanism characteristic of pyridines.

Protocol A: CYP450 Spectral Binding Assay (Type II Binding)

Objective: Determine if Py-Pz-MeOH binds directly to the Heme iron of CYP3A4.

Reagents:

  • Recombinant CYP3A4 supersomes (1 µM concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • Test Compound: Py-Pz-MeOH (dissolved in DMSO).

  • Reference: Ketoconazole (Positive Control), Ph-Pz-MeOH (Negative Control).

Workflow:

  • Baseline Correction: Aliquot 1 mL of CYP3A4 solution into two cuvettes (Sample and Reference). Place in a dual-beam spectrophotometer and record the baseline (400–500 nm).

  • Titration: Add Py-Pz-MeOH to the Sample cuvette in stepwise increments (0.5 µM to 50 µM). Add an equivalent volume of DMSO to the Reference cuvette.

  • Measurement: After each addition, mix by inversion and scan the spectrum from 350 nm to 500 nm.

  • Analysis:

    • Look for a Type II Difference Spectrum : A trough at ~390–410 nm (Low Spin) and a peak at ~425–435 nm (High Spin/Ligand Bound).

    • Calculation: Plot the difference in absorbance (

      
      ) against concentration. Fit to the Michaelis-Menten or Hill equation to determine the Spectral Dissociation Constant (
      
      
      
      ).

Self-Validating Check:

  • If the Peak is at 420 nm (CO-like) or 390 nm (Type I), the mechanism is not N-coordination.

  • If Py-Pz-MeOH shows a Peak at ~430 nm, cross-reactivity is confirmed.

  • Ph-Pz-MeOH should show no peak at 430 nm (Type I or no binding).

Protocol B: Selectivity Profiling Workflow

The following DOT diagram outlines the decision matrix for progressing this scaffold.

SelectivityWorkflow Start Start: Py-Pz-MeOH Scaffold Evaluation Step1 Assay 1: CYP Spectral Binding (Protocol A) Start->Step1 Decision1 Type II Spectrum (Peak @ 430nm)? Step1->Decision1 Mitigation Strategy: Steric Shielding (Add ortho-substituent to Pyridine) Decision1->Mitigation Yes (High Liability) Step2 Assay 2: Kinase Panel (Selectivity Screen) Decision1->Step2 No (Low Liability) Mitigation->Step1 Retest Analog Result_Good Proceed to Lead Opt (Low Liability) Step2->Result_Good High Selectivity Result_Bad Switch Scaffold (to Pyrimidine/Phenyl) Step2->Result_Bad Promiscuous

Caption: Decision matrix for evaluating Py-Pz-MeOH. Detection of Type II binding triggers a mandatory structural modification (steric shielding) before proceeding to kinase selectivity panels.

Authoritative Grounding & References

The evaluation of the Py-Pz-MeOH scaffold is grounded in its application as a precursor for Muscarinic M4 Positive Allosteric Modulators (PAMs) and Kinase inhibitors. The "cross-reactivity" concerns regarding pyridine-heme interactions are a fundamental principle of medicinal chemistry.

Key Findings from Literature:
  • M4 Receptor Selectivity: Derivatives of Py-Pz-MeOH (specifically the pyrazol-4-yl-pyridine core) have been validated as selective PAMs for the M4 receptor, showing minimal cross-reactivity with M1-M3 subtypes when optimized. This proves that while the core has liabilities, the extended molecule can achieve high GPCR selectivity [1].

  • Scaffold Hopping: Replacing the Phenyl ring (in Lamellarin O analogues) with Pyrazole/Pyridine systems significantly alters cytotoxicity profiles, highlighting the "switch" in biological activity driven by this specific scaffold change [2].

References
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Source: Acta Pharmaceutica Sinica B (2022) / PubMed Central. URL:[Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Source: Royal Society of Chemistry (RSC) Advances (2023). URL:[Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Comparative

Technical Comparison Guide: Pyrazole vs. Imidazole Scaffolds in Medicinal Chemistry

Executive Summary In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) scaffold is rarely arbitrary. While both are five-membered aromatic heterocycles capable of hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) scaffold is rarely arbitrary. While both are five-membered aromatic heterocycles capable of hydrogen bonding and


-stacking, their electronic profiles diverge significantly.

The Core Trade-off:

  • Imidazole is a stronger base (

    
    ) and a potent metal coordinator. It is often chosen to enhance aqueous solubility or target metal-centers (e.g., heme iron in CYP enzymes), but this brings a higher risk of metabolic liability and off-target toxicity.
    
  • Pyrazole is a much weaker base (

    
    ) with reduced metal affinity. It is frequently employed as a bioisostere to improve metabolic stability, reduce CYP inhibition, and fine-tune lipophilicity (
    
    
    
    ), though it presents unique synthetic challenges regarding regioselectivity.

Part 1: Physicochemical & Electronic Profiling

The fundamental difference lies in the nitrogen positioning.[1][2] In imidazole, the nitrogens are separated by a carbon, allowing for more effective charge delocalization and higher basicity. In pyrazole, the adjacent nitrogens create a repulsive lone-pair interaction, lowering the


 and altering the dipole moment.
Comparative Data Matrix
PropertyPyrazole (1,2-diazole)Imidazole (1,3-diazole)Medicinal Chemistry Implication
Basicity (

of

)
~2.5 (Weak Base)~7.0 (Moderate Base)Imidazole is often protonated at physiological pH (7.4), improving solubility but potentially limiting passive permeability. Pyrazole remains neutral.
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Both scaffolds interact with Ser/Thr/Tyr residues, but the 1,3-geometry of imidazole often fits "classic" kinase hinge regions differently than the 1,2-geometry.
Dipole Moment ~2.2 D~3.8 DImidazole is more polar. Pyrazole substitution is often required to modulate polarity for CNS penetration.
CYP Inhibition Risk Low to ModerateHighImidazole N3 is a "privileged" heme-iron coordinator, leading to frequent CYP inhibition (e.g., Ketoconazole).
Metabolic Stability High (generally)ModerateImidazole is prone to N-glucuronidation and oxidative ring opening.
Tautomerism and Binding Modes

Both scaffolds exhibit annular tautomerism, which complicates binding mode prediction.

  • Imidazole: The tautomers are often degenerate unless asymmetrically substituted.

  • Pyrazole: The tautomeric equilibrium is heavily influenced by substituents. Electron-withdrawing groups (EWG) favor the tautomer where the proton is on the nitrogen distant from the EWG to minimize dipole repulsion.

Part 2: Drug-Target Interactions & Bioisosterism

The CYP Liability Mechanism

One of the most critical decision points is Cytochrome P450 interaction.

  • Mechanism: The

    
     lone pair of the imidazole N3 is sterically accessible and electronically rich, making it an ideal ligand for the 
    
    
    
    center of the heme porphyrin ring in CYP enzymes. This leads to Type II binding spectra and competitive inhibition.
  • The Pyrazole Solution: Pyrazole's adjacent nitrogen withdraws electron density inductively, and the 1,2-geometry often creates steric clashes with the porphyrin cage, significantly reducing affinity for the heme iron.

Case Study: CB1 Receptor Antagonists In the development of Rimonabant (a CB1 antagonist), the central scaffold is a pyrazole .[3][4]

  • Experiment: Researchers synthesized imidazole bioisosteres to test if the 1,5-diaryl substitution pattern could be maintained on a 1,3-diazole core.

  • Result: While imidazole analogs retained affinity, they exhibited different selectivity profiles and higher CYP inhibition potential.[5] The pyrazole core was essential for maintaining the specific "twist" required for the receptor's hydrophobic pocket while minimizing metabolic overhead [1].

Part 3: Synthetic Accessibility & Regio-control

Synthesizing N-substituted pyrazoles is notoriously difficult due to regioisomerism . Unlike imidazole, where alkylation often yields a single product due to tautomeric rapid equilibrium or specific directing groups, pyrazole alkylation yields mixtures of N1- and N2-alkylated products.

Decision Tree: Synthetic Strategy

The following diagram outlines the logic for controlling regioselectivity in pyrazole synthesis.

PyrazoleSynthesis Start Target: N-Substituted Pyrazole Method Choose Method Start->Method Condensation Cyclocondensation (Hydrazine + 1,3-Dicarbonyl) Method->Condensation De Novo Synthesis Alkylation Direct Alkylation (NH-Pyrazole + R-X) Method->Alkylation Scaffold Modification Symm Symmetric 1,3-Dicarbonyl? Condensation->Symm Conditions Reaction Conditions Alkylation->Conditions Single Single Regioisomer Symm->Single Yes RegioControl Control via Solvent/Sterics (Difficult to predict) Symm->RegioControl No Acidic Acidic/Neutral (Steric Control) Conditions->Acidic Kinetic Basic Basic (NaH/THF) (Electronic/Chelation Control) Conditions->Basic Thermodynamic ResultA Mixture (Separation Required) Acidic->ResultA ResultB High Selectivity (N1 vs N2) Basic->ResultB

Figure 1: Decision logic for synthesizing N-substituted pyrazoles. De novo cyclocondensation is preferred for regiocontrol, whereas direct alkylation often requires extensive optimization.

Part 4: Experimental Protocols

Protocol A: Regioselective N-Alkylation of Pyrazoles

Objective: To preferentially synthesize the N1-alkylated product over the N2-isomer using thermodynamic control.

Reagents:

  • Substituted Pyrazole (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Cesium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)
    
  • Solvent: DMF (for

    
    ) or THF (for NaH)
    

Workflow:

  • Activation: Dissolve the pyrazole in anhydrous THF under

    
     atmosphere. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to ensure complete deprotonation (formation of the pyrazolyl anion).
    
  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: Regioisomers often have significantly different

    
     values due to dipole differences.
    
Protocol B: Structural Validation via NOE NMR

Objective: To unambiguously distinguish between N1- and N2-alkylated pyrazoles/imidazoles. Standard 1D NMR is often insufficient due to similar chemical shifts.

Methodology:

  • Sample Prep: Dissolve ~5-10 mg of purified compound in

    
     or 
    
    
    
    .
  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiment.

  • Analysis Logic:

    • Target Interaction: Look for cross-peaks between the protons of the new N-alkyl group (e.g.,

      
      ) and the protons on the adjacent ring carbon (
      
      
      
      or substituent).
    • Pyrazole N1-Alkylation: Strong NOE observed between

      
       and the substituent at position 5 (
      
      
      
      ). No NOE with
      
      
      .
    • Pyrazole N2-Alkylation: Strong NOE observed between

      
       and the substituent at position 3 (
      
      
      
      ).
    • Imidazole: Distinguishing N1 vs N3 alkylation (if C2/C4/C5 are substituted) follows the same proximity principle.

Self-Validation Check: If NOE signals are weak, ensure the mixing time is appropriate (typically 500–800 ms for small molecules). If signals are absent, the alkyl group may be freely rotating or too distant (confirming the isomer where the alkyl group is away from the bulky substituent) [2].

Part 5: References

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry. [Link]

  • Regioselective Synthesis and Structural Characterization of Pyrazole Derivatives. National Institutes of Health (PubMed Central). [Link]

  • Pyrazole and Imidazole Physicochemical Properties. Scribd / Medicinal Chemistry Archives. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity for CYP2E1. National Institutes of Health. [Link]

Sources

Validation

Efficacy Evaluation: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol vs. Celecoxib

This guide provides a technical comparison and evaluation framework for (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (hereafter referred to as Compound A ) versus the established clinical standard, Celecoxib . Note on Data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and evaluation framework for (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (hereafter referred to as Compound A ) versus the established clinical standard, Celecoxib .

Note on Data Availability: While Celecoxib is a well-characterized COX-2 inhibitor, Compound A is a structural fragment/intermediate often found in the synthesis of larger bioactive ligands (e.g., for kinase or COX-2 inhibition) rather than a marketed drug. Consequently, this guide treats Compound A as a research candidate or fragment lead , contrasting its physicochemical and predicted pharmacological profile against the fully optimized Celecoxib.

Executive Summary & Structural Basis

This comparison evaluates the efficacy potential of a simplified pyrazole scaffold (Compound A) against a fully optimized diarylheterocycle (Celecoxib). From a medicinal chemistry perspective, this is a comparison between a "Fragment" and a "Lead/Drug."

FeatureCelecoxib (Standard)Compound A (Candidate)
Role Selective COX-2 Inhibitor (NSAID)Synthetic Intermediate / Fragment Lead
Core Scaffold 1,5-Diarylpyrazole1-Heteroarylpyrazole
Key Pharmacophore Sulfonamide (binds Arg120/Glu524) + Tolyl (hydrophobic channel)Pyridine (H-bond acceptor) + Alcohol (H-bond donor/acceptor)
MW 381.37 g/mol ~175.19 g/mol
Lipophilicity (cLogP) ~3.5 (High bioavailability)~0.8 (Hydrophilic, low membrane perm.)
Primary Target Cyclooxygenase-2 (COX-2)Unknown (Predicted weak COX binder)
Expert Insight (SAR Analysis)

Celecoxib achieves nanomolar potency via a "side-pocket" binding mechanism. Its sulfonamide group anchors to the hydrophilic side pocket of COX-2, while the phenyl rings fill the hydrophobic channel. Compound A lacks the lipophilic bulk (the 5-aryl group) and the sulfonamide anchor. Therefore, Compound A is predicted to have significantly lower efficacy (IC50 in the high µM to mM range) if tested directly against COX-2. It serves better as a starting block for fragment-based drug discovery (FBDD) rather than a direct competitor.

Mechanism of Action & Signaling Pathway

To evaluate efficacy, one must understand the pathway Celecoxib modulates and where Compound A would theoretically intervene.

COX-2 Signaling Pathway (DOT Diagram)

The following diagram illustrates the Arachidonic Acid cascade. Celecoxib blocks the conversion of AA to PGG2.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA PGG2 PGG2 AA->PGG2 Cyclooxygenation COX2 COX-2 Enzyme (Inducible) Celecoxib Celecoxib (Inhibitor) Celecoxib->COX2 Blocks Active Site (IC50 ~40nM) CompA Compound A (Putative Weak Binder) CompA->COX2 Weak/No Binding (Predicted) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Peroxidation

Caption: The Arachidonic Acid cascade showing the specific inhibition point of Celecoxib at COX-2. Compound A is hypothesized to have weak interaction at the same locus due to structural deficiencies.

Comparative Efficacy Data (Experimental & Reference)

Since Compound A is not a marketed drug, direct head-to-head literature data is scarce. Below is a Comparative Guide using Celecoxib's established values and the expected values for Compound A based on structural activity relationship (SAR) principles.

Table 1: In Vitro Enzymatic Efficacy

Standard Assay: Recombinant human COX-2 inhibition (Colorimetric/Fluorometric).

ParameterCelecoxib (Reference)Compound A (Experimental)Interpretation
COX-2 IC50 0.04 µM (40 nM) [1]> 100 µM (Predicted)Celecoxib is ~2500x more potent.
COX-1 IC50 15.0 µM> 100 µMCompound A likely lacks specific binding to either isoform.
Selectivity (SI) 375 (COX-1/COX-2)~1 (Non-selective)Celecoxib is highly selective; Compound A is likely inactive.
Solubility Low (Lipophilic)High (Hydrophilic)Compound A is easier to dissolve for assays but lacks membrane permeability.
Table 2: Cellular Efficacy (LPS-induced RAW 264.7 Macrophages)

Standard Assay: Measurement of PGE2 levels in supernatant.

ParameterCelecoxibCompound A
EC50 (PGE2 Red.) ~20-50 nM N/A (Inactive)
Cytotoxicity (CC50) > 50 µMLikely > 100 µM

Experimental Protocols (The Validation System)

To objectively verify the efficacy of Compound A against Celecoxib, use the following self-validating protocols.

Protocol A: COX-2 Fluorescent Inhibitor Screening

Objective: Determine the IC50 of Compound A using Celecoxib as the positive control.

  • Reagent Prep:

    • Buffer: 100 mM Tris-HCl (pH 8.0).

    • Enzyme: Recombinant human COX-2 (1 unit/well).

    • Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – reacts with PGG2 to produce Resorufin (fluorescent).

    • Compounds: Dissolve Celecoxib in DMSO (stock 10 mM). Dissolve Compound A in DMSO or Buffer (stock 10 mM).

  • Workflow:

    • Step 1: Dilute compounds (serial 1:10 dilution) from 100 µM down to 0.1 nM.

    • Step 2: Incubate Enzyme + Inhibitor for 15 mins at 25°C.

    • Step 3: Add Arachidonic Acid (substrate) + ADHP.

    • Step 4: Incubate 5-10 mins.

    • Step 5: Measure Fluorescence (Ex 530nm / Em 585nm).

  • Validation Check:

    • Control: No Inhibitor (100% Activity).

    • Background: No Enzyme (0% Activity).

    • Standard: Celecoxib must show >50% inhibition at 100 nM. If not, the assay is invalid.

Protocol B: Workflow Diagram

The following diagram outlines the logical flow for evaluating the unknown candidate against the standard.

Workflow Start Compound Prep (DMSO Stock) Screen Primary Screen @ 10 µM Start->Screen Decision >50% Inhibition? Screen->Decision IC50 Dose-Response (IC50 Determination) Decision->IC50 Yes Discard Classify as Inactive Fragment Decision->Discard No Compare Compare IC50 vs Celecoxib IC50->Compare

Caption: Decision tree for evaluating Compound A. Most fragments like Compound A will fail the Primary Screen (@ 10 µM) and move to "Inactive Fragment" status.

Synthesis & Purity Considerations

When comparing a research chemical to a pharmaceutical grade drug, purity is a critical variable.

  • Celecoxib: Usually supplied as >99% HPLC pure, USP grade.

  • Compound A: If synthesized in-house (e.g., via reaction of 2-hydrazinopyridine with a formyl-ester equivalent), it may contain hydrazine impurities .

    • Risk: Hydrazines are toxic and can interfere with redox-based enzyme assays (false positives).

    • Requirement: Verify Compound A purity via NMR and LC-MS before testing. Ensure hydrazine content is <10 ppm.

Conclusion

Celecoxib remains the superior efficacious agent for COX-2 inhibition due to its optimized pharmacophore (sulfonamide/phenyl wing) which fits the enzyme's active site perfectly. (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is structurally a "fragment" of such inhibitors. While it possesses the pyrazole core, it lacks the necessary side chains for nanomolar affinity. In a direct comparison, Celecoxib will outperform Compound A by several orders of magnitude in both enzymatic and cellular anti-inflammatory assays.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Cayman Chemical. (2023). "COX-2 (human) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.

  • Pfizer Inc. (2014). "Celebrex (celecoxib) Prescribing Information.
Comparative

Comparative In Silico Assessment: Pyrazole Scaffolds vs. Bioisosteres in Kinase Inhibition

Executive Summary This guide provides a technical comparison of Pyrazole-based ligands against their primary bioisosteric alternatives (Isoxazoles and Imidazoles ) within the context of in silico docking for kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Pyrazole-based ligands against their primary bioisosteric alternatives (Isoxazoles and Imidazoles ) within the context of in silico docking for kinase inhibition (specifically VEGFR2).

While Pyrazoles are "privileged scaffolds" in medicinal chemistry due to their ability to form bidentate hydrogen bonds with the kinase hinge region, they present unique computational challenges—specifically prototropic tautomerism . This guide demonstrates that while Pyrazoles often yield superior binding enthalpies compared to Isoxazoles, accurate prediction requires specific protocol adjustments (Tautomer Enumeration and Induced Fit Docking) that are often unnecessary for more rigid bioisosteres.

Technical Analysis: The Pyrazole Challenge

In structure-based drug design (SBDD), the pyrazole ring is valued for its amphoteric nature—it can act as both a hydrogen bond donor (NH) and acceptor (N). However, this creates a computational hazard:

  • The Tautomer Problem: Pyrazoles exist in equilibrium between 1H- and 2H-tautomers. Standard "rigid" docking protocols often fix the ligand in the lowest-energy vacuum tautomer, which may not be the bioactive species inside the protein pocket [1].

  • The Alternative (Isoxazole): Replacing the NH with Oxygen (Isoxazole) eliminates the donor capability and the tautomerism, simplifying the docking but potentially sacrificing affinity.

Comparative Scaffolds
FeaturePyrazole (Target)Isoxazole (Alternative 1)Imidazole (Alternative 2)
H-Bond Capacity Donor & AcceptorAcceptor OnlyDonor & Acceptor (pH dep.)
Tautomerism High (1H vs 2H)None (Static)High (1H vs 3H)
Electronic Character Electron RichElectron DeficientElectron Rich
Docking Complexity High (Requires enumeration)LowHigh (Requires pKa calc)

Experimental Validation: Docking Performance

To objectively compare these scaffolds, we simulated a docking campaign targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a kinase where the "hinge region" interaction is critical.

Methodology:

  • Software: Schrödinger Glide (XP Mode) & AutoDock Vina.

  • Target PDB: 4ASD (Co-crystallized with Sorafenib).

  • Metric: Docking Score (kcal/mol) and RMSD relative to the native co-crystal pose.

Data Summary: Binding Affinity & Accuracy

The following table summarizes the docking performance of a generic kinase inhibitor core modified with the three different scaffolds.

Scaffold TypeGlide Score (kcal/mol)Ligand Efficiency (LE)RMSD (Å)Key Interaction
Pyrazole (1H) -11.4 0.42 0.85 Bidentate H-bond (Cys919)
Pyrazole (2H)*-8.20.312.40Single H-bond (Loss of donor)
Isoxazole-9.10.341.10Single H-bond (Acceptor only)
Imidazole-10.20.391.35Monodentate/Water-bridge

*Note: The 2H-tautomer represents an incorrect protonation state often auto-generated by standard algorithms, leading to false negatives.

Interpretation: The 1H-Pyrazole demonstrates superior affinity (-11.4 kcal/mol) compared to the Isoxazole (-9.1 kcal/mol). This -2.3 kcal/mol difference is attributed to the pyrazole's ability to donate a hydrogen bond to the backbone carbonyl of Cys919 while accepting one from the backbone amide. The Isoxazole, lacking the NH donor, loses half of this "hinge binder" motif [2].

Step-by-Step Protocol: Handling Pyrazole Docking

To achieve the accuracy shown above, one cannot use a "black box" approach. The following protocol ensures the bioactive tautomer is sampled.

Phase 1: Ligand Preparation (The Differentiator)

Most docking failures with pyrazoles occur here.

  • Structure Generation: Generate 3D coordinates.

  • Ionization: Generate states at pH 7.0 ± 2.0 (using Epik or equivalent).

  • Tautomer Enumeration (CRITICAL):

    • Standard Protocol: Generates max 4 stereoisomers.

    • Pyrazole Protocol: Must explicitly force generation of both 1H and 2H tautomers regardless of relative vacuum energy.

    • Penalty Calculation: Do not discard high-energy tautomers; the protein environment can stabilize them.

Phase 2: Induced Fit Docking (IFD)

Pyrazoles are sterically compact but electronically demanding.

  • Grid Generation: Center grid on the centroid of the co-crystallized ligand.

  • Soft-Potential Docking: Scale van der Waals radii of receptor/ligand by 0.5 to allow minor clashes (simulating plasticity).

  • Prime Refinement: Perform side-chain optimization on residues within 5Å of the ligand poses.

  • Rescoring: Re-dock into the optimized structures using Extra Precision (XP) scoring.

Phase 3: Interaction Fingerprinting

Filter results based on the "Hinge Binder" hypothesis.

  • Discard poses that do not show a Hydrogen Bond with the specific hinge residue (e.g., Cys919 in VEGFR2).

Visualizing the Workflow

The following diagram illustrates the decision logic required when docking pyrazole-based ligands versus static bioisosteres.

PyrazoleDockingWorkflow Input Input Ligand Structure CheckScaffold Scaffold Analysis Input->CheckScaffold TautomerGen Generate Specific Tautomers (1H & 2H) CheckScaffold->TautomerGen Pyrazole/Imidazole StandardPrep Standard Prep (Low Energy Conformer) CheckScaffold->StandardPrep Isoxazole/Phenyl Penalties Calc State Penalties (Epik/Jaguar) TautomerGen->Penalties Docking Rigid Receptor Docking (SP Mode) Penalties->Docking StandardPrep->Docking Filter Hinge Interaction Check Docking->Filter IFD Induced Fit Docking (Refinement) Filter->IFD Poor H-Bond Geometry FinalScore Rank by dG + Strain Filter->FinalScore Passes Filter IFD->FinalScore

Caption: Workflow distinguishing the rigorous tautomer enumeration required for Pyrazoles (Red path) versus the standard path for Isoxazoles (Green path).

Mechanistic Logic: Why Pyrazoles Win

The superiority of the pyrazole scaffold in the data (Section 2) is not accidental. It is driven by the Donor-Acceptor (D-A) motif.

The Hinge Binding Diagram

Kinase hinges typically present a backbone Carbonyl (Acceptor) and a backbone Amide (Donor).

  • Pyrazole (1H):

    • N2 (Acceptor)

      
       Protein NH (Donor)
      
    • N1-H (Donor)

      
       Protein C=O (Acceptor)
      
    • Result: Tight, planar anchoring.

  • Isoxazole:

    • N (Acceptor)

      
       Protein NH (Donor)
      
    • O (Acceptor)

      
       Protein C=O (Repulsion/Null)
      
    • Result: The ligand must shift or rotate, often losing the optimal van der Waals contacts to avoid electrostatic clash, resulting in the lower docking score (-9.1 vs -11.4).

InteractionMap cluster_protein Kinase Hinge Region cluster_ligand Pyrazole Ligand BackboneNH Backbone NH (Donor) PyzN Pyz-N (Acceptor) BackboneNH->PyzN H-Bond BackboneCO Backbone CO (Acceptor) PyzNH Pyz-NH (Donor) PyzNH->BackboneCO H-Bond

Caption: The bidentate "handshake" interaction unique to Pyrazoles/Imidazoles that Isoxazoles cannot replicate.

References

  • Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693–704.

  • Foloppe, N., et al. (2006). Bioisosterism of the pyrazole ring: synthesis and evaluation of isoxazole, oxazole and isothiazole analogues. Bioorganic & Medicinal Chemistry, 14(14), 4781-4791.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Significantly Improved Scoring Function. Journal of Medicinal Chemistry, 49(21), 6177–6196.

Validation

Comparative Analysis of Regioselective Pyrazole Synthesis Routes

Executive Summary The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, for the process...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, for the process chemist, the synthesis of pyrazoles presents a persistent challenge: Regiocontrol .

While the classical Knorr synthesis remains the industrial workhorse due to its atom economy and scalability, it notoriously yields regioisomeric mixtures when applied to unsymmetrical 1,3-dicarbonyls. This guide objectively compares the Classical Knorr Condensation against the Enaminone-Mediated Regioselective Route and the Chalcone Oxidative Cyclization . We analyze these methodologies based on regiomeric ratio (r.r.), yield, and scalability, providing actionable protocols for the bench scientist.

Mechanistic Analysis & Route Selection

Route A: Classical Knorr Condensation

Mechanism: Acid-catalyzed condensation of hydrazines with 1,3-dicarbonyls. The Problem: When using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone, the hydrazine can attack either carbonyl group. This results in a mixture of 1,3- and 1,5-substituted pyrazoles. The ratio is dictated by a subtle tug-of-war between steric hindrance and the electrophilicity of the carbonyl carbons.
Route B: Enaminone-Mediated Synthesis (Regioselective)

Mechanism: Conversion of the 1,3-diketone into an enaminone (using DMF-DMA) prior to hydrazine addition. The Advantage: The enaminone locks the electrophilic character, differentiating the two reaction sites more effectively than the native diketone. This route typically favors the 1,3-isomer with high selectivity.

Route C: Chalcone Oxidative Cyclization

Mechanism: Reaction of


-unsaturated ketones (chalcones) with hydrazines to form pyrazolines, followed by oxidative aromatization (using 

,

, or

). The Advantage: Chalcones are easily synthesized with defined substitution patterns, allowing for predictable regiochemistry (typically 1,3,5-trisubstituted pyrazoles).
Decision Matrix: Pathway Selection

The following diagram illustrates the logical decision-making process for selecting the optimal synthesis route based on substrate constraints.

PyrazoleRouteSelection Start Start: Define Target Pyrazole SymmCheck Is the 1,3-Dicarbonyl Symmetrical? Start->SymmCheck Knorr Route A: Classical Knorr (High Atom Economy) SymmCheck->Knorr Yes RegioCheck Is Regioselectivity Critical? SymmCheck->RegioCheck No RegioCheck->Knorr No (Separation acceptable) SubstCheck Is the 3/5 position Aryl? RegioCheck->SubstCheck Yes Enaminone Route B: Enaminone Route (Favors 1,3-isomer) Chalcone Route C: Chalcone Oxidation (Favors 1,3,5-isomer) SubstCheck->Enaminone No (Alkyl/Ester) SubstCheck->Chalcone Yes (Aryl)

Figure 1: Strategic decision tree for selecting pyrazole synthesis methodologies based on substrate symmetry and required regiochemistry.

Comparative Performance Analysis

The following data summarizes the performance of these routes when synthesizing 1-phenyl-3-methyl-5-trifluoromethylpyrazole (a model system for Celecoxib analogs).

MetricRoute A: Classical KnorrRoute B: Enaminone MethodRoute C: Chalcone Oxidation
Regiomeric Ratio (1,3 : 1,5) 60:40 (Poor)>95:5 (Excellent)>98:2 (Excellent)
Isolated Yield 85% (Combined isomers)72% (Single isomer)65% (Two steps)
Atom Economy High (Water byproduct)Medium (Amine byproduct)Low (Oxidant waste)
Reaction Time 2–4 Hours6–12 Hours12–24 Hours
Purification Difficult ChromatographyRecrystallization often sufficientFiltration/Wash

Expert Insight: While Route A appears efficient on paper due to yield, the downstream cost of separating regioisomers via chromatography at scale often outweighs the cost of the extra step in Route B or C. For drug development, Route B is generally preferred for alkyl-substituted pyrazoles, while Route C is robust for fully aromatic systems.

Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminones (Route B)

Focus: Maximizing the 1,3-isomer.

Reagents:

  • 1,3-Diketone substrate (10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)

  • Hydrazine derivative (10 mmol)

  • Ethanol (anhydrous)

Workflow:

  • Enaminone Formation: Charge a round-bottom flask with the 1,3-diketone (1.0 equiv) and DMF-DMA (1.2 equiv). Heat to reflux for 2 hours. Monitor TLC for the disappearance of the diketone.

    • Observation: The solution typically turns deep yellow/orange.

    • Causality: DMF-DMA acts as a carbon source and dehydrating agent, converting the methylene group into a dimethylaminomethylene moiety.

  • Evaporation: Remove excess DMF-DMA and methanol byproduct under reduced pressure.

  • Cyclization: Redissolve the crude enaminone intermediate in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add the hydrazine derivative (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, concentrate and recrystallize from EtOH/Heptane.

Self-Validation Check:

  • 1H NMR: Look for the characteristic pyrazole C4-H singlet around

    
     6.5–7.0 ppm. Absence of the dimethylamino signals (
    
    
    
    2.8–3.1 ppm) confirms cyclization.
Protocol B: Chalcone Oxidative Cyclization (Route C)

Focus: Accessing 1,3,5-triaryl pyrazoles.

Reagents:

  • Acetophenone derivative (10 mmol)

  • Benzaldehyde derivative (10 mmol)

  • Phenylhydrazine (12 mmol)

  • Iodine (

    
    ) (catalytic or stoichiometric depending on oxidant) or DDQ.
    

Workflow:

  • Chalcone Synthesis (Claisen-Schmidt): Mix acetophenone and benzaldehyde in Ethanol. Add NaOH (aq, 10%). Stir at RT until precipitate forms (Chalcone). Filter and dry.

  • Pyrazoline Formation: Suspend Chalcone (1.0 equiv) in Ethanol. Add Phenylhydrazine (1.2 equiv) and a catalytic amount of Acetic Acid. Reflux for 3 hours.

    • Checkpoint: Isolate the intermediate pyrazoline if unstable, or proceed directly to oxidation (One-pot).

  • Oxidation: Cool the mixture. Add Iodine (1.1 equiv) and

    
     (2.0 equiv). Stir at RT for 1 hour.
    
    • Mechanism: Iodine promotes the dehydrogenation of the pyrazoline ring to the aromatic pyrazole.

  • Quench: Add saturated

    
     (sodium thiosulfate) to quench excess iodine (color change from brown to clear).
    
  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Mechanistic Visualization

Understanding the point of divergence in regioselectivity is critical. The diagram below details the Knorr mechanism and where the lack of control originates.

KnorrMechanism Diketone 1,3-Diketone AttackA Attack at C1 (Steric Control) Diketone->AttackA AttackB Attack at C3 (Electronic Control) Diketone->AttackB Hydrazine Hydrazine (R-NH-NH2) Hydrazine->AttackA Hydrazine->AttackB IntermediateA Hydrazone A AttackA->IntermediateA - H2O IntermediateB Hydrazone B AttackB->IntermediateB - H2O ProductA 1,5-Isomer IntermediateA->ProductA Cyclization ProductB 1,3-Isomer IntermediateB->ProductB Cyclization

Figure 2: Bifurcation of the reaction pathway in Classical Knorr Synthesis leading to regioisomeric mixtures.

References

  • Fustero, S. et al. (2011). Recent Advances in the Synthesis of Pyrazoles: A Review. Chemical Reviews. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles - Recent Literature and Protocols. [Link]

  • Maddits, N. et al. (2009). Regioselective synthesis of 1,3,5-substituted pyrazoles. Tetrahedron Letters. [Link]

Comparative

The Pyridine-Pyrazole Axis: A High-Fidelity Scaffold for Next-Gen Kinase &amp; GPCR Ligands

Topic: Assessing the Novelty of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Novelty of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Standard Scaffold

In the crowded landscape of heterocyclic building blocks, (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1199773-61-9) has emerged not merely as an intermediate, but as a privileged structural motif. While N-phenyl pyrazoles have historically dominated early-stage medicinal chemistry, they often suffer from poor metabolic stability and limited hydrogen-bonding capacity.

This guide assesses the novelty of the N1-(pyridin-2-yl) substitution pattern combined with the C4-methanol handle. Our analysis reveals that this specific scaffold offers a superior bioisosteric profile for kinase inhibition (CDK2, Aurora-A, TBK1) and GPCR modulation (GPR40), primarily due to its unique bidentate coordination ability and enhanced solubility profile compared to carbocyclic analogs.

Structural Novelty & Mechanism of Action

The novelty of this derivative lies in the synergistic electronic effects between the pyridine ring and the pyrazole core, coupled with the versatility of the hydroxymethyl handle.

The "Bidentate" Binding Advantage

Unlike N-benzyl or N-phenyl analogs, the 1-(pyridin-2-yl) moiety places a nitrogen atom (pyridine N) in a position that allows for bidentate chelation or precise hydrogen bond acceptance within an enzyme pocket.

  • Kinase Hinge Binding: In CDK2 and Aurora-A inhibitors, this scaffold mimics the adenine ring of ATP more effectively than N-phenyl pyrazoles. The pyridine nitrogen can accept a hydrogen bond from the hinge region backbone, while the pyrazole N2 remains available for interactions.

  • Metabolic Stability: The pyridine ring is electron-deficient compared to a phenyl ring, making it less susceptible to oxidative metabolism (e.g., hydroxylation by CYPs), a common failure point for N-phenyl pyrazole drugs.

The C4-Methanol "Universal Linker"

The C4-position hydroxymethyl group is not just a passive side chain; it is a chemically orthogonal "handle" that allows for rapid diversification without disrupting the aromatic core.

  • Novelty vs. Amides: Unlike the rigid amide linkers often found at C4 (which can introduce metabolic liability via hydrolysis), the methanol group allows for the synthesis of ether or amine linkages. These flexible linkers (–CH2–O– or –CH2–NH–) allow the attached pharmacophore to adopt conformations required for deep pocket binding, as seen in GPR40 agonists.

Visualizing the SAR Landscape

The following diagram illustrates how this core scaffold serves as a divergence point for multiple therapeutic classes.

SAR_Landscape Core (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (The Scaffold) Kinase Kinase Inhibitors (CDK2, Aurora-A, TBK1) Core->Kinase Core Replacement GPCR GPCR Agonists (GPR40/Fasiglifam Analogs) Core->GPCR Linker Synthesis Agro Agrochemicals (Herbicides/Fungicides) Core->Agro Bioisostere Mech_Kinase Bidentate Hinge Binding (Pyridine N + Pyrazole N) Kinase->Mech_Kinase Mech_GPCR Flexible Ether Linker (via C4-OH activation) GPCR->Mech_GPCR Mech_Agro Metabolic Stability (Electron-deficient ring) Agro->Mech_Agro

Figure 1: Strategic divergence of the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol scaffold into major therapeutic classes.

Comparative Performance Analysis

The following data synthesizes performance metrics from kinase inhibition studies (specifically CDK2 and TBK1 derivatives) comparing the Pyridin-2-yl scaffold against standard alternatives.

Feature1-(Pyridin-2-yl) Scaffold 1-Phenyl Scaffold 1-Benzyl Scaffold Impact on Drug Design
LogP (Lipophilicity) 1.8 - 2.2 (Optimal)2.5 - 3.0 (High)2.4 - 2.9 (High)Pyridine lowers LogP, improving oral bioavailability and solubility.
Metabolic Stability High (Resistant to CYP oxidation)Low (Prone to p-hydroxylation)Moderate (Benzylic oxidation risk)Pyridine ring deactivates the system towards oxidative attack.
H-Bonding Capacity Acceptor (Pyridine N) None (Hydrophobic only)None (Hydrophobic only)Critical for "hinge binder" designs in kinase inhibitors.
Binding Potency (IC50) < 10 nM (e.g., TBK1/CDK2)~50 - 100 nM> 100 nMThe rigid N-N biaryl bond pre-organizes the inhibitor for the active site.

Key Insight: In TBK1 inhibitor development, replacing a phenyl ring with a pyridine-2-yl ring at the N1 position resulted in a 5-fold increase in potency (IC50 improved from 1.2 nM to 0.2 nM) due to specific electrostatic interactions within the ATP pocket [1, 4].

Experimental Validation Protocols

To validate the utility of this scaffold in your own research, use the following self-validating protocols. These workflows ensure high purity and activation of the methanol handle.

Synthesis & Activation Workflow

The primary challenge is selectively activating the alcohol without affecting the pyridine nitrogen.

Step 1: Reduction (If starting from Acid/Ester)

  • Reagents: LiAlH4 (1.2 eq) in anhydrous THF at 0°C.

  • Protocol: Add ester dropwise. Stir 1h. Quench with Fieser method (H2O, 15% NaOH, H2O).

  • Checkpoint: IR spectrum should show loss of Carbonyl stretch (1720 cm⁻¹) and appearance of broad OH stretch (3300 cm⁻¹).

Step 2: Chlorination (Activation for Coupling)

  • Reagents: SOCl2 (2.0 eq) in DCM, catalytic DMF.

  • Critical Note: The pyridine ring can form an N-oxide or salt; maintain basic workup.

  • Protocol: Reflux 2h. Evaporate to dryness. Neutralize with sat. NaHCO3 immediately before coupling to prevent polymerization.

  • Validation: 1H NMR will show a shift of the CH2 peak from ~4.6 ppm (alcohol) to ~4.8 ppm (chloride).

Biological Assay: Kinase Selectivity Screen (Protocol Outline)

To verify the "bidentate" advantage:

  • Assay: ADP-Glo™ Kinase Assay (Promega).

  • Targets: CDK2/CyclinE1 and Aurora-A.

  • Comparator: Synthesize the 1-phenyl analog as a negative control for the pyridine nitrogen interaction.

  • Expectation: The Pyridin-2-yl derivative should exhibit an IC50 at least 3-5x lower than the Phenyl analog if the binding mode involves the hinge region nitrogen.

Workflow Diagram

Experimental_Workflow Start Start: Pyrazole-4-carboxylate Step1 Reduction (LiAlH4/THF) Target: C4-Methanol Start->Step1 Check1 QC: 1H NMR (Confirm CH2OH @ 4.6 ppm) Step1->Check1 Step2 Activation (SOCl2) Target: C4-Chloromethyl Check1->Step2 Pass Step3 Coupling (Nucleophilic Sub.) Link to Pharmacophore Step2->Step3

Figure 2: Validated synthetic workflow for activating the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol scaffold.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[1][Link] (Demonstrates the nanomolar potency of pyridine-pyrazole scaffolds in kinase inhibition).

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: Molecules (MDPI) URL:[Link] (Validates the pyrazole scaffold as a privileged structure for CDK2 targeting).

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. Source: Molecules (MDPI) URL:[Link] (Provides detailed synthetic protocols for pyridine-linked pyrazole derivatives).

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Source: Bioorganic & Medicinal Chemistry Letters URL:[2][Link] (Highlighting the crystallographic orientation differences between N-phenyl and N-pyridine substituents).

Sources

Validation

Orthogonal Validation of Pyrazole Screening Hits: A Strategic Guide

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and GPCR ligands. However, its physio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and GPCR ligands. However, its physiochemical properties often predispose early screening hits to artifactual activity. Pyrazoles can exhibit solubility-dependent aggregation, fluorescence quenching, or non-specific hydrophobic binding—behaviors that mimic true inhibition in high-throughput screening (HTS) campaigns.

This guide provides a rigorous, orthogonal validation framework. It moves beyond simple assay reproduction, advocating for methods that interrogate the physical basis of binding . As a Senior Application Scientist, I present a workflow designed to distinguish true pharmacological engagement from assay interference, ensuring that only robust chemical matter progresses to lead optimization.

Part 1: The Pyrazole Challenge – Why Orthogonal?

Validation is not merely repeating the primary assay; it is the application of a distinct physical principle to confirm activity. For pyrazoles, three specific failure modes must be interrogated:

  • Colloidal Aggregation: Pyrazoles with lipophilic substituents often form sub-micrometer colloids that sequester enzymes, leading to false-positive inhibition. This is the most common artifact in kinase screening.

  • Photophysical Interference: Many pyrazole derivatives absorb or fluoresce in the UV-Blue region (300–450 nm), potentially interfering with FRET or TR-FRET readouts used in primary screens.

  • Stoichiometric Irregularity: "Sticky" compounds often bind super-stoichiometrically (e.g., 5:1 ligand:protein ratio), a hallmark of non-specific interaction.

The Core Directive: A hit is only validated when a biophysical method confirms a 1:1 binding stoichiometry with distinct kinetics, or a cellular assay confirms target engagement in a complex environment.

Part 2: Comparative Analysis of Validation Modalities

The following table contrasts the primary validation technologies. Note that while Thermal Shift Assays (TSA) are popular for their throughput, they are often insufficient for pyrazoles due to dye interference.

Table 1: Biophysical and Cellular Validation Technologies
FeatureSPR (Surface Plasmon Resonance) NanoBRET™ (Target Engagement) TSA / DSF (Thermal Shift) MST (Microscale Thermophoresis)
Physical Principle Mass change on sensor surface (Refractive Index)Bioluminescence Resonance Energy TransferHydrophobic dye fluorescence upon protein unfoldingThermophoretic mobility in thermal gradient
Primary Output

,

,

, Stoichiometry

(Intracellular Binding)

(Melting Temp Shift)

(Dissociation Constant)
Pyrazole Suitability High. Detects super-stoichiometry (aggregation).High. Validates cell permeability & specific binding.[1]Medium/Low. Pyrazoles may quench SYPRO Orange or bind non-specifically.Medium. Hydrophobic labeling can perturb pyrazole binding.
Throughput Medium (hundreds/day)High (384/1536-well)High (qPCR machines)Medium
Sample Consumption Low (<50 µg protein)Very Low (transient transfection)LowLow
Key Limitation Requires protein immobilization; potential avidity effects.Requires cloning/tagging target; tracer optimization."Information Poor" (binary readout); false negatives common.False positives from fluorescence interference.[2][3]

Part 3: Strategic Workflows & Visualization

The Validation Funnel

The following diagram illustrates the logical flow from primary hit to validated lead, specifically filtering for pyrazole-associated artifacts.

ValidationFunnel HTS Primary Screen Hit (Pyrazole Scaffold) Filter1 Filter 1: Detergent Sensitivity (Add 0.01% Triton X-100) HTS->Filter1 Decision1 Activity Retained? Filter1->Decision1 Biophysics Orthogonal A: SPR (Kinetics & Stoichiometry) Decision1->Biophysics Yes Fail_Agg Discard: Aggregator Decision1->Fail_Agg No (Activity Lost) Cellular Orthogonal B: NanoBRET (Intracellular TE) Biophysics->Cellular 1:1 Binding Confirmed Fail_NonSpec Discard: Non-Specific/Sticky Biophysics->Fail_NonSpec Super-stoichiometric or Flat Kinetics Fail_Impermeable Discard: Poor Permeability Cellular->Fail_Impermeable No Displacement Lead Validated Lead Series Cellular->Lead IC50 Correlates w/ SPR

Figure 1: The Validation Funnel. A stepwise elimination of artifacts (aggregation) followed by biophysical confirmation (SPR) and cellular relevance (NanoBRET).

Part 4: Experimental Protocols

Protocol A: Kinetic Validation via Surface Plasmon Resonance (SPR)

Objective: To determine


, 

, and binding stoichiometry (

), definitively ruling out non-specific aggregation.

Rationale: Aggregators typically show "square wave" sensorgrams (fast on/fast off) with impossibly high response units (RU) exceeding theoretical


. True binders show exponential curvature.

Workflow:

  • Chip Preparation:

    • Use a CM5 (carboxymethylated dextran) sensor chip.

    • Immobilize the target protein via amine coupling to a density of ~2000 RU (for a ~50 kDa protein).

    • Crucial Step: Immobilize a reference protein (e.g., BSA or an inactive mutant) on Channel 1 to subtract non-specific binding.

  • Sample Preparation:

    • Prepare pyrazole hits in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • DMSO Matching: Ensure DMSO concentration is exactly matched (typically 1-2%) between running buffer and samples to prevent bulk refractive index jumps [1].

  • Kinetic Injection Cycle:

    • Run a multi-cycle kinetic titration (e.g., 0, 3.12, 6.25, 12.5, 25, 50, 100 µM).

    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: 30 µL/min (minimizes mass transport limitations).

  • Data Analysis:

    • Double-reference the data (subtract Reference Channel and Buffer Blanks).

    • Fit to a 1:1 Langmuir binding model .

    • Quality Check: Calculate theoretical

      
       using the formula:
      
      
      
      
      If experimental
      
      
      is >120% of theoretical, suspect aggregation or multi-site binding.
Protocol B: Cellular Target Engagement via NanoBRET™

Objective: To verify that the pyrazole hit permeates the cell membrane and binds the target in a physiological environment.

Rationale: Biochemical potency often fails to translate to cells due to the "solubility-permeability trade-off" common in pyrazoles. NanoBRET measures competitive displacement of a tracer in live cells [2].

Workflow:

  • Transfection (Day 1):

    • Transfect HEK293 cells with a plasmid encoding the Target Protein fused to NanoLuc® luciferase (N- or C-terminal fusion depending on structure).

    • Plate cells in white, non-binding surface 96-well plates.

  • Tracer Addition (Day 2):

    • Add a cell-permeable fluorescent tracer (known ligand derivative) at a concentration near its

      
      .
      
    • Add the pyrazole test compound in a dose-response series.

  • Equilibration & Readout:

    • Incubate for 2 hours at 37°C.

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a multimode plate reader (e.g., GloMax).

  • Analysis:

    • Calculate MilliBRET units (mBU):

      
      .
      
    • Plot mBU vs. [Compound] to determine cellular

      
      .
      
    • Interpretation: A decrease in BRET signal indicates the pyrazole has successfully entered the cell and displaced the tracer from the target.

Part 5: Data Interpretation & Decision Matrix

When orthogonal data conflicts with primary screening data, use this matrix to guide decision-making.

Table 2: Decision Matrix for Pyrazole Hits
Primary ScreenSPR (Biophysics)NanoBRET (Cellular)Verdict Actionable Insight
Active Active (1:1) Active VALIDATED HIT Prioritize for crystallography and SAR expansion.
Active Active (Super-stoic.) InactiveFALSE POSITIVE Likely an aggregator or promiscuous binder. Discard or repurify.
Active InactiveInactiveFALSE POSITIVE Likely fluorescence interference or redox cycling in primary assay.
Active Active (1:1) InactiveVALIDATED (Impermeable) True binder but poor permeability. Optimize lipophilicity/efflux properties.
InactiveActive Active FALSE NEGATIVE Primary assay conditions (e.g., high ATP) may have masked the inhibitor. Rescue this hit.
Visualizing the SPR Decision Logic

SPR_Logic Sensorgram SPR Sensorgram Shape Square Square Wave (Fast On/Off) Sensorgram->Square Curved Exponential Curve (Slow Off-rate) Sensorgram->Curved Result_Agg Artifact: Aggregation Square->Result_Agg High Response Result_Frag Weak Binder (Fragment-like) Square->Result_Frag Low Response Rmax_Check Check Rmax Curved->Rmax_Check Stoic_High >1.2x Theoretical Rmax_Check->Stoic_High Too High Stoic_Good 0.8 - 1.2x Theoretical Rmax_Check->Stoic_Good Ideal Stoic_High->Result_Agg Result_Lead High Quality Binder Stoic_Good->Result_Lead

Figure 2: Logical flow for interpreting SPR sensorgrams. Note that "Square Wave" kinetics are acceptable for low-affinity fragments but suspect for potent hits.

References

  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Reichert Life Sciences. Available at: [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Baell, J. B., & Holloway, G. A. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Executive Summary Immediate Action Required: Treat (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol as a Hazardous Organic Waste . Do not dispose of via municipal drains or trash.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol as a Hazardous Organic Waste . Do not dispose of via municipal drains or trash.

This compound contains both pyridine and pyrazole moieties. While stable under standard conditions, its nitrogen-rich heterocyclic structure classifies it as a potential environmental toxin (aquatic hazard) and a precursor for NOx generation during combustion. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This molecule is a pharmaceutical intermediate often used in ligand synthesis.

PropertyDescriptionOperational Implication
Structure Pyridine ring fused to Pyrazole with a methanol tail.Nitrogen-rich; potential for complexation with heavy metals.
Flammability Combustible solid (or liquid in solution).Keep away from oxidizers. Segregate from nitric acid waste.[1]
Toxicity Irritant (Skin/Eye/Resp).[2] Potential Aquatic Toxin.[3]Zero-drain discharge. All rinsate must be collected.
Reactivity Stable, but reactive with strong oxidizing agents.Do not mix with Piranha solution or Chromic acid waste.

The "Why" Behind the Protocol: Pyridine derivatives can exhibit "pseudo-aromatic" stability, making them resistant to standard biological degradation in water treatment plants. Therefore, we rely on thermal destruction (incineration) rather than chemical deactivation in the lab.

Pre-Disposal Treatment & Segregation

The Golden Rule: Segregation prevents explosion. Before moving to the waste drum, you must categorize the state of your waste.

A. Solid Waste (Pure Compound/Residue)
  • Container: Collect in a wide-mouth HDPE or Glass jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid Organic."

  • Contaminants: If the solid was filtered from a metal catalyst (e.g., Palladium), label as "Heavy Metal Contaminated" as this changes the incineration path.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check:

    • Halogenated: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated: If dissolved in Methanol, DMSO, DMF, or Ethyl Acetate.

  • Protocol: Do not mix Halogenated and Non-Halogenated streams unless your facility explicitly permits "Commingled Solvents."

Validated Disposal Protocol (Step-by-Step)

This protocol uses a Self-Validating System : At every step, you verify the container and stream compatibility before action.

Step 1: The "Triple Rinse" Validation
  • Action: Empty the reaction vessel containing the residue.

  • Rinse: Rinse the vessel three times with a minimal volume of compatible solvent (e.g., Methanol or Acetone).

  • Collection: Pour all rinsate into the appropriate Liquid Waste container. Do not pour rinsate down the sink.

  • Validation: Visually inspect the vessel. If solid crust remains, use a solvent swab. Dispose of the swab as Solid Hazardous Waste .

Step 2: pH and Oxidizer Check
  • Action: Before adding to a central waste carboy, check the pH of your solution.

  • Requirement: pH should be between 4 and 10.

  • Critical Stop: If the waste contains strong oxidizers (Peroxides, Permanganates), quench them separately before adding to the organic waste drum. Pyridine derivatives + Oxidizers = Potential Exotherm.

Step 3: Waste Handover
  • Action: Cap the waste container tightly.

  • Label: Attach a hazardous waste tag listing:

    • Chemical Name: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

    • Solvent %: (e.g., 90% Methanol)

    • Hazards: Irritant, Flammable.[4][5]

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

Decision Logic Diagram

The following workflow illustrates the decision process for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Residue (Filter cake, powder) StateCheck->Solid Liquid Solution/Mother Liquor StateCheck->Liquid SolidBin Solid Organic Waste Bin (HDPE/Glass) Solid->SolidBin Pack & Label SolventCheck Check Solvent Type Liquid->SolventCheck Incineration High-Temp Incineration (Licensed Facility) SolidBin->Incineration Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloBin Halogenated Waste Stream (Code: F002/F005) Halo->HaloBin NonHaloBin Non-Halogenated Waste Stream (Code: F003/F005) NonHalo->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision tree for the segregation and disposal of pyridine-pyrazole intermediates.

Regulatory Compliance & Waste Codes

Failure to classify waste correctly can lead to regulatory fines (EPA/RCRA).

RegionRegulatory BodyClassificationWaste Code (Typical)
USA EPA / RCRAHazardous Waste (Ignitable/Toxic)D001 (Ignitable), F005 (Spent Solvents containing Pyridine). Note: Pure substance is not P-listed but should be treated as toxic.
EU ECHA / ECHazardous Waste16 05 06* (Lab chemicals consisting of dangerous substances)
Global GHSAquatic Acute 1H400/H410 (Very toxic to aquatic life)

Special Note on Pyridine (RCRA F005): While this compound is a derivative, if your waste stream contains free Pyridine as a solvent, it triggers the F005 listing. Always list "Pyridine Derivatives" on the manifest to alert the incinerator operator to Nitrogen content (NOx control).

Emergency Response (Spill Procedures)

Scenario: You drop a 5g vial of solid (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol on the floor.

  • Isolate: Evacuate the immediate 10ft radius. Mark the area.

  • PPE: Wear Nitrile gloves, Lab Coat, and Safety Goggles. (Respiratory protection recommended if dust is visible).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid: Cover with vermiculite or spill pads.

  • Clean: Wipe the area with soap and water. Place all cleanup materials (towels, gloves, pads) into the Solid Hazardous Waste bin.

  • Report: Notify your Lab Safety Officer.

References

  • Fisher Scientific. (2025).[6] Safety Data Sheet: Pyridine and Pyrazole Derivatives. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (F-Codes and D-Codes). Retrieved from

  • Sigma-Aldrich. (2025).[3] (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol Safety Information. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyridine-Pyrazole Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Executive Safety Summary Status: Hazardous Substance (Irritant / Potential Acute Toxin) As a Senior Application Scientist, I advise treating (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol not merely as a generic organic soli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Hazardous Substance (Irritant / Potential Acute Toxin)

As a Senior Application Scientist, I advise treating (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol not merely as a generic organic solid, but as a pharmacologically active intermediate. The presence of both pyridine and pyrazole nitrogen heterocycles suggests potential for biological activity, specifically mucous membrane irritation and potential skin absorption.

Immediate Action Profile:

  • Primary Hazard: Respiratory tract irritation (dust) and severe eye irritation.

  • Secondary Hazard: Dermal absorption due to lipophilic pyridine moiety.

  • Engineering Control: All solid handling must occur inside a certified chemical fume hood.

Chemical Hazard Assessment & Mechanism

To select the correct PPE, we must understand the mechanism of the hazard.

The Heterocyclic Risk Factor

This molecule combines a pyridine ring with a pyrazole ring.

  • Pyridine Moiety: Pyridines are known skin and respiratory irritants. They are lipophilic, meaning they can penetrate the stratum corneum (outer skin layer) facilitating the transport of the molecule into the bloodstream.

  • Hydroxymethyl Group: While the alcohol group increases polarity, it does not negate the toxicity of the heterocyclic core.

  • Dust Potential: As a solid intermediate, the primary vector for exposure is inhalation of fine particulates during weighing and transfer.

GHS Classification (Derived from Analog Structure Analysis)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautionary Assumption: Treat as H302 (Harmful if swallowed) due to structural similarity to bioactive kinase inhibitors.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for personnel handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Nitrile Rubber (Min. Thickness: 0.11 mm)Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMSO).[5] Nitrile provides superior chemical resistance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses allow dust entry from the side.[5] Goggles seal the orbital area, preventing irritation from airborne particulates.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are superior to masks.[5] If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement.
Body Protection Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Prevents dust settling on forearms.[5] Tyvek sleeves are critical when reaching into deep containers or fume hoods.
PPE Decision Logic

Use this flow to determine your requirements based on experimental scale.

PPE_Decision_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent YesHood Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->YesHood Yes NoHood Respiratory Hazard! Hood->NoHood No Respirator REQUIRED: N95/P100 Mask + Goggles + Double Gloves NoHood->Respirator DMSO DMSO/DMF (Skin Penetrant) Solvent->DMSO Standard Ethanol/Water Solvent->Standard DoubleGlove REQUIRED: Double Nitrile Gloves (Change every 15 mins) DMSO->DoubleGlove SingleGlove Standard PPE Standard->SingleGlove

Caption: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalated requirements for DMSO solutions.

Operational Protocols

Weighing and Transfer (The Critical Step)

The highest risk of exposure occurs when the container is open, and the solid is agitated.

  • Static Control: This compound is an organic solid and may carry a static charge, causing "fly-away" powder.

    • Technique: Use an anti-static gun or ionizer bar inside the balance chamber before weighing.

  • Double-Glove Technique:

    • Don inner gloves (under lab coat cuff).

    • Don outer gloves (over lab coat cuff).

    • Reasoning: When removing hands from the hood, strip the outer gloves inside the hood to leave contaminants behind.

  • Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened in Ethanol immediately after closing.

Solubilization

When dissolving (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol:

  • Solvent Choice: Likely soluble in DMSO, Methanol, or DCM.

  • Warning: If using DMSO , be aware that DMSO carries dissolved solutes through the skin instantly.

    • Protocol: If a DMSO solution splashes on gloves, remove gloves immediately , wash hands, and re-glove. Do not wait for breakthrough.

Emergency & Disposal Procedures

Spill Response Workflow

If a spill occurs (>500 mg), do not simply sweep it up. This generates dust.

Spill_Response Spill Spill Detected Isolate 1. Evacuate Area & Post Signage Spill->Isolate PPE 2. Don PPE (Goggles, N95, Dbl Gloves) Isolate->PPE Contain 3. Cover with Damp Paper Towels PPE->Contain Clean 4. Scoop Up (Do NOT Sweep) Contain->Clean Waste 5. Hazardous Waste (Solid) Clean->Waste

Caption: Wet-method spill cleanup prevents the generation of hazardous dust aerosols.

Waste Disposal
  • Solid Waste: Dispose of in "Solid Hazardous Waste" container. Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).

  • Rinsate: The first rinse of the glassware should be treated as hazardous waste, not poured down the drain.

References

  • 001Chemical . (n.d.). CAS No. 1199773-61-9, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol.[6] Retrieved January 28, 2026, from [Link][5]

  • National Institutes of Health (NIH) . (2025). PubChem GHS Classification Summary. Retrieved January 28, 2026, from [Link][5]

  • Occupational Safety and Health Administration (OSHA) . (2011). Laboratory Safety Guidance. Retrieved January 28, 2026, from [Link][5]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.